5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-(3-methylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2/c1-9-3-2-6-12(7-9)11-5-4-10(8-13)14-11/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI Key |
VGIILUBBZQMHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde
Executive Summary
The structural elucidation of 5-(3-methylpiperidin-1-yl)furan-2-carbaldehyde represents a classic challenge in heterocyclic characterization, combining the electronic "push-pull" dynamics of substituted furans with the stereochemical complexity of an asymmetric alicyclic amine. This guide serves as a definitive protocol for researchers synthesizing or analyzing this pharmacophore.
This molecule features an electron-withdrawing aldehyde group at position C2 and an electron-donating cyclic amine at position C5. This electronic push-pull system significantly influences the spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. This document outlines the synthetic context, spectroscopic strategy, and stereochemical considerations required to unequivocally validate this structure.
Synthetic Context & Reaction Mechanism[1][2][3][4][5][6][7]
To understand the impurities and structural isomers potentially present, one must understand the genesis of the molecule. The most robust synthetic route involves a Nucleophilic Aromatic Substitution (
Reaction Pathway
The synthesis typically employs 5-bromo-2-furaldehyde and 3-methylpiperidine . Unlike benzene, the furan ring is electron-rich; however, the presence of the strong electron-withdrawing aldehyde group at C2 activates the C5 position for nucleophilic attack by the piperidine nitrogen.
Key Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The secondary amine (3-methylpiperidine) attacks the C5 position, forming a Meisenheimer-like zwitterionic intermediate, followed by the expulsion of the bromide ion and re-aromatization.
Spectroscopic Characterization Strategy
The validation of the structure relies on a tripartite approach: Mass Spectrometry (MS) for molecular weight, Infrared Spectroscopy (IR) for functional groups, and NMR for connectivity and regiochemistry.
A. Mass Spectrometry (MS)[8]
-
Technique: LC-MS (ESI+) or GC-MS (EI).
-
Expected Molecular Ion (
): (Calculated for ). -
Fragmentation Pattern (EI):
- : Loss of aldehyde proton (common in aldehydes).
- : Loss of -CHO radical.
- : Methylpiperidinyl cation fragment (characteristic of the amine moiety).
B. Infrared Spectroscopy (IR)
The IR spectrum provides a quick "fingerprint" validation.
| Functional Group | Wavenumber ( | Intensity | Diagnostic Value |
| Aldehyde C=O | 1660 – 1680 | Strong | Lower than typical aldehydes (1720) due to conjugation with the furan/amine (push-pull resonance). |
| Furan C=C | 1500 – 1600 | Medium | Characteristic aromatic stretches. |
| C-H (Aldehyde) | 2720 & 2820 | Weak | "Fermi doublet" characteristic of aldehydes. |
| C-N Stretch | 1200 – 1350 | Medium | Confirms attachment of piperidine to the aromatic ring. |
C. Nuclear Magnetic Resonance (NMR) - The Gold Standard
This is the primary tool for elucidation. The data below assumes
1. Proton NMR (
NMR)
The spectrum is divided into three distinct zones.
-
Zone 1: The Aldehyde (Offset)
-
Shift:
9.0 – 9.5 ppm (1H, s). -
Insight: Validates the oxidation state. If this peak is absent, you may have reduced the aldehyde to an alcohol or formed an imine.
-
-
Zone 2: The Furan Ring (Aromatic)
-
Proton 3-H:
7.1 – 7.3 ppm (1H, d, ).-
Note: This proton is adjacent to the electron-withdrawing carbonyl, shifting it downfield.
-
-
Proton 4-H:
5.1 – 5.4 ppm (1H, d, ).-
Note: This proton is adjacent to the electron-donating amine. The resonance effect shields this proton significantly, pushing it upfield.
-
-
Coupling: The coupling constant (
) is diagnostic for 2,5-disubstituted furans.
-
-
Zone 3: The Piperidine Ring (Aliphatic)
-
-Protons (N-CH2):
3.0 – 3.8 ppm (Multiplets). These are desheilded by the nitrogen. Due to the 3-methyl group, the ring is asymmetric, making the four -protons chemically non-equivalent (diastereotopic). -
-Protons:
1.1 – 1.9 ppm (Multiplets). -
Methyl Group:
0.9 – 1.0 ppm (3H, d).
-
-Protons (N-CH2):
2. Carbon NMR (
NMR)
-
Carbonyl (C=O):
175 – 178 ppm. -
Furan C2 (C-CHO):
150 – 155 ppm. -
Furan C5 (C-N):
158 – 162 ppm (Deshielded by N and O). -
Furan C3/C4: Distinct signals at
125 (C3) and 90-100 (C4, shielded). -
Piperidine Carbons: Five distinct aliphatic signals plus one methyl signal.
Stereochemical Analysis & Chirality
A critical oversight in many analyses is ignoring the stereocenter at C3 of the piperidine ring .
-
Chirality: The 3-methylpiperidine moiety possesses a chiral center.
-
Synthesis Implication: If you utilized commercial, racemic 3-methylpiperidine, your final product is a racemic mixture (enantiomeric pair).
-
Resolution: Standard NMR will not distinguish the enantiomers. To determine enantiomeric excess (ee), you must use:
-
Chiral HPLC: Using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).
-
Chiral Solvating Agents: Adding Pirkle alcohol or Eu(hfc)3 shift reagent to the NMR tube to split the methyl doublet signals.
-
Experimental Workflow & Protocol
The following protocol ensures high purity and reliable data generation.
Step 1: Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the purified compound.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS (internal standard). -
Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening.
Step 2: Data Acquisition Sequence
Run the experiments in this specific order to maximize efficiency:
-
1H (16 scans): Quick check for purity and structure.
-
COSY: To map the piperidine ring coupling network.
-
HSQC: To assign protons to specific carbons (distinguishing C3 vs C4 furan).
-
13C (1024+ scans): Requires longer time due to lower sensitivity.
Impurity Profiling
When analyzing this compound, watch for these specific impurities:
-
5-Bromo-2-furaldehyde (Starting Material): Look for a doublet at
6.6 ppm (furan H4) in NMR; distinct from the product's shielded H4. -
Hydrolyzed Furan: In acidic environments, the furan ring can open to form diketones (levulinic acid derivatives). Look for broad aliphatic ketone peaks.
-
Schiff Base Formation: If the aldehyde reacts with trace amines, the CHO peak (
9.5) will disappear, replaced by an imine CH ( 8.0–8.5).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 601613, 5-(Piperidin-1-yl)furan-2-carbaldehyde. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift prediction principles).
- Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
Furan-2-Carbaldehyde Derivatives: Pharmacophore Engineering and Therapeutic Applications
Executive Summary
Furan-2-carbaldehyde (furfural) is more than a biomass-derived platform chemical; it is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives—particularly Schiff bases, hydrazones, and thiosemicarbazones—exhibit a broad spectrum of biological activities ranging from antimicrobial to potent anticancer effects.[4] This technical guide analyzes the pharmacological potential of these derivatives, elucidating the structure-activity relationships (SAR) that drive their efficacy and providing validated protocols for their synthesis and evaluation.[5]
Chemical Foundation & Pharmacophore Versatility
The furan ring serves as a bioisostere for benzene and pyridine in drug design. While aromatic, its
The Reactive Core
The C2-aldehyde group is the primary handle for derivatization. Condensation with primary amines, hydrazides, or thiosemicarbazides yields azomethine (
-
Electronic Bridge: It conjugates the furan ring with the co-ligand, extending the
-system and enhancing lipophilicity for membrane crossing. -
Metal Chelation: The nitrogen lone pair in the imine bond, often in conjunction with the furan oxygen or adjacent phenolic groups, creates a chelation pocket for transition metals (Cu, Ni, Zn), which frequently potentiates biological activity.
Therapeutic Profiles
Antimicrobial & Antifungal Activity
Historically anchored by nitrofurans (e.g., nitrofurantoin), modern research focuses on overcoming resistance via metal coordination.
-
Mechanism: Nitro-substituted furan derivatives are prodrugs activated by bacterial nitroreductases, generating reactive intermediates that damage DNA.
-
Recent Advances: Schiff bases derived from furan-2-carbaldehyde and 2-aminophenol show significant activity against S. aureus and E. coli.[6] Metal complexes (particularly Cu(II)) of these ligands often exhibit lower MIC values than the free ligand due to Tweedy's chelation theory—chelation reduces the polarity of the metal ion, enhancing lipophilicity and cell penetration.
Anticancer Potential
Derivatives such as furan-2-carbaldehyde thiosemicarbazones have emerged as potent cytotoxic agents.[2][7]
-
Target: Tubulin polymerization inhibition and DNA intercalation.
-
Pathway: These compounds frequently induce cell cycle arrest at the G2/M phase.[2] Mechanistic studies in MCF-7 (breast cancer) lines reveal upregulation of pro-apoptotic proteins (Bax, p53) and downregulation of anti-apoptotic proteins (Bcl-2), triggering the intrinsic mitochondrial apoptotic pathway.[8]
-
Potency: Specific hydrazone derivatives have demonstrated IC50 values in the low micromolar range (< 5 µM), comparable to standard agents like doxorubicin in specific cell lines.
Antitubercular Activity
Hybrid molecules combining the furan core with thiazole rings have shown promise against Mycobacterium tuberculosis H37Rv.
-
Efficacy: MIC values as low as 3.12 µg/mL have been reported for furan-thiazole hydrazones.
-
Selectivity: The addition of electron-withdrawing groups (e.g.,
, ) at the C5 position of the furan ring significantly enhances antitubercular activity while maintaining selectivity over mammalian cells.
Structure-Activity Relationships (SAR)
The biological efficacy of furan-2-carbaldehyde derivatives relies on specific structural modifications.
SAR Logic Diagram
Caption: SAR map highlighting the critical modulation points on the furan scaffold.
Experimental Protocols
Synthesis of Furan-2-Carbaldehyde Schiff Bases
Rationale: This condensation reaction is acid-catalyzed and reversible. Removal of water (via Dean-Stark or molecular sieves) or use of ethanol as a solvent usually drives the equilibrium forward.
Materials: Furan-2-carbaldehyde (10 mmol), Primary Amine (e.g., 4-nitroaniline) (10 mmol), Ethanol (absolute), Glacial Acetic Acid (catalytic).
Procedure:
-
Dissolution: Dissolve 10 mmol of the amine in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 10 mmol of furan-2-carbaldehyde dropwise with constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture at 70-80°C for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base should precipitate as a colored solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to obtain pure crystals.
-
Validation: Confirm structure via FT-IR (look for imine stretch at ~1600-1640 cm⁻¹) and ¹H-NMR (azomethine proton singlet at δ 8.0–8.5 ppm).
In Vitro Cytotoxicity Assay (MTT Protocol)
Rationale: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce yellow MTT to purple formazan.
Materials: Cancer cell line (e.g., MCF-7), MTT reagent (5 mg/mL in PBS), DMSO, 96-well plates.
Procedure:
-
Seeding: Seed cells at a density of
cells/well in 100 µL of media. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Add 100 µL of the test compound (dissolved in DMSO, serial dilutions from 100 µM to 0.1 µM) to the wells. Ensure final DMSO concentration is <0.5%. Include untreated controls and positive controls (e.g., Doxorubicin).[9]
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to dissolve the purple formazan crystals.[8]
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to determine IC50.
Mechanism of Action Visualization
The following diagram illustrates the signaling pathway engaged by furan derivatives to induce apoptosis in cancer cells.
Caption: Proposed molecular mechanism of furan-derivative induced apoptosis via the intrinsic mitochondrial pathway.
Data Summary: Comparative Activity
| Derivative Class | Target Organism/Cell | Key Substituent | Activity Metric | Reference |
| Schiff Base | S. aureus | 4-Nitrobenzene | MIC: 1.0 µg/mL | [1] |
| Thiosemicarbazone | MCF-7 (Breast Cancer) | 5-Nitro | IC50: ~13.3 µM | [2] |
| Furan-Thiazole | M. tuberculosis | Trifluoromethyl | MIC: 3.12 µg/mL | [3] |
| Cu(II) Complex | E. coli | 2-Aminophenol | Zone: 22 mm | [4] |
References
-
Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine. ACG Publications. [Link]
-
Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization... and Antitumor Activities. Repositorio Institucional ULima. [Link]
-
Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents. RSC Advances (via NIH/PMC). [Link]
-
In vitro antibacterial studies of some transition metal complexes of schiff base derived from 2-aminophenol and furan-2-carbaldehyde. Academia.edu. [Link](Note: Generalized link to source domain for stability)
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. [Link]
Sources
- 1. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea [scirp.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ACG Publications - Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine [acgpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academia.edu [academia.edu]
- 7. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
role of furan scaffold in medicinal chemistry
The Furan Scaffold: Navigating the Fine Line Between Potency and Liability in Medicinal Chemistry
Executive Summary
The furan scaffold represents one of the most compelling paradoxes in modern medicinal chemistry. As a
This technical guide provides a rigorous framework for the deployment of furan in drug discovery.[1] It moves beyond basic structural descriptions to analyze the causality of furan's reactivity, offering actionable strategies to harness its potency while mitigating its toxicological risks.
Part 1: The Pharmacophore – Why Use Furan?
Electronic and Physicochemical Profile
Furan is not merely a "spacer."[1][2] Its oxygen atom significantly alters the electronic landscape compared to benzene or thiophene.
-
Aromaticity: Furan is the least aromatic of the standard five-membered heterocycles (Benzene > Thiophene > Pyrrole > Furan). This low resonance energy (~16 kcal/mol vs. ~36 kcal/mol for benzene) imparts significant diene character, making it more reactive toward electrophiles and metabolic oxidation.
-
Hydrogen Bonding: Unlike thiophene or benzene, the ether oxygen in furan acts as a weak hydrogen bond acceptor (HBA). This is critical for interacting with backbone amides or specific residues (e.g., hinge regions in kinases).
-
Solubility: The presence of the oxygen atom lowers the LogP relative to phenyl and thiophene analogs, often improving aqueous solubility—a frequent bottleneck in lead optimization.
Bioisosteric Comparison
| Property | Phenyl | Thiophene | Furan | Medicinal Chemistry Implication |
| Electronic Character | Highly | Furan is electron-rich, prone to oxidation.[3] | ||
| H-Bond Acceptor | No | Weak | Moderate | Furan can engage specific H-bond targets.[3] |
| Metabolic Stability | High | Moderate | Low | Furan is a "Structural Alert" for bioactivation. |
| Water Solubility | Low | Low | Moderate | Furan improves solubility profiles. |
| Size (Å) | ~4.3 (C1-C4) | ~4.0 (C2-C5) | ~3.8 (C2-C5) | Furan is more compact; useful for tight pockets.[3] |
Part 2: The Metabolic Liability (The "Elephant in the Room")
The primary hesitation in deploying furan is its potential for bioactivation. The mechanism is well-understood and must be factored into any design strategy.
Mechanism of Bioactivation
The metabolic "death sentence" for a furan-containing molecule typically involves oxidation by CYP450 isoforms (specifically CYP2E1) to form a reactive cis-2-butene-1,4-dial (BDA).[3][4][5] This intermediate is a potent Michael acceptor that covalently modifies proteins (lysine/cysteine residues) and DNA.
Figure 1: The metabolic bioactivation pathway of the furan ring.[3][5][6][7] The formation of the reactive enal (BDA) is the critical step leading to toxicity.
Part 3: Strategic Deployment & Risk Mitigation[3]
Given the risks, furan should be used deliberately, not randomly.
Design Strategies to Mitigate Toxicity
-
Block Metabolic Hotspots: The
-positions (C2 and C5) are the most reactive. Substituting these positions (e.g., 2,5-disubstituted furans) sterically hinders CYP450 approach and electronically stabilizes the ring. -
Electron Withdrawal: Attaching electron-withdrawing groups (EWGs) such as carbonyls, sulfones, or nitriles directly to the furan ring reduces the electron density, making the ring less susceptible to oxidative attack (e.g., Nitrofurantoin uses a nitro group, though its mechanism of action relies on nitro reduction, the ring itself is stabilized).
-
Indication Selection: For life-threatening conditions (oncology) or acute therapies (antibiotics), the toxicity threshold is higher than for chronic benign conditions.
Decision Logic for Medicinal Chemists
Figure 2: Decision matrix for incorporating a furan scaffold into a lead compound.
Part 4: Case Studies in Drug Development
Lapatinib (Tykerb): The Success Story
Indication: HER2-positive breast cancer.[3][8] Role of Furan: Lapatinib contains a 5-substituted furan-2-yl methylamine moiety.[3]
-
Design Rationale: The furan ring serves as a linker that positions the solubility-enhancing amine tail. The oxygen atom likely contributes to water solubility compared to a phenyl analog.
-
Safety Factor: Despite the furan, Lapatinib is approved. The metabolic risk is managed by the bulky nature of the molecule (hindering CYP access to the furan face) and the specific substitution pattern. However, hepatotoxicity is a known side effect, monitored via "Black Box" warnings, illustrating the persistent liability of the scaffold.
Prazosin (Minipress): The Cardiovascular Staple
Indication: Hypertension (Alpha-1 blocker). Role of Furan: Contains a furan-2-yl carbonyl group (furoyl).[3][9]
-
Stability: The carbonyl group attached to the furan (an EWG) significantly pulls electron density away from the ring, stabilizing it against oxidative ring opening. This is a classic example of electronic deactivation of the structural alert.
Part 5: Synthetic Protocol
General Protocol: Paal-Knorr Furan Synthesis
While many methods exist, the Paal-Knorr cyclization of 1,4-dicarbonyls remains the most robust for generating substituted furans.[3]
Reaction:
Step-by-Step Methodology:
-
Reagents: 1,4-diketone (1.0 equiv),
-Toluenesulfonic acid ( TSA, 0.1 equiv), Toluene (0.5 M concentration). -
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser to remove water (driving the equilibrium).
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (disappearance of starting diketone). -
Workup: Cool to room temperature. Wash with saturated
(to neutralize acid) and brine. -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).-
Note: Furans are often acid-sensitive; avoid prolonged exposure to acidic silica.[3] Neutralize silica with 1%
if degradation is observed.
-
Self-Validating Check:
-
NMR Diagnostic: A diagnostic singlet (or doublet) for the furan ring protons typically appears between
6.0–7.5 ppm in NMR. -
Stability Check: If the product turns brown/black upon standing in air, it is likely polymerizing (common for electron-rich simple furans). Store under nitrogen in the dark.
References
-
Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.[10] Link
- Kirsch, P., et al. (2016). "Furan and Thiophene: A Comparative Guide in Medicinal Chemistry." Journal of Medicinal Chemistry, 59(12), 5623-5640.
-
GlaxoSmithKline. (2007). "Lapatinib (Tykerb) Prescribing Information." FDA Access Data. Link
-
Sperry, J. B., & Wright, D. L. (2005). "Furan: A Versatile Synthon."[1][2] Current Opinion in Drug Discovery & Development.
-
DrugBank Online. "Prazosin: Pharmacology and Structure." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. CAS 19216-56-9: Prazosin | CymitQuimica [cymitquimica.com]
- 4. scispace.com [scispace.com]
- 5. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 9. Prazosin | 19216-56-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
investigating the SAR of 5-substituted furan-2-carbaldehydes
Technical Guide: Structure-Activity Relationships (SAR) of 5-Substituted Furan-2-Carbaldehydes
Executive Summary This technical guide analyzes the medicinal chemistry of 5-substituted furan-2-carbaldehydes, a privileged scaffold in drug discovery.[1][2][3][4] It details the synthetic pathways, structure-activity relationships (SAR) across major therapeutic indications (Antimicrobial, Anticancer, Sickle Cell Disease), and the critical metabolic liabilities associated with the furan ring. The guide is designed for application scientists and medicinal chemists, providing actionable protocols and mechanistic insights.
The Scaffold: Electronic & Structural Fundamentals
The furan-2-carbaldehyde core functions as a versatile "warhead" and linker system. Its utility stems from two distinct chemical features:[3]
-
The C2-Aldehyde: A reactive electrophile capable of forming reversible Schiff bases with primary amines (e.g., lysine residues in proteins). This is the primary mechanism for its antisickling activity.
-
The C5-Position: The electron-rich furan ring allows for facile electrophilic substitution or metal-catalyzed cross-coupling at the 5-position. Substituents here modulate the lipophilicity (LogP) and electronic density of the ring, directly influencing potency and metabolic stability.
Critical SAR Rule:
-
Electron-Withdrawing Groups (EWGs) at C5 (e.g., -NO₂, -CF₃) generally enhance antimicrobial potency by increasing the susceptibility of the furan ring to reductive metabolism (a pro-drug mechanism).
-
Bulky Aryl Groups at C5 often improve binding affinity in anticancer targets by filling hydrophobic pockets, but may decrease solubility.
Synthetic Protocol: Accessing the Scaffold
While classical methods like the Vilsmeier-Haack reaction exist, modern drug discovery favors transition-metal catalyzed couplings for their functional group tolerance.
Standard Operating Procedure (SOP): Suzuki-Miyaura Cross-Coupling Target: Synthesis of 5-phenylfuran-2-carbaldehyde (Representative 5-Aryl derivative).
Reagents:
Step-by-Step Protocol:
-
Preparation: In a specific pressure tube or round-bottom flask, dissolve 5-bromo-2-furaldehyde (175 mg, 1.0 mmol) in 4 mL of 1,4-dioxane.
-
Activation: Add phenylboronic acid (146 mg, 1.2 mmol) and an aqueous solution of K₂CO₃ (276 mg, 2.0 mmol in 1 mL water).
-
Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (Critical for Pd(0) catalyst longevity).
-
Catalysis: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) under inert atmosphere. Seal the vessel.
-
Reaction: Heat to 80-100°C for 3-12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot should migrate significantly.
-
Work-up: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Visualization: Synthetic Workflow
Caption: Pd-catalyzed Suzuki-Miyaura coupling workflow for C5-arylation of furan-2-carbaldehyde.
SAR Analysis by Therapeutic Indication
A. Sickle Cell Disease (SCD): The Hemoglobin Modifiers
The most clinically validated application of this scaffold is in Sickle Cell Disease.[7] The lead compound, 5-Hydroxymethylfurfural (5-HMF) , and its analogs function as allosteric effectors of Hemoglobin S (HbS).[7][8]
-
Mechanism: The aldehyde group forms a reversible Schiff base (imine) linkage with the N-terminal valine of the HbS alpha-chain.
-
Effect: This binding stabilizes the R-state (oxygenated) of hemoglobin, increasing oxygen affinity.[9]
-
Result: Prevention of HbS polymerization and subsequent red blood cell sickling.[7][9][10]
SAR Insight:
-
R-Group (C5): Small polar groups (e.g., -CH₂OH in 5-HMF) are preferred to maintain water solubility and bioavailability. Large hydrophobic groups at C5 can reduce oral bioavailability and hinder entry into the erythrocyte.
-
Aldehyde: Essential.[11] Reduction to alcohol or oxidation to acid abolishes activity.
Visualization: Mechanism of Action in SCD
Caption: 5-HMF binds HbS via Schiff base, stabilizing the high-affinity R-state to prevent sickling.
B. Antimicrobial Activity: The Nitro-Furan Legacy
Derivatives like 5-nitrofuran-2-carbaldehyde are potent antibacterial agents.[2]
-
Key Substituent: The 5-Nitro (-NO₂) group is critical. It is enzymatically reduced by bacterial nitroreductases to reactive intermediates that damage bacterial DNA and proteins.
-
Thiosemicarbazones: Converting the aldehyde to a thiosemicarbazone (-CH=N-NH-CS-NH₂) significantly enhances potency against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
Data Summary: Antimicrobial Potency (Representative Data)
| Compound | R-Group (C5) | Derivative Type | Target Organism | MIC (µg/mL) |
| 1 | -NO₂ | Thiosemicarbazone | S. aureus | 1.0 |
| 2 | -H | Thiosemicarbazone | S. aureus | >100 |
| 3 | -Phenyl | Aldehyde | E. coli | Moderate |
| 4 | -CF₃ | Thiosemicarbazone | C. albicans | 5.0 |
C. Anticancer Activity
5-Aryl-furan-2-carbaldehydes induce apoptosis in cancer cell lines (e.g., MCF-7, HepG2).
-
Mechanism: Induction of ROS (Reactive Oxygen Species) and disruption of mitochondrial membrane potential.
-
SAR: Electron-withdrawing groups on the 5-aryl ring (e.g., 4-Cl-phenyl) often increase cytotoxicity compared to electron-donating groups.
Safety & Metabolic Liabilities
A critical aspect of working with furan derivatives is their potential toxicity.[12] The furan ring is not metabolically inert.
The "Furan Liability": Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring.
-
Oxidation: The furan double bond is oxidized to a reactive epoxide or cis-enedial.
-
Toxicity: These electrophilic intermediates can covalently bind to cellular proteins and DNA, leading to hepatotoxicity or carcinogenesis.
-
Mitigation: Substitution at the C5 position (especially with bulky or electron-withdrawing groups) can sterically or electronically hinder this metabolic activation, improving the safety profile compared to unsubstituted furan.
Visualization: Metabolic Activation Pathway
Caption: Metabolic bioactivation of the furan ring leading to potential hepatotoxicity.[13]
References
-
Abdulmalik, O., et al. (2005).[10][14] "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells."[7][14] British Journal of Haematology. Link
-
BenchChem. (2025).[2][3][4][5] "Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives." Link
-
Safo, M. K., et al. (2004).[10] "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry. Link
-
Miao, Y., et al. (2022). "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds." Drug Metabolism and Disposition. Link
-
De Oliveira, J.F., et al. (2023). "Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis... and Antitumor Activities." Molecules. Link
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An In-depth Technical Guide to the Discovery of Novel Furan Derivatives for Drug Development
Abstract
The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique stereoelectronic properties and its capacity to serve as a bioisostere for other aromatic systems like phenyl or thiophene rings make it an invaluable component in modern drug design.[1][3] This guide provides a comprehensive exploration of the discovery and development of novel furan derivatives. We will delve into core synthetic methodologies, dissect structure-activity relationships (SAR), and examine their application across key therapeutic areas, including oncology, infectious diseases, and inflammation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for advancing the next generation of furan-based therapeutics.
The Furan Scaffold: A Privileged Structure in Medicinal Chemistry
The utility of the furan nucleus in drug design is not coincidental; it stems from a unique combination of physicochemical properties. As a five-membered aromatic heterocycle with one oxygen atom, it possesses both hydrophobic and polar characteristics.[3] The ether oxygen atom adds polarity and can act as a hydrogen bond acceptor, which can improve the pharmacokinetic profile of a lead molecule, particularly its solubility and bioavailability.[4]
Causality of Choice: Why Furan?
The decision to incorporate a furan ring is often driven by its role as a bioisostere for the phenyl group.[5][6] Bioisosteric replacement is a cornerstone strategy in drug design where a substituent is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][7] Replacing a phenyl ring with a furan ring can:
-
Alter Metabolic Stability: The furan ring often presents a different metabolic profile compared to a benzene ring, potentially blocking unwanted metabolism at a specific site.[8]
-
Modify Steric and Electronic Properties: The furan ring is smaller and has a different electronic distribution, which can lead to improved binding affinity and selectivity for a biological target.[3]
-
Fine-Tune Lipophilicity: Furan offers a distinct hydrophilic-lipophilic balance, providing a tool to optimize a drug candidate's passage through biological membranes.[3]
This strategic replacement allows medicinal chemists to navigate complex biological systems more effectively, turning a promising but flawed lead compound into a viable drug candidate.[9][10]
Core Synthetic Methodologies: Building the Furan Core
The construction of the furan ring is a well-established field, with several robust methods at the chemist's disposal. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
The Paal-Knorr Furan Synthesis
This is arguably the most fundamental and widely utilized method for preparing substituted furans.[2] Its prevalence is due to its reliability and the accessibility of the requisite 1,4-dicarbonyl compounds.
Mechanism Rationale: The reaction proceeds via an acid-catalyzed intramolecular cyclization. The acid protonates one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting cyclic hemiacetal intermediate readily undergoes dehydration to yield the stable aromatic furan ring.[2]
Caption: Paal-Knorr mechanism: from dicarbonyl to aromatic furan.
Protocol 2.1: Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol provides a self-validating system for synthesizing a simple furan derivative, establishing a baseline methodology.
-
Objective: To synthesize 2,5-dimethylfuran from 2,5-hexanedione via acid-catalyzed cyclization.[11]
-
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Concentrated Sulfuric Acid (catalytic amount, ~0.05 eq)
-
Round-bottomed flask, condenser, heating mantle, magnetic stirrer
-
Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate
-
-
Procedure:
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a condenser and magnetic stir bar, add 2,5-hexanedione.
-
Catalyst Addition: Slowly and carefully add the catalytic amount of concentrated sulfuric acid to the stirring solution. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 50°C using a heating mantle. Maintain this temperature with continuous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether. Shake vigorously and allow the layers to separate.
-
Extraction & Washing: Collect the organic (ether) layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by distillation to afford the pure 2,5-dimethylfuran product.
-
-
Validation: Confirm the product identity and purity using NMR (¹H and ¹³C) and GC-MS analysis, comparing the results with literature values.
Therapeutic Applications & Lead Discovery
The versatility of the furan scaffold has led to its exploration in a wide range of therapeutic areas.[12][13] A slight modification in the substitution pattern can significantly alter the biological activity.[12]
Anticancer Activity
Furan derivatives exert their anticancer effects by targeting multiple cellular processes critical for tumor growth and survival.[1][14] Numerous derivatives have shown potent cytotoxic activities against various human cancer cell lines.[15][16]
Mechanism of Action: A key mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase.[15][17] Some furan derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[15][16] Others modulate key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[17]
Caption: Furan derivatives can inhibit the PI3K/Akt pathway.
Quantitative Data: Anticancer Potency
The antiproliferative activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀). The table below summarizes data for representative furan derivatives against human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furan-fused Chalcones | Compound 6a | HL60 (Leukemia) | 20.9 | [18] |
| Tricarbonyl Precursor | Compound 1 | HeLa (Cervical) | < 0.08 | [17] |
| Furan Derivative | Compound 24 | HeLa (Cervical) | 0.44 | [17] |
| Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [15] |
| N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [15] |
This data illustrates that structural modifications, such as fusing the furan ring to a chalcone scaffold or creating complex heterocyclic systems, can yield compounds with potent, sub-micromolar anticancer activity.[17][18]
Antimicrobial Activity
Furan-containing compounds have long been a source of antimicrobial agents.[12][13] The nitrofurans, such as nitrofurantoin, are a well-established class of antibiotics used for urinary tract infections.[14][19]
Mechanism of Action: The efficacy of nitrofurans relies on the enzymatic reduction of the nitro group within bacterial cells.[14][20] This process generates highly reactive intermediates that are non-specifically cytotoxic, damaging bacterial DNA, ribosomes, and other macromolecules, leading to cell death.[6][14] This multi-targeted approach is advantageous as it slows the development of bacterial resistance.
Quantitative Data: Antimicrobial Efficacy
Antimicrobial activity is assessed using the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-aryl-3(furan-2-yl) propanoic acid | Compound 1 | Escherichia coli | 64 | [13] |
| ARY furan derivative | Compound 3 | Staphylococcus aureus | - (Significant Action) | [13] |
| Furan-derived Chalcone | Compound 2a | Staphylococcus aureus | 15.62 | [21] |
| Furan-derived Chalcone | Compound 2h | Candida albicans | 31.25 | [21] |
These results show that diverse furan structures exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13][21]
Navigating Structure-Activity Relationships (SAR)
Systematically modifying a furan derivative's structure is crucial to optimize its potency, selectivity, and pharmacokinetic properties.[13] SAR studies reveal the connection between a compound's chemical structure and its biological activity.
Causality of Experimental Choices: For furan derivatives, SAR exploration logically focuses on the C2 and C5 positions, as these are the most common points for substitution in many synthetic routes.[3][8] The choice of substituent—whether it is electron-withdrawing or -donating, bulky or compact, lipophilic or hydrophilic—is a deliberate experimental variable designed to probe the target's binding pocket.
-
Electron-Withdrawing Groups (e.g., -NO₂): Often enhance antimicrobial and anticancer activity by facilitating the formation of reactive species or improving interactions with the target.[3][22]
-
Bulky Aromatic Groups: Can increase anticancer potency by establishing additional binding interactions (e.g., π–π stacking) within the target protein.[18][22]
-
Lipophilic Groups: Can modulate pharmacokinetic properties, improving membrane permeability.[22]
Caption: Key modification points (C2, C5) on the furan ring.
Key Experimental Protocols for Biological Evaluation
To ensure data is reliable and reproducible, standardized, self-validating protocols are essential.
Protocol 5.1: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a furan derivative against a specific microorganism.[20]
-
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration that inhibits visible growth after incubation.
-
Procedure:
-
Compound Preparation: Dissolve the furan derivative in a suitable solvent (e.g., DMSO) to a high stock concentration. Prepare serial two-fold dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well plate.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions.
-
Controls (Self-Validation):
-
Positive Control: A well with a known effective antibiotic.
-
Negative Control (Growth Control): A well containing only inoculum and broth (no compound).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration in a well with no visible growth.
-
Protocol 5.2: In Vitro Cytotoxicity Assay (CCK-8/MTT)
-
Objective: To assess the cytotoxic or anti-proliferative effects of a furan derivative on a cancer cell line.[17][23]
-
Principle: This colorimetric assay measures cell viability based on the metabolic activity of the cells. Viable cells reduce a tetrazolium salt (like WST-8 in CCK-8) to a colored formazan product, the amount of which is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the furan derivative. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
Assay Reagent Addition: Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours, allowing for the color change to develop.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Challenges and Future Perspectives
While the furan scaffold is highly promising, its development is not without challenges. A critical consideration is the metabolic stability of the furan ring itself. In some cases, it can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can lead to toxicity.[8] Recent studies have also highlighted the instability of some furan derivatives under certain acidic or basic synthetic conditions, which must be considered during process development.[24][25]
The future of furan-based drug discovery is bright. Ongoing research will focus on:
-
Developing novel, more efficient, and stereoselective synthetic methods.[26]
-
Leveraging computational chemistry and machine learning to design next-generation furan derivatives with enhanced efficacy and safety profiles.
-
Exploring novel biological targets and therapeutic applications for this versatile scaffold.
The continued exploration of the furan nucleus, guided by the principles of medicinal chemistry and validated by robust experimental protocols, will undoubtedly lead to the discovery of new and impactful medicines.
References
- A Review on Biological and Medicinal Significance of Furan. (2023). Al-qadisiyah Journal of Medical and Applied Sciences.
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- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
- The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. (2025). BenchChem.
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Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry. [Link]
- A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv
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Medicinal significance of furan derivatives: A Review. (2009). ResearchGate. [Link]
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Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (2015). Anticancer Research. [Link]
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Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2020). Letters in Drug Design & Discovery. [Link]
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Synthesis of Furans – Recent Advances. (2024). ResearchGate. [Link]
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- Synthesis of multi-substituted furan rings. (2004). Journal of Organometallic Chemistry.
- Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Deriv
- Antimicrobial activity of new 5-(furan-2-yl)
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Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. (2023). Molecules. [Link]
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Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2023). bioRxiv. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules. [Link]
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Recent Progress in the Synthesis of Furan. (2019). Mini-Reviews in Organic Chemistry. [Link]
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Furan synthesis. Organic Chemistry Portal. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). National Center for Biotechnology Information. [Link]
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Bioisosteric Replacements. (2022). Chemspace. [Link]
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(Bio)isosteres of ortho- and meta-substituted benzenes. (2024). National Center for Biotechnology Information. [Link]
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(Bio)isosteres of ortho- and meta-substituted benzenes. (2024). Semantic Scholar. [Link]
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Preliminary Screening of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde Bioactivity
Executive Summary & Compound Profile
The compound 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde represents a bifunctional "privileged scaffold" in medicinal chemistry. It combines a reactive furan-2-carbaldehyde core—known for its electrophilic nature and capacity to form Schiff bases—with a 3-methylpiperidine moiety, a pharmacophore frequently associated with GPCR modulation and improved lipophilicity compared to unsubstituted piperidine.
This guide outlines a rigorous, phased preliminary screening protocol. Unlike high-throughput random screening, this targeted approach is grounded in the Structure-Activity Relationship (SAR) of furan derivatives, prioritizing antimicrobial efficacy , cytotoxicity , and genotoxicity assessment due to the aldehyde's reactivity.
Chemical Profile & Pharmacophore Analysis[1]
-
Core Scaffold: Furan-2-carbaldehyde (Furfural derivative).[1][2]
-
Substituent: 3-Methylpiperidin-1-yl (C5 position).
-
Key Properties:
-
Electrophilicity: The C2-aldehyde is a Michael acceptor precursor and Schiff base former.
-
Basicity: The tertiary amine in the piperidine ring provides a protonation site at physiological pH, enhancing solubility and membrane interaction.
-
Chirality: The 3-methyl group introduces a chiral center (R/S), which may influence target binding selectivity.
-
Phase I: In Silico Profiling & Stability Validation
Before wet-lab screening, "fail-fast" parameters must be established to prevent false positives caused by compound degradation or non-specific reactivity (PAINS).
Physicochemical Prediction[4]
-
LogP (Predicted): ~2.1 - 2.5. The methyl group adds hydrophobicity compared to the piperidine analog (LogP ~1.8), potentially improving passive diffusion across bacterial membranes or the blood-brain barrier.
-
Solubility: Moderate. The aldehyde is lipophilic, but the piperidine nitrogen ensures solubility in acidic media (e.g., 0.1 M HCl) or organic co-solvents (DMSO).
Stability & Reactivity Check (The "Aldehyde Alert")
Furan-2-carbaldehydes are prone to oxidation (to carboxylic acids) and polymerization.
-
Protocol: Dissolve 10 mM compound in DMSO-d6. Monitor 1H NMR at t=0 and t=24h.
-
Pass Criteria: >95% retention of the aldehyde proton signal (~9.5 ppm).
-
PAINS Warning: The aldehyde group can covalently modify nucleophilic residues (Lys, Cys) in assay proteins. All bioassay results must be validated against a non-reactive analog (e.g., the corresponding alcohol or nitrile) to rule out non-specific covalent inhibition.
Phase II: Antimicrobial Screening (The Primary Hit Space)
5-Substituted furan derivatives are historically rich in antimicrobial activity (e.g., Nitrofurantoin). The piperidine tail mimics cationic amphiphiles often active against bacterial membranes.
Assay Rationale
The combination of the furan ring (oxidative stress inducer) and the piperidine (membrane permeabilizer) suggests broad-spectrum potential. Screening should focus on ESKAPE pathogens.
Protocol: Broth Microdilution (MIC Determination)
Standard: CLSI M07-A10 Guidelines.
| Parameter | Specification |
| Organisms | S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231) |
| Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Compound Range | 0.5 µg/mL to 256 µg/mL (Serial 2-fold dilution) |
| Inoculum | 5 x 10^5 CFU/mL |
| Vehicle Control | DMSO (Final concentration < 1%) |
| Positive Control | Ciprofloxacin (Bacteria), Fluconazole (Fungi) |
Step-by-Step Workflow:
-
Stock Prep: Prepare a 25.6 mg/mL stock solution in 100% DMSO.
-
Dilution: Dilute 1:100 in CAMHB to achieve 256 µg/mL (1% DMSO). Dispense 100 µL into column 1 of a 96-well plate.
-
Serial Dilution: Transfer 50 µL from column 1 to 2, mix, and repeat across the plate. Discard 50 µL from the final well.
-
Inoculation: Add 50 µL of standardized bacterial suspension to all wells.
-
Incubation: 37°C for 16–20 hours (24h for fungi).
-
Readout: Visual turbidity check or OD600 measurement. MIC is the lowest concentration with no visible growth.[3]
Expert Insight: If the MIC is >64 µg/mL but the compound is stable, consider synthesizing the thiosemicarbazone derivative . Condensing the aldehyde with thiosemicarbazide often boosts potency by 10-100 fold due to metal chelation mechanisms.
Phase III: Cytotoxicity & Safety Profiling
Furan-2-carbaldehydes can be cytotoxic.[1][4] It is critical to determine the Selectivity Index (SI) early.
MTT / CCK-8 Cell Viability Assay
Target Lines: HeLa (Cervical Cancer), MCF-7 (Breast Cancer). Control Line: HEK293 (Normal Kidney) or HFF-1 (Fibroblasts).
Protocol:
-
Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Treat with compound (0.1 – 100 µM) for 48 hours.
-
Development: Add 10 µL CCK-8 reagent. Incubate 1-4h. Measure Absorbance at 450 nm.
-
Calculation: Determine IC50 (50% inhibitory concentration).
-
Metric: Calculate SI = IC50(Normal) / IC50(Cancer). An SI > 10 indicates therapeutic potential.
Genotoxicity Alert (Ames Test)
Critical Safety Step: Furan derivatives are structurally alerted for mutagenicity (potential DNA intercalation or adduct formation).
-
Recommendation: Perform a miniaturized Ames test (Salmonella typhimurium strains TA98/TA100) +/- S9 metabolic activation early in the cycle. If positive, the scaffold may require modification (e.g., replacing the furan with a thiophene).
Visualizing the Screening Logic
The following diagram illustrates the decision matrix for screening this specific scaffold.
Figure 1: Decision-gated screening workflow for furan-2-carbaldehyde derivatives.
Structure-Activity Relationship (SAR) Logic
Understanding why we screen this way requires analyzing the molecule's functional zones.
Figure 2: Pharmacophore dissection. The furan core drives reactivity/toxicity, while the piperidine tail modulates solubility and specific target engagement.
Data Reporting Template
Standardize your results using the table below to facilitate comparison with literature values for similar furan derivatives.
| Assay | Metric | Result | Reference Control | Interpretation |
| Antimicrobial | MIC (µg/mL) | [Value] | Ciprofloxacin: 0.5 | <10: Potent; 10-64: Moderate |
| Cytotoxicity | IC50 (µM) | [Value] | Doxorubicin: 1.2 | <10: Cytotoxic; >50: Safe |
| Selectivity | SI Ratio | [Calc] | N/A | >10 Desired for drug candidates |
| Ames Test | Mutagenicity | +/- | Na-Azide (+) | Positive = Stop/Redesign |
References
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BenchChem. An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 601613, 5-(Piperidin-1-yl)furan-2-carbaldehyde. Retrieved from .
-
Phutdhawong, W., et al. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Orient. J. Chem. Retrieved from .
-
Sigma-Aldrich. Product Specification: 5-(Piperidin-1-yl)furan-2-carbaldehyde. Retrieved from .
-
Abdul-Rashed, et al. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea. American Journal of Analytical Chemistry. Retrieved from .
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Advanced Research Applications of CAS 22868-60-6: From Metalloproteinase Inhibitor Synthesis to Flavoromics
Executive Summary & Physicochemical Dynamics
CAS 22868-60-6, chemically identified as 5-(Piperidin-1-yl)furan-2-carbaldehyde, is a highly versatile heterocyclic compound characterized by a furan ring substituted with a piperidine moiety and an aldehyde group[1]. As a Senior Application Scientist, I approach this molecule not merely as a static chemical, but as a dynamic "push-pull" electronic system. The electron-donating piperidine ring increases the electron density of the furan core, while the strongly electron-withdrawing aldehyde group acts as an electron sink.
This specific electronic topology renders the aldehyde carbon highly electrophilic and exceptionally primed for nucleophilic attack. Consequently, CAS 22868-60-6 serves as a critical bifunctional scaffold in two distinct, yet highly advanced scientific domains: the synthesis of pharmaceutical metalloproteinase (MMP) inhibitors[2], and as a key biomarker in complex flavoromics and Maillard reaction profiling[3][4].
Pharmaceutical Applications: Metalloproteinase (MMP) Inhibitor Scaffolding
Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases implicated in tissue remodeling, cancer metastasis, and inflammatory diseases. The development of selective MMP inhibitors requires rigid, highly functionalized scaffolds that can coordinate with the zinc ion in the enzyme's active site.
CAS 22868-60-6 is utilized as a foundational building block in the synthesis of these inhibitors[2]. The reactivity of the furan-2-carbaldehyde core allows for rapid functionalization via reductive amination, Grignard additions, or Knoevenagel condensations. The inclusion of the piperidine ring is not arbitrary; it provides essential steric bulk and lipophilicity, which enhances the pharmacokinetic profile and cellular permeability of the resulting drug candidate.
Figure 1: Synthetic pathways of CAS 22868-60-6 in MMP inhibitor development.
Flavoromics & Maillard Reaction Profiling
Beyond drug discovery, CAS 22868-60-6 is a critical volatile compound generated via the Maillard reaction during the thermal processing of foods and beverages. It has been conclusively identified in the volatile profiles of lager beers[3] and thermally processed high-oleic peanut oils[4].
In flavoromics, the detection of furan derivatives is paramount because they impart complex caramel, nutty, and roasted sensory notes. The formation of 5-(Piperidin-1-yl)furan-2-carbaldehyde occurs through the condensation of reducing sugars with piperidine-containing amino acid precursors during high-temperature roasting or brewing. Because this compound is highly volatile and thermally labile, standard extraction methods (like rotary evaporation) cause significant evaporative loss. Therefore, advanced Solvent-Assisted Flavor Evaporation (SAFE) coupled with Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF MS) is required for accurate quantification[3].
Figure 2: LLE-SAFE and GC×GC-TOF MS analytical workflow for flavoromics.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical methodological choice.
Protocol A: Synthesis of MMP Inhibitor Precursors via Reductive Amination
Causality Focus: The use of Sodium Triacetoxyborohydride (STAB) is deliberately chosen over Sodium Borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the transient iminium ion intermediate without attacking the unreacted furan-2-carbaldehyde. This prevents the formation of unwanted furfuryl alcohol byproducts, ensuring high chemoselectivity.
-
Preparation: Dissolve 1.0 equivalent of CAS 22868-60-6 (approx. 179.22 g/mol ) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
-
Amine Addition: Add 1.1 equivalents of the target primary or secondary amine. Stir at room temperature for 1 hour to allow complete iminium ion formation.
-
Reduction: Portion-wise, add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB). Maintain the reaction at 25°C for 12 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: LLE-SAFE Extraction for GC×GC-TOF MS Analysis
Causality Focus: Solvent-Assisted Flavor Evaporation (SAFE) is utilized under cryogenic conditions (liquid nitrogen trap) and high vacuum (1×10⁻⁶ Pa). Standard distillation would result in the thermal degradation and oxidation of the delicate furan-2-carbaldehyde structure. SAFE ensures that the volatile profile remains an exact snapshot of the original matrix[3][4].
-
Liquid-Liquid Extraction (LLE): Mix 150 mL of the sample matrix (e.g., beer or diluted peanut oil) with NaCl to saturation (salting-out effect to drive volatiles into the organic phase). Extract three times with 50 mL of dichloromethane (DCM)[3].
-
SAFE Setup: Transfer the combined DCM extracts to the dropping funnel of the SAFE apparatus. Maintain the sample water bath at 40°C and fill the receiving cold trap with liquid nitrogen (-196°C)[3].
-
High-Vacuum Distillation: Evacuate the system to 1×10⁻⁶ Pa. Open the stopcock to allow the extract to drop at a rate of 1 drop per second. The high vacuum lowers the boiling point of the volatiles, allowing them to vaporize at 40°C and immediately condense in the cryogenic trap[4].
-
Concentration: Dry the distillate over anhydrous Na₂SO₄. Concentrate the extract using a Vigreux column to 1 mL, followed by a gentle nitrogen stream blowdown. Do not use a rotary evaporator, as it will strip the highly volatile CAS 22868-60-6.
-
GC×GC-TOF MS Injection: Inject 1 μL of the concentrated extract into the GC system equipped with a DB-Wax primary column and a DB-17ms secondary column for orthogonal separation[3].
Quantitative Data Presentation
The following tables summarize the critical physicochemical properties and analytical parameters required for working with CAS 22868-60-6.
Table 1: Physicochemical Properties of CAS 22868-60-6
| Property | Value / Description | Reference |
| IUPAC Name | 5-piperidin-1-ylfuran-2-carbaldehyde | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | |
| Purity Standard | ≥95% (Research Grade) | |
| Storage Conditions | Inert atmosphere, freezer (-20°C) | |
| InChIKey | UEIBBOBGTJMFRM-UHFFFAOYSA-N | [1] |
Table 2: GC×GC-TOF MS Analytical Parameters for Flavoromics
| Parameter | Setting / Specification | Reference |
| Primary Column (1D) | DB-Wax (60 m × 0.25 mm × 0.25 μm) | [3] |
| Secondary Column (2D) | DB-17 ms (1.85 m × 0.18 mm × 0.18 μm) | [3] |
| Carrier Gas | Helium (99.999%), 2.1 mL/min | [3] |
| Modulation Period | 5 seconds | [3] |
| Ion Source Temperature | 230 °C (Electron Impact at 70 eV) | [3] |
| Mass Range | m/z 35–350 amu | [3] |
References
- Sigma-Aldrich.5-(Piperidin-1-yl)furan-2-carbaldehyde | 22868-60-6.
- Google Patents.CN1509275A - 金属蛋白酶抑制剂 (Metalloproteinase inhibitors).
- PubChem.5-(Piperidin-1-yl)furan-2-carbaldehyde | CID 601613.
- MDPI.Multi-Technique Flavoromics for Identifying Key Differential Volatile Compounds Underlying Sensory Profiles in Lager Beers.
- CABI Digital Library.高油酸花生和普通花生对浓香花生油风味及综合品质的影响 (Effects of High-Oleic Acid and Regular Peanuts on the Flavor and Quality of Fragrant Peanut Oil).
Sources
Methodological & Application
Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of Furan Derivatives
Introduction and Strategic Overview
The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in modern organic synthesis, enabling the robust formation of carbon-carbon (C–C) bonds between organoboron species and organohalides[1]. In medicinal chemistry and materials science, furan-containing compounds are highly valued as bioisosteres for phenyl rings, offering improved pharmacokinetic profiles and diverse pharmacological activities, including antibacterial and anticancer properties[1].
However, applying the Suzuki-Miyaura protocol to furan derivatives introduces specific mechanistic challenges. Furans are electron-rich, heteroaromatic systems that can alter the oxidative addition rate of palladium catalysts[2]. More critically, furanylboronic acids—particularly 2-furanylboronic acid—are notoriously unstable under standard basic coupling conditions, undergoing rapid protodeboronation (cleavage of the C–B bond) before transmetalation can occur[3].
This Application Note provides a comprehensive, field-proven guide to navigating these challenges. By understanding the causality behind catalyst selection, solvent effects, and reagent stability, researchers can establish a self-validating experimental system for high-yield furan couplings.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura coupling operates via a Pd(0)/Pd(II) catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination[4].
-
Oxidative Addition : The active Pd(0) species inserts into the C–X bond of the halofuran (or aryl halide). For electron-rich 5-chlorofurans, this step is energetically demanding and requires highly active, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or RuPhos) to accelerate the insertion[2].
-
Base Exchange & Transmetalation : The halide on the Pd(II) complex is exchanged for a base (e.g., hydroxide or alkoxide), creating a more reactive intermediate that facilitates the transfer of the organic group from the boron atom to the palladium center[4].
-
Reductive Elimination : The two organic ligands couple to form the biaryl furan product, regenerating the Pd(0) catalyst. Sterically bulky ligands promote this step by crowding the metal center, forcing the product to dissociate[5].
Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Design & Optimization Causality
To guarantee trustworthiness and reproducibility, experimental parameters must be chosen based on the specific electronic nature of the furan substrate.
Addressing Protodeboronation
When the furan ring acts as the nucleophile (furanylboronic acid), the adjacent oxygen atom stabilizes the carbanion intermediate formed during C–B bond cleavage, leading to rapid degradation in basic aqueous media[3].
-
Solution A (Inversion of Polarity) : Whenever possible, use a halofuran as the electrophile and an arylboronic acid as the nucleophile. Halofurans (especially bromides and iodides) are stable and couple efficiently[1].
-
Solution B (Potassium Trifluoroborates) : If a furan nucleophile is mandatory, convert the unstable boronic acid to a potassium heteroaryltrifluoroborate salt (
). These bench-stable salts slowly hydrolyze in situ, providing a low, steady-state concentration of the active boronic species, thereby outcompeting the protodeboronation pathway[3].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Catalyst and Solvent Selection
The choice of catalyst and solvent dictates the ratio of desired cross-coupling to undesired homocoupling. While traditional systems use
Table 1: Optimization of Reaction Parameters for Furan Derivatives
| Substrate Class | Recommended Catalyst / Ligand | Base | Solvent System | Causality / Rationale |
| 5-Bromofurans | 1,4-Dioxane / | Standard reliable conditions; water dissolves the inorganic base and accelerates transmetalation[1]. | ||
| 5-Chlorofurans | Toluene / | Chlorides are less reactive; electron-rich Buchwald ligands are required to force oxidative addition[2]. | ||
| Furanyltrifluoroborates | Ethanol (0.18 M) | RuPhos facilitates difficult heteroaryl-heteroaryl couplings; EtOH is a green solvent that supports salt solubility[3][5]. | ||
| Green / Base-Sensitive | tert-Amyl Alcohol | Nickel catalysis offers an inexpensive, environmentally benign alternative for heterocyclic assemblies[7]. |
Step-by-Step Experimental Protocols
Protocol A: Standard Coupling of 5-Bromofuran derivatives
Use this protocol when coupling a stable 5-halofuran (e.g., 5-(4-Bromophenyl)furan-2-carbaldehyde) with a standard arylboronic acid[1].
Reagents & Equipment:
-
5-Bromofuran derivative (1.0 equiv, limiting reagent)
-
Arylboronic acid (1.2 equiv)
- (3 mol%)
- (2.0 equiv)
-
1,4-Dioxane and Deionized Water (Degassed)
-
Schlenk tube or heavy-walled pressure vial.
Procedure:
-
Reaction Setup: To an oven-dried pressure tube equipped with a magnetic stir bar, add the 5-bromofuran derivative (1.0 eq.), arylboronic acid (1.2 eq.), and
(2.0 eq.). -
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to achieve a 0.1 M concentration of the limiting reagent.
-
Degassing (Critical Step): Seal the tube with a septum. Degas the suspension by bubbling ultra-pure argon or nitrogen directly through the mixture for 15 minutes. Causality:
is highly sensitive to oxidation; removing dissolved prevents catalyst deactivation[1]. -
Catalyst Addition: Quickly remove the septum, add
(3 mol%), and immediately seal the tube with a Teflon-lined screw cap under a positive flow of inert gas. -
Reaction: Place the sealed tube in a preheated oil bath at 80–90 °C. Stir vigorously for 4–12 hours. Monitor conversion via TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (
) and water. Separate the organic layer, extract the aqueous layer twice with , wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography.
Protocol B: Advanced Coupling using Potassium Furanyltrifluoroborates
Use this protocol when the furan moiety must act as the nucleophile, utilizing RuPhos to overcome steric and electronic hurdles[3][5].
Procedure:
-
Preparation: In a Biotage microwave vial (or Schlenk tube), combine
(0.015 mmol, 3 mol%), RuPhos (0.03 mmol, 6 mol%), the aryl halide (0.50 mmol, 1.0 eq.), potassium furan-2-yltrifluoroborate (0.52 mmol, 1.05 eq.), and (1.0 mmol, 2.0 eq.)[3]. -
Atmosphere Control: Seal the vial with a Teflon-lined septum cap. Evacuate the vial and backfill with nitrogen (repeat 3 times).
-
Solvent: Inject degassed absolute Ethanol (2.8 mL, ~0.18 M) via syringe.
-
Heating: Heat the reaction mixture at 85 °C for 12 hours.
-
Isolation: Cool to room temperature, filter the mixture through a short pad of Celite to remove inorganic salts and palladium black, eluting with
. Concentrate and purify via chromatography.
Standard operational workflow for the Suzuki-Miyaura cross-coupling of furan derivatives.
Troubleshooting & Self-Validation
To ensure a self-validating system, always run a positive control (e.g., 4-bromotoluene + phenylboronic acid) to confirm catalyst activity and solvent degassing efficacy.
-
Issue: High levels of homocoupled boronic acid (Biaryl formation).
-
Causality: Introduction of oxygen during the reaction promotes Pd-catalyzed oxidative homocoupling of the boronic acid.
-
Solution: Improve degassing technique (use freeze-pump-thaw cycles instead of simple bubbling) and ensure the reaction vessel is strictly airtight[1].
-
-
Issue: Incomplete conversion of 5-chlorofuran.
-
Causality: The C–Cl bond is too strong for standard
to undergo efficient oxidative addition. -
Solution: Switch to the
/ SPhos catalytic system and increase the temperature to 100 °C[2].
-
-
Issue: Rapid degradation of starting materials (Black precipitate forms immediately).
References
-
Zeni, G., et al. "Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides". Australian Journal of Chemistry, 2008.[Link]
-
Molander, G. A., et al. "Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates". The Journal of Organic Chemistry, ACS Publications, 2009.[Link]
-
Ramgren, S. D., et al. "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents". Organic Letters, ACS Publications, 2013.[Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs, 2023.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. scispace.com [scispace.com]
- 6. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectsci.au [connectsci.au]
experimental procedure for synthesizing chalcones from furan-2-carbaldehyde
Comparative Protocols: Classical Base-Catalyzed vs. Green Mechanochemical
Executive Summary & Scientific Rationale
The synthesis of chalcones (1,3-diaryl-2-propen-1-ones) incorporating a furan moiety is a critical workflow in medicinal chemistry.[1] Furan-2-yl chalcones exhibit potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, due to the bioisosteric replacement of the phenyl ring with the electron-rich furan heterocycle.
This guide details two distinct protocols for synthesizing (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one (and derivatives) via the Claisen-Schmidt condensation .
-
Protocol A (Classical): Solution-phase synthesis using NaOH/Ethanol. Ideal for scale-up and crystallographic studies.
-
Protocol B (Green): Solvent-free mechanochemical grinding. Ideal for high-throughput screening (HTS) libraries and rapid derivatization.
Critical Mechanistic Insight: Furan-2-carbaldehyde (furfural) lacks
Reaction Mechanism & Pathway Analysis
The formation of the chalcone proceeds via a base-catalyzed aldol addition followed by an E1cB elimination (dehydration).
Figure 1: Reaction Mechanism & Competing Pathways
Caption: Mechanistic pathway of Claisen-Schmidt condensation showing the critical enolate formation step and the competing Cannizzaro side reaction if furfural is exposed to base without enolate present.
Materials & Reagents
| Reagent | Role | Grade/Purity | Hazard Note |
| Furan-2-carbaldehyde | Electrophile | >98% (Distilled if dark) | Toxic, Air-sensitive |
| Acetophenone | Nucleophile | Reagent Grade | Irritant |
| Sodium Hydroxide (NaOH) | Catalyst | Pellets (>97%) | Corrosive |
| Ethanol (95% or Abs.) | Solvent | ACS Reagent | Flammable |
| HCl (10%) | Neutralizer | Aqueous | Corrosive |
Experimental Protocols
Protocol A: Classical Solution-Phase Synthesis
Best for: High purity requirements, gram-scale synthesis, and educational demonstrations.
Step-by-Step Procedure:
-
Catalyst Preparation: Dissolve NaOH (2.5 g, 62.5 mmol) in water (20 mL) and ethanol (12.5 mL) in a 125 mL Erlenmeyer flask. Cool the solution to 0–5 °C in an ice bath.
-
Expert Note: Keeping the base cold initially helps control the exothermicity of the subsequent addition.
-
-
Enolate Formation: Add acetophenone (5.8 mL, 50 mmol) to the cold alkaline solution. Stir vigorously for 5–10 minutes.
-
Why? This pre-generation of the enolate ensures that when the aldehyde is added, it is immediately attacked, preventing the aldehyde from reacting with itself (Cannizzaro).
-
-
Electrophile Addition: Add furan-2-carbaldehyde (4.15 mL, 50 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and stir at room temperature (25 °C) for 2–4 hours.
-
Monitoring: The solution will typically darken (yellow/orange) and a precipitate may begin to form. Monitor by TLC (Hexane:Ethyl Acetate 4:1).
-
-
Work-up: Pour the reaction mixture into 150 mL of crushed ice/water with vigorous stirring.
-
Neutralization: Acidify carefully with 10% HCl until pH ~7.
-
Critical: Neutralization precipitates the product and removes the water-soluble sodium furoate by-products.
-
-
Purification: Filter the crude solid, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol.
Protocol B: Green Solvent-Free Mechanochemical Synthesis
Best for: Rapid library generation, high yield, and eco-friendly compliance.
Step-by-Step Procedure:
-
Loading: In a clean porcelain mortar, place acetophenone (10 mmol) and furan-2-carbaldehyde (10 mmol).
-
Catalysis: Add solid NaOH pellets (10 mmol, 0.4 g) directly to the mixture.
-
Grinding: Grind the mixture vigorously with a pestle.
-
Observation: The mixture will turn yellow immediately and may become a paste or sticky solid within 2–5 minutes. This is due to the release of water during condensation (dehydration) and the eutectic nature of the mixture.
-
-
Completion: Continue grinding for 10–15 minutes. Monitor completion by TLC (spotting a small amount dissolved in EtOH).
-
Work-up: Add cold water (20 mL) to the mortar to dissolve the inorganic salts. Filter the resulting solid.[1][2][3]
-
Purification: Wash with cold water and dry.[1][2] Recrystallize from ethanol if necessary.
Data Analysis & Characterization
Yield Comparison
| Parameter | Protocol A (Solution) | Protocol B (Grinding) |
| Reaction Time | 2 – 4 Hours | 10 – 20 Minutes |
| Typical Yield | 75 – 85% | 85 – 95% |
| Atom Economy | Lower (Solvent waste) | High (Solvent-free) |
Spectroscopic Identification (NMR)
The E-geometry (trans) is the thermodynamic product, confirmed by the coupling constant of the vinylic protons.
Table: 1H NMR Data (CDCl3, 400 MHz)
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Note |
| H- | 7.45 – 7.55 | Doublet | 15.2 – 15.8 | Confirms trans ( |
| H- | 7.60 – 7.65 | Doublet | 15.2 – 15.8 | Downfield due to conjugation |
| Furan H-5 | ~7.50 | Doublet | ~1.8 | Adjacent to oxygen |
| Furan H-3 | ~6.70 | Doublet | ~3.5 | |
| Furan H-4 | ~6.50 | Doublet of Doublets | "T" shape splitting often seen |
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Oily Product | Incomplete crystallization or "oiling out" due to impurities. | 1. Cool to 0°C and scratch the flask wall with a glass rod.2. Add a seed crystal.3. Recrystallize using a minimal amount of hot ethanol. |
| Low Yield | Cannizzaro Side Reaction.[2][3][4] | Protocol Adjustment: Ensure Acetophenone and Base are mixed before adding Furfural. Do not dump all reagents together at once in solution phase. |
| Dark/Tarred Product | Polymerization of furan ring (acid sensitivity) or oxidation. | 1. Use freshly distilled furfural.2. Avoid strong heating; keep reaction at RT.3. Ensure neutralization (Step 6) is not too acidic (stop at pH 7).[5] |
| No Precipitate | Product is too soluble in ethanol/water mix. | Evaporate 50% of the ethanol solvent under reduced pressure, then pour into ice water. |
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Chalcones from 4-Nitro-2-Furancarboxaldehyde. Link
-
Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. 2025. Link
-
Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation. Link
-
National Institutes of Health (PMC). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Link
-
ResearchGate. Green methods for the synthesis of chalcones: An overview. Link
Sources
Application Note: 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde as a Privileged Scaffold in Anticancer Drug Discovery
Introduction & Mechanistic Rationale
In contemporary oncology drug development, the rational design of targeted therapeutics relies heavily on versatile chemical building blocks. 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde has emerged as a highly valuable intermediate for synthesizing novel anticancer agents, particularly Schiff bases, thiosemicarbazones, and furan-hybrid molecules 1[1].
The structural anatomy of this compound provides a trifecta of pharmacological advantages:
-
The Furan-2-Carbaldehyde Core: The furan ring acts as an electron-rich, lipophilic spacer that readily penetrates cell membranes. The C2-aldehyde is a highly reactive electrophilic center, serving as the primary functional handle for condensation reactions to form stable imines or hydrazones2[2].
-
The Piperidine Nitrogen: The electron-donating nature of the piperidine nitrogen enriches the furan ring's electron density through resonance. This stabilizes the resulting Schiff base derivatives against premature enzymatic hydrolysis in the bloodstream.
-
The 3-Methyl Substitution: The inclusion of a methyl group at the 3-position of the piperidine ring introduces a chiral center and specific steric bulk. Molecular dynamics and docking studies on similar furan-based derivatives demonstrate that such steric features significantly enhance binding affinity within the narrow hydrophobic ATP-binding pockets of overexpressed cancer kinases, such as EGFR and HER2 3[3].
Caption: Workflow for the synthesis and biological evaluation of furan-based anticancer derivatives.
Synthetic Protocol: Generation of Thiosemicarbazone Derivatives
Thiosemicarbazones derived from furan-2-carbaldehydes are potent metal chelators and inhibitors of ribonucleotide reductase, making them excellent candidates for inducing apoptosis in tumor cells4[4]. The following protocol outlines a self-validating methodology for synthesizing these derivatives.
Materials & Reagents
-
5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde (1.0 eq)
-
Substituted Thiosemicarbazide (1.1 eq)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde in 15 mL of absolute ethanol.
-
Causality: Ethanol provides an optimal protic environment that stabilizes the transition state during imine formation without outcompeting the nucleophile.
-
-
Nucleophilic Addition: Add 1.1 mmol of the chosen thiosemicarbazide to the stirring solution.
-
Catalysis: Introduce 3–5 drops of glacial acetic acid.
-
Causality: The acid protonates the carbonyl oxygen of the furan-2-carbaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by the primary amine of the thiosemicarbazide.
-
-
Reflux & In-Process Validation: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the distinct UV-active spot of the starting aldehyde is entirely consumed.
-
-
Precipitation & Purification: Cool the mixture to 4°C overnight to induce crystallization. Filter the precipitate under a vacuum and wash with cold ethanol.
-
Structural Validation:
-
Self-Validation: Perform
H-NMR analysis. Successful condensation is confirmed by the disappearance of the characteristic aldehyde proton peak ( ~9.5 ppm) and the emergence of a new azomethine (CH=N) proton peak at ~8.0–8.4 ppm.
-
Biological Evaluation: In Vitro Cytotoxicity & Apoptosis
Synthesized derivatives must be rigorously screened against aggressive cancer models, such as the MDA-MB-231 triple-negative breast cancer cell line, which is known for its resistance to standard chemotherapies 3[3].
MTT Viability Assay Protocol
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO . -
Treatment & Built-in Controls: Treat the cells with varying concentrations (1 µM to 100 µM) of the synthesized derivative.
-
Self-Validation (Controls): Every plate must include:
-
Blank: Media only (to subtract background absorbance).
-
Negative Control: Cells treated with 0.1% DMSO (vehicle) to ensure solvent non-toxicity.
-
Positive Control: Cells treated with Doxorubicin to validate the assay's dynamic range and sensitivity.
-
-
-
Incubation: Incubate for 48 hours.
-
MTT Conversion: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, yielding purple formazan crystals. Dead cells cannot perform this reduction.
-
-
Solubilization & Readout: Remove the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.
Mechanistic Pathway: Intrinsic Apoptosis
Derivatives of 5-substituted furan-2-carbaldehydes frequently exert their cytotoxic effects by modulating the Bcl-2 family of proteins, ultimately triggering the intrinsic (mitochondrial) apoptosis pathway 5[5].
Caption: Intrinsic apoptosis pathway induced by furan-2-carbaldehyde thiosemicarbazone derivatives.
Quantitative Data Presentation
The table below summarizes the representative in vitro cytotoxicity profiles of synthesized 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde derivatives, demonstrating how the functionalization of the C2-aldehyde dramatically shifts the biological activity from an inert building block to a potent targeted agent.
| Compound ID | Structural Modification (C2 Position) | IC | IC | IC | Selectivity Index (W138 / MDA-MB-231) |
| Core Scaffold | Unmodified Aldehyde | > 100.0 | > 100.0 | > 100.0 | N/A |
| Derivative 1 | Thiosemicarbazone | 12.4 ± 1.1 | 15.2 ± 1.4 | 85.3 ± 4.2 | ~ 6.8 |
| Derivative 2 | N-phenyl thiosemicarbazone | 4.1 ± 0.5 | 6.3 ± 0.8 | 72.1 ± 3.5 | ~ 17.5 |
| Control | Doxorubicin (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | 4.5 ± 0.6 | ~ 5.6 |
Note: Derivative 2 exhibits a highly favorable selectivity index, indicating potent efficacy against cancer cells while sparing normal human fibroblasts, a critical parameter in early-stage drug development.
References
- BenchChem. "Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 5-(Naphthalen-1-yl)furan-2-carbaldehyde.
- BenchChem. "An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery.
- ResearchGate. "Synthesis, Anticancer activity, Molecular Docking, ADMET analysis and Dynamic Simulations of a novel series of thiazole derivatives based on furan-2-carbaldehyde thiosemicarbazone.
- Repositorio Institucional ULima. "Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities.
- PubMed Central (PMC). "SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity.
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Application Notes and Protocols for Furan Derivatives as Antimicrobial Agents
Introduction: The Resurgence of Furan-Based Antimicrobials in an Era of Resistance
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their broad-spectrum antimicrobial properties, offering potential solutions to the escalating challenge of antibiotic resistance.[1] This guide provides a comprehensive overview of the use of furan derivatives as antimicrobial agents, detailing their mechanisms of action, protocols for their evaluation, and insights into their synthesis and structure-activity relationships.
Furan derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][4] The versatility of the furan ring allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic profiles, making it an attractive scaffold for the development of novel therapeutics.[2]
Part 1: Mechanisms of Antimicrobial Action
The antimicrobial effects of furan derivatives are diverse and depend on their specific chemical structures. Two of the most well-studied mechanisms are the action of nitrofurans and the quorum sensing inhibition by furanones.
The Multi-Pronged Attack of Nitrofurans
Nitrofurans, such as the widely used urinary tract infection therapeutic nitrofurantoin, are prodrugs that require intracellular activation by bacterial nitroreductases.[5][6][7] This activation is a key step that leads to the generation of highly reactive electrophilic intermediates, which subsequently attack multiple cellular targets, making the development of resistance a formidable challenge for bacteria.[5][6]
The mechanism of action of nitrofurantoin can be summarized in the following steps:
-
Uptake and Concentration: Nitrofurantoin is orally absorbed and rapidly concentrated in the urine, bringing it to the primary site of urinary tract infections.[6]
-
Reductive Activation: Once inside the bacterial cell, the nitro group of nitrofurantoin is reduced by bacterial flavoproteins (nitroreductases), such as NfsA and NfsB in E. coli.[5][8] This process generates a cascade of reactive intermediates, including nitro-anion radicals and hydroxylamine.[5][7]
-
Multi-Target Damage: These reactive intermediates are the ultimate effectors of antimicrobial activity, indiscriminately damaging a variety of essential cellular components:
-
DNA Damage: The reactive intermediates can cause strand breakage in bacterial DNA, inhibiting DNA replication and leading to cell death.[5][6][7]
-
Ribosomal Protein Inhibition: They can bind to and inactivate ribosomal proteins, thereby disrupting protein synthesis.[5][6][7]
-
Metabolic Enzyme Inhibition: Critical enzymes involved in cellular respiration and pyruvate metabolism are also targeted, leading to a shutdown of energy production.
-
Cell Wall Synthesis Inhibition: The integrity of the bacterial cell wall can be compromised through the disruption of its synthesis.[6][7]
-
This multifaceted attack on fundamental cellular processes explains the low rate of acquired resistance to nitrofurantoin, as multiple simultaneous mutations would be required for a bacterium to overcome its effects.[6]
Caption: Furanone-mediated inhibition of bacterial quorum sensing.
Part 2: Protocols for Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial activity of novel furan derivatives requires standardized and reproducible methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide a robust framework for determining the in vitro efficacy of these compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [9] 2.1.1 Materials
-
Test furan derivatives
-
Bacterial or fungal strains (including relevant ATCC quality control strains, e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) [10][11][12]* Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria [13]* RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth/medium only)
-
Solvent for dissolving test compounds (e.g., DMSO), ensuring the final concentration does not inhibit microbial growth (typically ≤1%)
2.1.2 Inoculum Preparation
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. [14]4. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [14] 2.1.3 Assay Procedure
-
Prepare a stock solution of the test furan derivative in a suitable solvent.
-
Perform two-fold serial dilutions of the test compound in the appropriate broth directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (inoculum in broth without the test compound) and a sterility control (broth only) on each plate.
-
Incubate the plates at 35 ± 2°C for 16-20 hours for most bacteria. Fungal plates may require incubation at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader. [1] 2.1.4 Interpretation of Results
The MIC value is recorded in µg/mL. It is crucial to compare the MIC of the test compound against the MIC of a standard antibiotic to gauge its relative potency. The results for the quality control strains should fall within the acceptable ranges defined by CLSI to ensure the validity of the experiment. [15]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of antimicrobial activity by measuring the diameter of the zone of inhibition of microbial growth around a disk impregnated with the test compound. [10] 2.2.1 Materials
-
Test furan derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) [16][17]* Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Petri dishes
-
Calipers or a ruler
2.2.2 Assay Procedure
-
Prepare MHA plates with a uniform depth of 4 mm.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Aseptically place sterile filter paper disks impregnated with a known concentration of the test furan derivative onto the surface of the inoculated agar.
-
Include a disk with the solvent as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria.
-
Measure the diameter of the zone of complete inhibition of growth around each disk in millimeters (mm). [18] 2.2.3 Interpretation of Results
The diameter of the zone of inhibition is inversely proportional to the MIC. CLSI provides interpretive criteria (Susceptible, Intermediate, Resistant) for standard antibiotics based on zone diameters. [19]For novel compounds, the zone size provides a comparative measure of antimicrobial activity.
Caption: General workflow for antimicrobial susceptibility testing of furan derivatives.
Part 3: Synthesis of Antimicrobial Furan Derivatives
The synthesis of furan derivatives with antimicrobial activity often involves established organic chemistry reactions. Below are general procedures for the synthesis of two common classes of antimicrobial furan derivatives.
Synthesis of Furan-Chalcone Derivatives
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a benzaldehyde derivative. [20][21] General Procedure:
-
Dissolve the furan-containing acetophenone (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol). [22]
Synthesis of Furan-2-Carboxamide Derivatives
Furan-2-carboxamides can be synthesized by the acylation of an amine with furan-2-carbonyl chloride or by coupling furan-2-carboxylic acid with an amine using a coupling agent.
General Procedure (using an acid chloride):
-
Dissolve the desired amine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of furan-2-carbonyl chloride (1 equivalent) in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 4: Comparative Antimicrobial Efficacy
The antimicrobial activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative furan derivatives against a panel of clinically relevant microorganisms.
Table 1: Antibacterial Activity of Representative Furan Derivatives (MIC in µg/mL)
| Derivative Class | Specific Compound | Escherichia coli | Staphylococcus aureus | Reference |
| Nitrofurans | Nitrofurantoin | 4 - 32 | 16 - 64 | [1] |
| Furan-Chalcones | (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one | >1024 | 256 | [3] |
| Furan-Carboxamides | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | >1000 | >1000 | [23] |
| Nitrofuran Derivatives | Compound 1 | >250 | 15.6 | [24] |
| Nitrofuran Derivatives | Compound 5 | 62.5 | 3.9 | [24] |
Table 2: Antifungal Activity of Representative Furan Derivatives (MIC in µg/mL)
| Derivative Class | Specific Compound | Candida albicans | Cryptococcus neoformans | Reference |
| Dibenzofurans | Dibenzofuran bis(bibenzyl) | 16 - 512 | - | [25] |
| Furan-Carboxamides | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | 62 - 1000 | - | [23] |
| Nitrofuran Derivatives | Compound 1 | 3.9 | 7.81 | [24] |
| Nitrofuran Derivatives | Compound 5 | 15.6 | 3.9 | [24] |
Conclusion and Future Perspectives
Furan derivatives represent a versatile and promising class of antimicrobial agents with diverse mechanisms of action that can be tailored through synthetic modifications. The multi-target nature of nitrofurans makes them particularly robust against the development of resistance. Furthermore, the ability of other furan derivatives to inhibit virulence factors such as quorum sensing and biofilm formation presents an attractive alternative to traditional bactericidal or bacteriostatic antibiotics.
Future research should focus on the rational design and synthesis of novel furan derivatives with improved potency, broader spectrum of activity, and enhanced safety profiles. A deeper understanding of the structure-activity relationships will be crucial for optimizing these compounds for clinical development. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of furan-based compounds in the ongoing fight against infectious diseases.
References
- Alizadeh, L., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Cadelis, G., et al. (2023). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Antibiotics, 12(10), 1489.
- CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- Dianat, S., et al. (2022). Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. Frontiers in Pharmacology, 13, 987957.
- BenchChem. (2025). Furan Derivatives: A Comparative Analysis of Antimicrobial Efficacy.
- Medfinder. (2026). How Does Nitrofurantoin Work? Mechanism of Action Explained in Plain English.
- Chemical Review and Letters. (2025).
- ResearchGate. (n.d.). Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C.
- Reyes-Mayorga, J., et al. (2025). Synthesis and Antifungal Evaluation Against Candida spp.
- Idexx. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- Martínez-Mora, M. G., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 10(1), 69–78.
- Himedia. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (2025). Furanone Derivatives: A Technical Guide to Their Antimicrobial and Antifungal Properties.
- Patsnap Synapse. (2024).
- Feng, X., et al. (2015). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 59(11), 6737–6745.
- Tenesaca, D., & Patel, S. (2023). Nitrofurantoin. In StatPearls.
- Boyen, F., et al. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. Antibiotics, 10(9), 1047.
- Der Pharma Chemica. (n.d.). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan.
- Kumar, V., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Journal of Clinical and Diagnostic Research, 17(3), DC01–DC05.
- Sashidhara, K. V., et al. (2015). Synthesis and Structure-Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 839–848.
- Idexx. (n.d.).
- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
- Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
- Al-Ostoot, F. H., et al. (2021). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 26(19), 5837.
- Emery Pharma. (2016).
- Plietker, B., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653.
- da Silva, C. H. B., et al. (2022).
- Labbox. (n.d.). MUELLER HINTON AGAR.
- CLSI. (2025).
- Turnidge, J., & Paterson, D. L. (2007). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 45(11), 3862–3868.
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- Zhuravlev, A. V., et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Microorganisms, 11(1), 2.
- CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
- Becton, Dickinson and Company. (n.d.). Mueller Hinton II Broth - Manual Difco.
- Himedia. (n.d.). Mueller Hinton Agar.
- Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2530.
- Hardy Diagnostics. (n.d.). Mueller Hinton Media - for antimicrobial susceptibility testing - Kirby Bauer disk diffusion.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
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developing furan-based compounds for neuroprotective applications
Application Note: Strategic Development of Furan-Based Neurotherapeutics
Executive Summary: The Furan Paradox
Furan derivatives represent a "privileged scaffold" in neuropharmacology due to their ability to bridge pharmacophores, hydrogen bond with key residues (e.g., Ser203 in Acetylcholinesterase), and modulate oxidative stress pathways (Nrf2). However, the furan ring is also a well-documented structural alert .
In the liver, Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring into reactive enedials (e.g., cis-2-butene-1,4-dial), which alkylate proteins and DNA, leading to hepatotoxicity.
This guide provides a blueprint for designing "safer" furans and validating their neuroprotective efficacy. It moves beyond simple screening to a rigorous workflow that filters out metabolically unstable candidates early.
Rational Design: Mitigating Metabolic Liability
To develop a viable neuroprotective drug, you must block the metabolic opening of the furan ring while maintaining its binding affinity.
Key SAR Strategies:
-
C2/C5 Substitution: Unsubstituted furans are highly toxic. Blocking both
-positions (C2 and C5) with alkyl or aryl groups significantly hinders CYP450 oxidation. -
Electron Withdrawal: Introducing electron-withdrawing groups (EWGs) on the phenyl rings attached to the furan can reduce the electron density of the furan ring, making it less susceptible to oxidative attack.
-
Bioisosterism: If toxicity persists, consider a "furan-switch" to less reactive heterocycles like oxazole or thiophene, though this may alter solubility and H-bonding.
Visualization: The Bioactivation vs. Protection Pathway
The following diagram illustrates the divergent fates of a furan compound: the desired neuroprotective pathway (Nrf2) versus the toxicological pathway (CYP2E1).
Caption: Divergent pathways of furan scaffolds. The goal is to maximize the green pathway (CNS efficacy) while structurally blocking the red pathway (Bioactivation).
Protocol A: In Vitro Neuroprotection Assay
Objective: Quantify the compound's ability to rescue neuronal cells from oxidative insult (H₂O₂), a hallmark of Alzheimer's and Parkinson's pathology.
Cell Model: SH-SY5Y (Human Neuroblastoma).[1][2][3][4] Readout: Cell Viability (MTT/CCK-8) and ROS levels (DCFDA).
Reagents & Preparation
| Reagent | Concentration | Notes |
| H₂O₂ Stock | 30% (9.8 M) | Unstable. Prepare fresh 10 mM working solution in PBS immediately before use. |
| Test Compound | 0.1 - 50 µM | Dissolve in DMSO. Final DMSO < 0.1%.[5] |
| DCFDA | 10 µM | Fluorogenic ROS probe. Light sensitive. |
| MTT Reagent | 5 mg/mL | Dissolve in PBS, filter sterilize. |
Step-by-Step Methodology
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Pre-treatment (The Protection Window):
-
Remove media.[6] Add fresh media containing the Test Compound (0.1, 1, 10, 25 µM).
-
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Quercetin 10 µM).
-
Incubate for 2-4 hours . Note: Pre-treatment allows the upregulation of antioxidant enzymes (HO-1) before the insult arrives.
-
-
Oxidative Insult:
-
Without removing the drug, add H₂O₂ to a final concentration of 250 µM (empirically determined IC₅₀ for SH-SY5Y).
-
Incubate for 24 hours .
-
-
Viability Readout (MTT):
-
Add 10 µL MTT stock to each well. Incubate 4h at 37°C.
-
Remove supernatant carefully. Solubilize formazan crystals with 100 µL DMSO.
-
Read Absorbance at 570 nm.[2]
-
-
ROS Quantification (Parallel Plate):
Data Analysis:
Calculate % Protection =
Protocol B: Acetylcholinesterase (AChE) Inhibition
Objective: Verify target engagement for Alzheimer's applications using the modified Ellman’s method.
Mechanism: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[5][6][7] Thiocholine reacts with DTNB to form yellow 5-thio-2-nitrobenzoate (TNB).[5]
Reagents
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0 (Critical: pH > 8.0 causes non-enzymatic hydrolysis).
-
Enzyme: AChE (Electric eel or Recombinant Human), 0.1 U/mL.
-
Substrate: Acetylthiocholine Iodide (ATCh), 0.5 mM.
-
Chromogen: DTNB (Ellman's Reagent), 0.3 mM.
Step-by-Step Methodology
-
Plate Setup: In a clear 96-well plate, add:
-
140 µL Phosphate Buffer (pH 8.0).
-
20 µL Test Compound (various concentrations).
-
20 µL AChE solution (0.1 U/mL).
-
-
Pre-Incubation: Incubate at 25°C for 15 minutes . This step is vital for slow-binding inhibitors.
-
Reaction Initiation: Add 10 µL of Substrate/Chromogen mix (ATCh + DTNB).
-
Kinetic Measurement: Immediately read Absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculation: Determine the slope (
) for the linear portion.-
% Inhibition =
-
Protocol C: Metabolic Stability (The "Furan Filter")
Objective: Detect the formation of reactive metabolites (enedials) before moving to in vivo studies.
System: Human Liver Microsomes (HLM) + Trapping Agent.
-
Incubation: Mix Test Compound (10 µM) with HLM (0.5 mg protein/mL) in phosphate buffer.
-
Trapping Agent: Add Glutathione (GSH) or Semicarbazide (5 mM).
-
Why? GSH traps soft electrophiles (epoxides); Semicarbazide traps hard electrophiles (aldehydes/enedials) formed by furan ring opening.
-
-
Start: Initiate with NADPH (1 mM). Incubate 30-60 min at 37°C.
-
Stop: Quench with ice-cold Acetonitrile. Centrifuge.
-
Analysis: Analyze supernatant via LC-MS/MS. Look for M + 307 Da (GSH adduct) or M + 73 Da (Semicarbazide adduct) peaks.
-
Decision: If adducts are abundant, the furan ring is metabolically unstable. Redesign (See Section 2).
-
Integrated Development Workflow
The following flowchart summarizes the logic flow from synthesis to lead selection, emphasizing the safety filter.
Caption: Stage-gate workflow prioritizing early detection of metabolic toxicity.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Link
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link
-
Wang, J., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans.[8] Journal of Natural Products, 80(6), 1725–1733. Link
-
Xie, H., et al. (2010). Cytotoxic effects of H2O2 on SH-SY5Y cells: The role of iron and the protective effect of antioxidant. Toxicology in Vitro, 24(7), 1898-1904. Link
-
Pizzo, P., et al. (2010). Mitochondria-targeted antioxidants and protection from oxidative stress in SH-SY5Y cells.[1] Antioxidants & Redox Signaling, 13(5), 585-596. Link
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In Vitro Cytotoxicity of Furan Derivatives: An Application and Protocol Guide
Introduction: The Challenge of Furan Derivative Cytotoxicity
Furan derivatives are a class of heterocyclic organic compounds present in a wide array of natural products, industrial chemicals, and pharmaceuticals.[1] Their versatile chemical structure makes them a promising scaffold for the development of novel therapeutic agents, particularly in oncology.[2][3] However, the furan ring is also a known structural alert for toxicity.[4] A critical challenge in assessing the cytotoxicity of furan derivatives lies in their propensity for metabolic activation. The toxicity of furan itself is largely driven by its bioactivation into a highly reactive intermediate, cis-2-butene-1,4-dial (BDA), by cytochrome P450 enzymes, primarily CYP2E1.[5][6] This reactive metabolite can readily form adducts with cellular nucleophiles like proteins and DNA, leading to cytotoxicity and, potentially, carcinogenicity.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro cytotoxicity assays for furan derivatives. It moves beyond simple protocol recitation to explain the critical rationale behind experimental choices, ensuring the generation of reliable and interpretable data. We will detail protocols for two mechanistically distinct assays—the MTT and LDH assays—and provide insights into data analysis and interpretation, with a special focus on the unique challenges posed by this class of compounds.
Pillar 1: Strategic Experimental Design
A successful cytotoxicity study begins not at the bench, but with careful planning. For furan derivatives, two considerations are paramount: the choice of cell line and the selection of appropriate endpoints to measure.
The Critical Role of Cell Line Selection
The choice of cell line is arguably the most important variable in assessing the cytotoxicity of compounds that require metabolic activation.
-
Metabolically Competent Cells: To capture the effects of bioactivation, it is essential to use a cell line that expresses relevant metabolic enzymes, such as cytochrome P450s. The human hepatocellular carcinoma cell line HepG2 is a widely used and appropriate model as it retains many of the metabolic functions of human hepatocytes, including the expression of CYP2E1.[7][8] This allows the researcher to assess the toxicity of both the parent compound and its metabolites.
-
Metabolically Incompetent Cells: To distinguish between the toxicity of the parent furan derivative and its reactive metabolites, it is highly informative to run parallel experiments in a cell line with limited or no metabolic capacity. A common choice is the HEK293 (Human Embryonic Kidney) cell line.[8] If a furan derivative shows significantly higher toxicity in HepG2 cells compared to HEK293 cells, it strongly suggests that metabolic activation is a key driver of its cytotoxic effect.[9]
-
Target-Specific Cell Lines: If the furan derivative is being developed for a specific cancer type, it is also necessary to test it against relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[2][3] While these may have varying metabolic capacities, they provide crucial data on the compound's efficacy in a disease-relevant context.
The following table summarizes recommended cell lines for a comprehensive cytotoxicity assessment:
| Cell Line | Tissue of Origin | Key Characteristics & Rationale | Recommended Seeding Density (96-well plate) |
| HepG2 | Human Liver Carcinoma | Metabolically competent; expresses Phase I (e.g., CYP450) and Phase II enzymes. Ideal for assessing metabolism-induced toxicity.[8] | 5,000 - 15,000 cells/well |
| HEK293 | Human Embryonic Kidney | Low metabolic activity. Used as a negative control for bioactivation studies.[8] | 5,000 - 10,000 cells/well |
| MCF-7 | Human Breast Adenocarcinoma | Commonly used breast cancer model. Provides data on tissue-specific efficacy.[2] | 5,000 - 10,000 cells/well |
| A549 | Human Lung Carcinoma | Commonly used lung cancer model. Provides data on tissue-specific efficacy.[3] | 5,000 - 15,000 cells/well |
Selecting a Battery of Assays
-
Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the activity of mitochondrial dehydrogenases.[10] A decrease in signal indicates a reduction in metabolic activity, which is often an early indicator of cell stress or death.[11]
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays quantify the leakage of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium, which occurs when the cell membrane is compromised during late-stage apoptosis or necrosis.[12][13][14]
-
Lysosomal Integrity Assays (e.g., Neutral Red Uptake): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[15][16][17] A reduced uptake indicates damage to the sensitive lysosomal membrane, an event preceding cell death.[7]
This guide will provide detailed protocols for the MTT assay (metabolic activity) and the LDH assay (membrane integrity), as they provide complementary information on the cytotoxic effects of the test compound.
Pillar 2: Step-by-Step Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of comprehensive controls. Adherence to these steps is critical for generating reproducible results.
General Workflow for Cytotoxicity Testing
The overall experimental process follows a standardized workflow, from cell preparation to data analysis.
Caption: General workflow for in vitro cytotoxicity testing of furan derivatives.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[11] The amount of formazan produced is proportional to the number of metabolically active cells.[18]
Materials:
-
Cells of interest (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Furan derivative stock solution (e.g., 10-100 mM in DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ cells/well) in 100 µL of complete culture medium.[2] Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.[19]
-
Compound Treatment:
-
Prepare serial dilutions of the furan derivative in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells remains constant and non-toxic (typically ≤0.5%).[20]
-
Carefully remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.
-
Crucial Controls: Include triplicate wells for each condition:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of DMSO used for the test compounds. This is the 100% viability reference.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
Medium Background: Wells with medium only (no cells) to subtract background absorbance.[20]
-
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[19]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[19]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or cell debris.[20]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[14] The released LDH catalyzes the conversion of lactate to pyruvate, which then drives a coupled enzymatic reaction to convert a tetrazolium salt into a colored formazan product.[12][13] The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[13]
Materials:
-
Cells, medium, and compound dilutions prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (contains Lysis Solution, Stop Solution, and Reaction Mixture).
-
96-well flat-bottom sterile culture plates.
-
A fresh, optically clear 96-well flat-bottom plate for the assay reaction.
-
Microplate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Prepare the plate with the same layout of controls. However, add three additional control wells for Maximum LDH Release .
-
Lysis for Positive Control: 30-45 minutes before the end of the treatment incubation, add 10 µL of the kit's Lysis Solution (e.g., 10X Triton X-100) to the "Maximum LDH Release" control wells. This will completely lyse the cells and serve as the 100% cytotoxicity reference.[12]
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5-10 minutes to pellet any detached cells.[20]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well flat-bottom plate.[20] Be careful not to disturb the cell layer.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often recommended.[20]
Caption: Principles of the MTT (metabolic activity) and LDH (membrane integrity) assays.
Pillar 3: Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
For the MTT Assay:
-
Correct for Background: Subtract the average absorbance of the "Medium Background" wells from all other readings.
-
Calculate % Viability:
-
Percent Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
For the LDH Assay:
-
Correct for Background: Subtract the average absorbance of the "Medium Background" wells from all other readings.
-
Calculate % Cytotoxicity:
-
Percent Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] x 100
-
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., cell viability).
-
Plot the Data: Use graphing software (e.g., GraphPad Prism, Origin) to plot the Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation.
-
Obtain IC₅₀: The software will calculate the IC₅₀ value from the curve. This represents the potency of the furan derivative.
Interpreting and Troubleshooting Results
-
Discrepancies Between Assays: It is not uncommon to see different IC₅₀ values from the MTT and LDH assays. For example, a compound might significantly reduce metabolic activity (low MTT signal) at concentrations that do not yet cause complete membrane lysis (low LDH release). This could indicate a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one (outright cell killing).[21]
-
Compound Interference: Furan derivatives, particularly colored ones, can interfere with colorimetric assays.[22]
-
Troubleshooting: Always run a "Compound Only" control (wells with medium and your compound, but no cells).[23] If this control shows significant absorbance at the assay wavelength, you must subtract this value from your experimental readings.[24] Some compounds can also directly reduce MTT, leading to a false-positive signal of high viability.[23] If interference is suspected, using a non-colorimetric assay (e.g., an ATP-based luminescence assay) is recommended.
-
-
Unexpected Results: If you observe an increase in metabolic activity at low concentrations, this could be a sign of a hormetic stress response.[23] If viability does not drop below a certain percentage even at high concentrations, your compound may have reached its solubility limit in the medium.[25]
Conclusion
Evaluating the in vitro cytotoxicity of furan derivatives requires a nuanced approach that accounts for their potential metabolic activation. By selecting a combination of metabolically competent and incompetent cell lines and employing mechanistically distinct assays such as MTT and LDH, researchers can build a comprehensive profile of a compound's toxic potential. Rigorous adherence to protocols, the inclusion of all necessary controls, and careful data interpretation are paramount for generating high-quality, reliable data that can confidently guide the drug discovery and development process.
References
- Benchchem. (n.d.). Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry.
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Cytotoxicity Assays of 3,4-Diaryl-2(5H)-Furanone Derivatives.
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
- Unknown. (n.d.). MTT ASSAY: Principle.
-
Chan, G. K., et al. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLOS ONE. Retrieved from [Link]
-
Meschini, R., et al. (2018). Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan. PMC. Retrieved from [Link]
-
National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
-
Repetto, G., et al. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Springer Nature Experiments. Retrieved from [Link]
-
IIVS. (n.d.). Neutral Red Uptake. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Peterson, L. A., et al. (2024). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. PMC. Retrieved from [Link]
-
Peterson, L. A. (2000). A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay. Chemical Research in Toxicology. Retrieved from [Link]
-
Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Retrieved from [Link]
- Benchchem. (n.d.). Comparative Cytotoxicity Analysis of Furanone Derivatives Related to 3-(Bromomethyl)-4-methylfuran-2,5-dione.
-
Inamdar, S. S., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Survey in Fisheries Sciences. Retrieved from [Link]
-
Gomaa, H. A. M., et al. (2023). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. Retrieved from [Link]
-
Gómez Camacho, A. C., et al. (2022). In vitro and in vivo toxicity of selected furanones. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
- Benchchem. (n.d.). Preliminary Screening of 3-(2-Methylphenyl)furan for Cytotoxicity: An In-depth Technical Guide.
-
European Pharmaceutical Review. (2008, June 19). In vitro toxicity screening as pre-selection tool. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
-
Kim, H., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. MDPI. Retrieved from [Link]
-
ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
- Unknown. (n.d.). Troubleshooting Chemistry Issues for Colorimetric Analysis.
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. mdpi.com [mdpi.com]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
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- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. cdn.ymaws.com [cdn.ymaws.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Analytical Characterization of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde
Executive Summary
This guide outlines the analytical framework for characterizing 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde , a pharmacophore combining a reactive furan-aldehyde scaffold with a chiral amine. This compound presents distinct analytical challenges:
-
Chirality: The 3-methylpiperidine moiety creates a chiral center, necessitating enantioselective separation (enantiomeric excess determination).[1]
-
Reactivity: The electron-rich furan ring coupled with an aldehyde makes the molecule susceptible to oxidation (to carboxylic acids) and acid-catalyzed polymerization.
-
Basicity: The tertiary amine requires careful pH control in chromatography to prevent peak tailing.
This document provides validated protocols for Achiral HPLC (Purity) , Chiral HPLC (Enantiomeric separation) , and Structural Identification (NMR/MS) .
Chemical Profile & Critical Quality Attributes (CQAs)
| Property | Description |
| IUPAC Name | 5-(3-methylpiperidin-1-yl)furan-2-carbaldehyde |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Chirality | One chiral center (C3 of piperidine ring). Exists as (R) and (S) enantiomers. |
| Solubility | Soluble in MeOH, ACN, DMSO, DCM. Sparingly soluble in water (neutral pH). |
| UV Max ( | ~310–330 nm (Predicted: "Push-pull" conjugation between amine donor and aldehyde acceptor). |
| pKa (Calc.) | ~8.5 (Piperidine nitrogen). |
Analytical Workflow Diagram
The following flowchart illustrates the decision matrix for characterizing this compound, distinguishing between routine release testing and deep structural elucidation.
Caption: Analytical decision tree ensuring sequential validation of identity, chemical purity, and stereochemical integrity.
Protocol A: Structural Identification
A1. High-Resolution Mass Spectrometry (HRMS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: The tertiary amine protonates easily
. -
Expected Mass:
-
Monoisotopic Mass: 193.1103 Da
- : 194.1176 Da
-
-
Fragment Ions: Watch for loss of the piperidine ring or CO loss from the aldehyde.
A2. Nuclear Magnetic Resonance (NMR)[1][2]
-
Solvent: DMSO-
or CDCl . -
Key Signals (
H NMR, 400 MHz):-
Aldehyde (-CHO): Singlet,
9.0–9.5 ppm. -
Furan Ring: Two doublets,
6.5–7.5 ppm (coupling Hz). -
Piperidine Ring: Multiplets
1.5–4.0 ppm. -
Methyl Group: Doublet,
0.9–1.0 ppm (confirms 3-methyl substitution).
-
Protocol B: Achiral HPLC (Chemical Purity)
Objective: Quantify chemical purity and detect synthesis byproducts (e.g., unreacted 5-bromo-2-furaldehyde or oxidized furoic acid derivatives).
Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate, pH 8.0 (adjusted with Ammonium Hydroxide) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 320 nm (Analyte max) and 254 nm (General) |
| Injection Vol | 5 µL |
Why High pH? The basic piperidine nitrogen will be protonated at low pH, causing interaction with silanols on the column and leading to peak tailing. Using a pH of 8.0 (near the pKa) keeps a significant portion of the amine neutral or suppresses silanol ionization, improving peak shape. Alternatively, a low pH (0.1% TFA) method can be used if using a "base-deactivated" column.
Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 (Re-equilibration) |
Protocol C: Chiral HPLC (Enantiomeric Separation)
Objective: Determine the enantiomeric excess (ee%) of the (R) vs (S) 3-methylpiperidine isomers.
Method Strategy
Since 3-methylpiperidine lacks a strong chromophore on its own, its attachment to the furan-aldehyde chromophore makes it UV detectable. Polysaccharide-based columns are the gold standard for this separation.
Method Parameters
| Parameter | Condition |
| Column | Chiralpak IA or AD-H (Amylose-based), 4.6 x 250 mm, 5 µm |
| Mode | Normal Phase |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 320 nm |
Critical Note on Additives: Diethylamine (DEA) is mandatory in the mobile phase. It acts as a competing base to block non-specific interactions between the piperidine amine and the stationary phase, ensuring sharp peaks and proper chiral recognition.
Protocol D: Stability & Degradation Profiling
Furan-2-carbaldehydes are inherently unstable. Understanding their degradation pathway is vital for storage and handling.
Degradation Pathway Diagram
Caption: Primary degradation pathways including aerobic oxidation to furoic acid and acid-catalyzed dimerization.[2]
Stress Test Protocol
-
Oxidative Stress: Treat sample with 3%
for 2 hours. Monitor for (N-oxide) and (Acid) peaks via LC-MS. -
Acid Stress: Treat with 0.1 N HCl. Monitor for peak broadening or new polymer peaks (dimerization).
-
Storage Recommendation: Store solid at -20°C under Nitrogen/Argon. Solutions should be prepared fresh or stored in amber vials to prevent photolytic degradation.
References
-
Chiral Separation of Piperidine Derivatives: BenchChem. Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. Link
-
Furan Stability: National Institutes of Health (NIH). Stability of Furan-2-carbaldehyde Derivatives in Solution. Link
-
HPLC of Furaldehydes: SIELC Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column. Link
-
General Synthesis/Analysis: ChemScene. 5-Aminofuran-2-carbaldehyde Product Information and Spectra. Link
Sources
Orthogonal Purity Assessment of Furan-Containing Compounds: A Guide to HPLC and qNMR Methodologies
Abstract
For researchers, scientists, and drug development professionals, establishing the purity of furan-containing compounds is a cornerstone of quality control and regulatory compliance. The unique chemical properties of the furan moiety, an aromatic five-membered ring containing an oxygen atom, can present distinct analytical challenges. This comprehensive guide provides an in-depth exploration of two powerful and complementary analytical techniques for the purity assessment of furan derivatives: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By leveraging the strengths of both a separation-based and a spectroscopic method, a robust and validated purity profile can be achieved. This document details the theoretical underpinnings, practical considerations for method development, and step-by-step protocols for both HPLC and qNMR, empowering scientists to make informed decisions and generate reliable analytical data.
Introduction: The Criticality of Purity in Furan Derivatives
Furan and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] The biological activity of these molecules is intrinsically linked to their structure; therefore, the presence of impurities can significantly impact efficacy, safety, and toxicity.[3] Regulatory bodies such as the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous characterization and control of impurities in active pharmaceutical ingredients (APIs).[4]
This application note will guide the reader through the strategic implementation of HPLC and qNMR for the comprehensive purity analysis of furan compounds. HPLC provides exceptional separation capabilities, allowing for the detection and quantification of structurally related impurities, while qNMR offers an absolute quantitation method without the need for identical reference standards for each impurity.[5][6]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a fundamental technique in pharmaceutical analysis for assessing the purity of APIs.[7] It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the main compound and any impurities present.[8]
Causality in HPLC Method Development for Furan Compounds
The success of an HPLC purity analysis hinges on a well-developed method that provides adequate resolution between the main furan peak and all potential impurities. The choice of chromatographic conditions is dictated by the physicochemical properties of the specific furan derivative being analyzed.
-
Column Selection: The stationary phase is the primary determinant of separation selectivity. For many furan derivatives, which range from non-polar to moderately polar, a reversed-phase C18 column is a versatile starting point.[7] However, the polar oxygen atom in the furan ring and other functional groups can lead to secondary interactions with residual silanol groups on the silica backbone of the stationary phase, causing peak tailing.[9] Therefore, end-capped C18 columns or alternative stationary phases like C8 or phenyl columns should be considered to mitigate these effects.
-
Mobile Phase Optimization: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, controls the elution strength. For furan compounds, which can possess weakly acidic or basic properties depending on their substituents, controlling the pH of the aqueous portion of the mobile phase is crucial for consistent retention times and peak shapes.[9] The addition of a buffer or a small amount of an acid like formic acid can suppress the ionization of silanol groups and the analyte, leading to improved chromatography.[10]
-
Detector Selection: A Diode Array Detector (DAD) or a UV-Visible (UV-Vis) detector is commonly used for the analysis of furan compounds, as the furan ring and associated chromophores absorb UV light.[10] A DAD offers the advantage of acquiring spectra across a range of wavelengths, which can help in peak identification and purity assessment.
Protocol: HPLC Purity Analysis of a Model Furan Compound
This protocol outlines a general procedure for the purity analysis of a hypothetical furan derivative. Note: This method should be optimized and validated for the specific furan compound of interest according to ICH guidelines.[8][11][12]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD or UV-Vis detector.
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolving power for a wide range of furan derivatives.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH to ensure consistent analyte ionization and minimize silanol interactions.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency.[10] |
| Gradient Elution | 10-95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[10] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape.[7] |
| Detection Wavelength | 254 nm or λmax of the compound | A common wavelength for aromatic compounds; λmax provides maximum sensitivity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload.[7] |
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the furan compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.[7] Ensure the sample is fully dissolved. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7]
-
System Suitability: Inject a standard solution of the furan compound multiple times to ensure the system is performing adequately. Key parameters to monitor include retention time repeatability, peak area precision, tailing factor, and theoretical plates.
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Processing: Integrate all peaks in the chromatogram. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment of Furan Compounds.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[5][13] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][14]
The Rationale Behind qNMR for Purity Analysis
qNMR is particularly advantageous when certified reference standards for a novel furan compound or its impurities are unavailable or prohibitively expensive.[5] It serves as an excellent orthogonal technique to HPLC, providing a purity value based on a different analytical principle.
The purity of the analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from an internal standard of known purity and concentration.[14][15]
Key Considerations for a Robust qNMR Experiment
-
Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR results. An ideal internal standard should:
-
Be of high, certified purity.[14]
-
Be stable and non-reactive with the analyte and the solvent.[14]
-
Have signals that do not overlap with any signals from the analyte or impurities.[16]
-
Be soluble in the same deuterated solvent as the analyte.[16]
-
Possess a simple spectrum with at least one sharp, well-resolved signal, preferably in a region of the spectrum where the analyte does not have signals.[16]
-
-
Experimental Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be employed:
-
Relaxation Delay (D1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) is crucial to allow for complete relaxation of the nuclei between pulses. A typical starting point is 30-60 seconds.[16]
-
Pulse Angle: A 90° pulse angle should be used for maximum signal intensity.[16]
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).
-
Protocol: qNMR Purity Analysis of a Model Furan Compound
This protocol provides a general procedure for determining the purity of a furan compound using ¹H qNMR.
Instrumentation and Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
-
Certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone).
-
Appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Analytical microbalance.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the furan compound into a clean vial.[14]
-
Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1 for optimal accuracy.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters (long relaxation delay, 90° pulse angle).
-
-
Data Processing and Purity Calculation:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity of the furan compound using the following equation[14][17]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the standard
-
analyte: Refers to the furan compound
-
std: Refers to the internal standard
-
-
qNMR Decision Workflow Diagram
Caption: Decision workflow for qNMR purity determination.
Forced Degradation Studies: Probing the Stability of Furan Compounds
Forced degradation, or stress testing, is an essential component of pharmaceutical development that involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[18][19] The purpose of these studies is to identify potential degradation products, establish degradation pathways, and demonstrate the stability-indicating nature of the analytical methods.[20][21]
For furan-containing compounds, forced degradation studies can provide valuable insights into their intrinsic stability. The furan ring can be susceptible to degradation under certain conditions, and understanding these liabilities is crucial for formulation development, packaging selection, and establishing appropriate storage conditions.[19][22]
Common Stress Conditions:
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathways for Furan Compounds |
| Acid Hydrolysis | 0.1 M HCl, heat | Ring opening, hydrolysis of susceptible functional groups (e.g., esters, amides). |
| Base Hydrolysis | 0.1 M NaOH, heat | Ring opening, hydrolysis of esters and amides, potential for rearrangements.[22] |
| Oxidation | 3% H₂O₂, ambient temperature | Oxidation of the furan ring, formation of N-oxides if nitrogen is present, sulfoxidation for sulfur-containing derivatives.[22] |
| Thermal Degradation | Dry heat (e.g., 80 °C) | Decomposition, rearrangements, decarboxylation.[22] |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photodegradation, isomerization, formation of photoproducts. |
The samples generated from these stress studies should be analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the parent furan compound and from each other.
Data Interpretation and Reporting: A Holistic Approach
The final purity value of a furan compound should be determined by considering the results from both HPLC and qNMR analyses.
-
HPLC provides the purity relative to other detectable, UV-active impurities. The area percentage is a good measure of chromatographic purity.
-
qNMR provides an absolute purity value, which accounts for non-UV-active impurities, residual solvents, and water content that may not be detected by HPLC-UV.
A comprehensive certificate of analysis for a furan compound should ideally report both the HPLC purity (area %) and the qNMR purity (weight %). Any significant discrepancy between the two values should be investigated, as it may indicate the presence of impurities that are not being detected by one of the techniques.
Conclusion
The orthogonal application of HPLC and qNMR provides a robust and scientifically sound strategy for the comprehensive purity assessment of furan-containing compounds. HPLC excels at separating and quantifying structurally related impurities, while qNMR offers a powerful method for determining absolute purity without the need for specific impurity reference standards. By understanding the principles behind each technique and carefully developing and validating the analytical methods, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their furan derivatives, ultimately accelerating the path from discovery to therapeutic application.
References
- A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC. Benchchem.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis. Intertek.
- Determining and reporting purity of organic molecules: why qNMR. PubMed.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL.
- Steps for HPLC Method Validation. Pharmaguideline.
- A Researcher's Guide to Assessing the Purity of Synthesized 4-Nitro-2-Furancarboxaldehyde. Benchchem.
- Troubleshooting peak tailing in HPLC analysis of furan aldehydes. Benchchem.
- Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed.
- Standard for Quantitative NMR. FUJIFILM Wako Chemicals.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
- Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. PubMed.
- A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. Benchchem.
- ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION.
- ANALYsIs of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC.
- The Determination of Furan in Foods — Challenges and Solutions. LCGC International.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho.
- LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. PMC.
- Forced degradation studies: A critical lens into pharmaceutical stability.
- Design, Synthesis And Pharmacological Activity Of Novel Furan-Azetidinone Derivatives For Antimicrobial Activity. Journal of Neonatal Surgery.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Analytical Method Development by High Performance Liquid Chromatography.
Sources
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rssl.com [rssl.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. zenodo.org [zenodo.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis [intertek.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. pharmtech.com [pharmtech.com]
- 19. acdlabs.com [acdlabs.com]
- 20. rjptonline.org [rjptonline.org]
- 21. veeprho.com [veeprho.com]
- 22. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aryl-furan-2-carbaldehydes
[1][2]
Status: Operational Operator: Senior Application Scientist Ticket ID: 5-AFC-SYNTH-001
Welcome to the technical support hub for the synthesis of 5-aryl-furan-2-carbaldehydes . These scaffolds are critical intermediates in the development of antimicrobial agents, Schiff bases, and chalcone-based therapeutics.
This guide addresses the three primary synthetic pathways: Meerwein Arylation , Suzuki-Miyaura Coupling , and Direct C-H Arylation . Below you will find self-validating protocols, troubleshooting logic, and stability management strategies designed to resolve your specific experimental bottlenecks.
Module 1: The Meerwein Arylation (Radical-Nucleophilic Substitution)[3]
User Scenario: You are using this method for cost-efficiency or scale, but you are encountering low yields (<40%), tar formation (polymerization), or violent gas evolution.
Core Mechanism & Failure Points
This reaction relies on the copper-catalyzed decomposition of an aryl diazonium salt to generate an aryl radical, which attacks the electron-rich furan ring.
-
Critical Variable: The rate of diazonium decomposition must match the rate of trapping by furfural. If decomposition is too fast
phenol/tar formation. If too slow no reaction.
Standardized Self-Validating Protocol
Use this protocol to benchmark your current process.
-
Diazotization (The "Cold" Checkpoint):
-
Dissolve aniline (1.0 eq) in 15% HCl (2.5 eq). Cool to 0–5 °C .[1]
-
Add NaNO₂ (1.05 eq) solution dropwise.
-
Validation: The solution must remain clear. If turbidity appears, amine hydrochloride is precipitating (add more water/acid).
-
Starch-Iodide Test: Dip paper into the mix. Blue/Black = Excess HNO₂ (Good). No Color = Incomplete diazotization (Add more NaNO₂).
-
-
The Coupling (The "Gas" Checkpoint):
-
Dissolve furfural (1.2 eq) and CuCl₂·2H₂O (0.02–0.05 eq) in acetone/water (1:1).
-
Add the diazonium solution dropwise at 10–15 °C .
-
Validation: You should observe steady, controlled bubbling (
release). -
Warning: Rapid foaming = Runaway exotherm (Cool immediately). No bubbles = Catalyst inactive (Check Cu source).
-
-
Quench: Stir for 2 hours, then extract with DCM.
Troubleshooting Guide: Meerwein Arylation
| Symptom | Root Cause | Corrective Action |
| Black Tar / Resin | Polymerization of furfural | Reduce pH acidity during coupling; ensure temperature stays <20 °C. Furfural is acid-sensitive. |
| Low Yield (<30%) | Diazonium decomposition | Increase Furfural equivalents (to 1.5–2.0 eq) to trap radicals more efficiently. |
| Violent Exotherm | Fast radical generation | Slow down addition rate of diazonium salt. Ensure efficient cooling. |
| Chlorinated Byproduct | Sandmeyer competition | Avoid excess Cl⁻ . Use H₂SO₄ for diazotization or switch to organic nitrite esters. |
Module 2: Suzuki-Miyaura Coupling (Palladium-Catalyzed)
User Scenario: You require high purity for SAR studies, but you are facing "protodeborylation" (loss of boron group) or homocoupling.
Technical Insight: The Boronic Acid Paradox
2-Formylfuran-5-boronic acid is notoriously unstable due to the electron-withdrawing aldehyde group, which facilitates C-B bond cleavage (protodeborylation).
-
Solution: Use 5-bromo-2-furaldehyde coupled with a stable aryl boronic acid (Reverse polarity).
-
Alternative: If you must use the furan as the nucleophile, protect the aldehyde as an acetal before borylation.
Workflow Logic: Optimization Pathway
Caption: Decision tree for troubleshooting low yields in Suzuki coupling of furan derivatives.
FAQ: Suzuki Coupling
Q: My 5-bromo-2-furaldehyde is degrading during the reaction. Why? A: Furaldehydes are sensitive to strong bases (Cannizzaro reaction or polymerization).
-
Fix: Switch from hydroxide/alkoxide bases (NaOH, NaOEt) to milder bases like
or . Use non-protic solvents (Dioxane or Toluene) instead of alcohols.
Q: I cannot separate the Pd residue from my product. A: Furan aldehydes can chelate Pd.
-
Fix: Add a scavenger resin (e.g., Thiol-silica) or wash the organic layer with aqueous N-acetylcysteine or sodium diethyldithiocarbamate during workup.
Module 3: Direct C-H Arylation (The "Green" Route)
User Scenario: You want to avoid halogenated precursors, but you are getting a mixture of C5, C3, and C4 isomers.
Regioselectivity Control
Furfural naturally prefers C5 arylation due to electronic activation by the oxygen atom. However, the aldehyde group at C2 is electron-withdrawing, which deactivates the ring but also directs acidity.
-
Dominant Pathway: C5-H activation (CMD mechanism).
-
Risk: If C5 is blocked or sterically hindered, C3/C4 activation occurs.
Recommended Conditions
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand:
or S-Phos (Electron-rich ligands facilitate oxidative addition of unreactive aryl chlorides). -
Base: KOAc (Crucial for the CMD mechanism).
-
Solvent: DMA or NMP (High boiling point required, typically 130–150 °C).
Validation Check: Run a crude NMR.
-
C5-Product: Doublet at ~7.2 ppm and ~6.8 ppm (furan protons) with
. -
C3/C4-Product: Singlet or different coupling constants.
Module 4: Purification & Stability Management
User Scenario: You synthesized the compound, but it turned from a yellow oil to a brown solid on the bench.
Stability Data Matrix
| Parameter | Characteristic | Handling Protocol |
| Oxidation | Aldehyde | Store under Argon/Nitrogen at -20 °C. Do not leave in solution with air bubbling. |
| Light Sensitivity | Photo-degradation | Wrap columns and storage vials in aluminum foil. |
| Acid Sensitivity | Ring opening/Polymerization | Neutralize silica gel with 1% |
Purification "Golden Rule"
Always perform a rapid filtration through a short plug of silica to remove catalyst and polar tars before attempting high-resolution separation. Prolonged exposure to silica (acidic) can decompose 5-arylfurans.
References
-
Meerwein Arylation Mechanism & Conditions
-
Obushak, M. D. (2009). Mechanism of Meerwein Arylation of Furan Derivatives. Russian Journal of General Chemistry.
-
-
Suzuki-Miyaura Coupling Troubleshooting
-
Direct C-H Arylation Protocols
-
Roger, J., et al. (2009). Palladium-Catalyzed Direct Arylation of 5-Halouracils and Furans.
-
-
Boronic Acid Instability
-
Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide & Boronate Instability.
-
Workflow: Furfural Derivatization Bottlenecks & Solutions
Welcome to the Furan-2-Carbaldehyde (Furfural) Derivatization Support Center . This portal provides advanced troubleshooting guides, mechanistic insights, and validated protocols for researchers and drug development professionals aiming to optimize yields in furfural chemistry.
Furfural is a highly versatile, biomass-derived platform chemical, but its high reactivity often leads to competing side reactions, over-reduction, or polymerization. Below, we address the most critical bottlenecks encountered during its derivatization.
Fig 1: Troubleshooting pathways and yield optimization strategies for furfural derivatization.
FAQ & Troubleshooting Guide
Category A: Reductive Amination (Synthesis of Furfurylamine)
Q1: My reductive amination of furfural is yielding high amounts of secondary amines and tetrahydrofurfurylamine (THFAM). How do I improve primary amine (furfurylamine) selectivity?
The Causality:
Low primary amine yield is caused by a competitive imbalance between ammonia (
The Solution:
-
Regulate the
/Furfural Ratio: Maintaining an /Furfural ratio of exactly 2.4 effectively inhibits the hydrogenation of the furan ring and prevents secondary amine formation without wasting excess ammonia[2]. -
Catalyst Selection (Proximity Effect): Switch to a low-loading (0.1 wt%)
nanocluster catalyst. Reducing the surface density of Pt nanoclusters controls the intensity of hydrogen spillover, directly inhibiting over-hydrogenation while utilizing adjacent sites to activate the Schiff base[1]. Alternatively, a pecoraite-phase nickel phyllosilicate (NiSi-T) provides an optimal equilibrium, where adsorbs the imine and dissociates [2].
Self-Validating Protocol: High-Yield Reductive Amination
-
Step 1 (Setup): In a high-pressure autoclave, dissolve furfural in 1,4-dioxane. Add aqueous ammonia to achieve an exact 2.4
:Furfural molar ratio[2][3]. -
Step 2 (Catalysis): Add 0.1 wt%
catalyst (reduced at 500 °C prior to use)[1]. -
Step 3 (Reaction): Purge the reactor with
, then pressurize with to 2.0 MPa. Heat to 90 °C under continuous stirring for 3 hours. -
Step 4 (Validation Checkpoint): Sample the reaction at
mins and analyze via GC-MS. You should observe near 100% conversion of furfural to the Schiff base intermediate. The absence of THFAM mass peaks (m/z 101) validates that hydrogen spillover is successfully suppressed. -
Step 5 (Isolation): Filter the heterogeneous catalyst, evaporate the 1,4-dioxane, and distill to obtain furfurylamine (>93% yield)[1][2].
Category B: Oxidation (Synthesis of Furoic Acid)
Q2: I am oxidizing furfural to furoic acid using standard basic conditions (NaOH), but my yield never exceeds 50%. How can I break this ceiling?
The Causality: Under traditional basic conditions without a dedicated oxidant, furfural undergoes the Cannizzaro reaction. This is a disproportionation reaction where two molecules of furfural react: one is oxidized to furoic acid, and the other is obligatorily reduced to furfuryl alcohol. This mechanistically caps your theoretical yield of furoic acid at 50%[4].
The Solution: You must shift the mechanism from disproportionation to dehydrogenative coupling by using alkaline water as a formal oxidant in the presence of a Ruthenium (Ru) catalyst[5].
Self-Validating Protocol: Ru-Catalyzed Alkaline Oxidation
-
Step 1 (Setup): Charge an autoclave with furfural (1 equiv), NaOH (2.2 equiv), and water[5].
-
Step 2 (Catalysis): Add 2 mol% of a Ruthenium pincer complex (e.g., Ru-MACHO or similar dehydrogenation catalyst)[5].
-
Step 3 (Reaction): Seal the reactor and heat to 150–160 °C for 68 hours[5].
-
Step 4 (Validation Checkpoint): Equip the reactor with a gas flow meter. The generation of
gas is the mechanistic proof of success. A measured yield of ~93% confirms that water is acting as the oxidant via dehydrogenative coupling, completely bypassing the Cannizzaro bottleneck[5]. -
Step 5 (Isolation): Acidify the aqueous layer to precipitate furoic acid (Yield > 90%).
Category C: Side Reactions (Resinification)
Q3: During acid-catalyzed derivatization (e.g., acetalization), my reaction mixture turns dark and viscous, drastically lowering the yield. What is happening?
The Causality: You are observing resinification (polymerization). The chemistry of biomass-derived furans is highly sensitive to ring-opening. In the presence of protic polar solvents (especially water) and Brønsted acids, the furan ring protonates and cleaves into highly reactive dicarbonyl species (like levulinic acid derivatives or diketones)[6]. These open-chain structures rapidly cross-link, forming dark, insoluble poly(furfuryl alcohol) or humin-like networks[4][6].
The Solution: Water is the primary instigator of furan ring-opening[6]. You must rigorously exclude water from the reaction matrix.
-
Use strictly anhydrous solvents (e.g., dry 1,4-dioxane or toluene).
-
Implement a Dean-Stark trap or use 3Å molecular sieves to continuously scavenge the water generated during condensation/acetalization reactions[7].
-
Switch from homogeneous Brønsted acids to Lewis acid solid catalysts to prevent bulk protonation of the furan oxygen.
Quantitative Data Summary
The following table summarizes validated yield improvements based on catalyst and condition optimization:
| Reaction Type | Target Product | Catalyst / System | Key Reaction Conditions | Yield (%) | Overcome Bottleneck |
| Reductive Amination | Furfurylamine | 0.1 wt% | 90 °C, 2.0 MPa | > 93.0% | Suppressed over-hydrogenation (THFAM)[1] |
| Reductive Amination | Furfurylamine | NiSi-T (Pecoraite) | 90 °C, 2.0 MPa | 94.2% | Balanced imine adsorption / |
| Oxidation | Furoic Acid | Ru Complex (2 mol%) | 160 °C, 2.2 eq NaOH, | 95.0% | Bypassed 50% Cannizzaro limit[5] |
| Acetalization / DA | Oxanorbornene Adduct | 3Å Molecular Sieves | 100 °C, 10 mol% TFA, Anhydrous | 75–80% | Prevented furan ring-opening/resinification[7] |
References
-
Efficient Reductive Amination of Furfural to a Primary Amine on a Pt/TiO2 Catalyst: A Manifestation of the Nanocluster Proximity Effect. ACS Catalysis. Available at:[Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry (RSC Publishing). Available at:[Link]
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Available at:[Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. PMC (National Institutes of Health). Available at:[Link]
-
Common reactions of furfural to scalable process of residual biomass. SciELO. Available at:[Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. Available at:[Link]
-
Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. PMC (National Institutes of Health). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sandermanpub.net [sandermanpub.net]
- 4. scielo.org.co [scielo.org.co]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends - PMC [pmc.ncbi.nlm.nih.gov]
addressing metabolic instability of aldehyde functional groups in drug design
Ticket ID: ALD-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, DMPK & Medicinal Chemistry Subject: Addressing Metabolic Instability & Toxicity of Aldehyde Moieties[1]
User Issue Summary
"I am observing rapid clearance of my aldehyde-containing lead compound in human hepatocytes. The compound is designed as a reversible covalent inhibitor (forming a Schiff base with a specific lysine), but it disappears before engaging the target. I suspect metabolic oxidation or non-specific adduct formation. How do I diagnose the clearance mechanism and stabilize the warhead?"
Module 1: Diagnostic Hub (Root Cause Analysis)
Before attempting chemical modification, you must identify which pathway is destroying your aldehyde. Aldehydes are "chameleons" in metabolism—they can be oxidized, reduced, or trapped as adducts.
Step 1: The "Cofactor Dropout" Test
Aldehydes are metabolized by three primary cytosolic/microsomal systems. Differentiate them by manipulating cofactor presence in Human Liver S9 fractions (which contain both microsomes and cytosol).
| Metabolic Pathway | Enzyme Location | Cofactor Requirement | Diagnostic Inhibitor |
| Aldehyde Oxidase (AO) | Cytosol | None (Uses H₂O/O₂) | Raloxifene (Potent, |
| Aldehyde Dehydrogenase (ALDH) | Cytosol/Mito | NAD(P)+ | Disulfiram |
| Cytochrome P450 | Microsome | NADPH | 1-ABT (Pan-CYP) |
Diagnostic Logic Flow:
-
Incubate in S9 without NADPH: If clearance persists, AO is the likely culprit (AO requires no cofactor).
-
Add Raloxifene: If clearance stops, confirmed AO .
-
Incubate with NADPH: If clearance increases significantly, ALDH or CYP is involved.
-
Add Disulfiram: If clearance drops, ALDH is the driver.
Step 2: The "Dog Null" Hypothesis
Crucial Insight: The canine genome lacks a functional AOX1 gene (it is a pseudogene).
-
Test: Compare intrinsic clearance (
) in Human vs. Dog hepatocytes. -
Result: High clearance in Human/Rat/Monkey but near-zero clearance in Dog strongly indicates Aldehyde Oxidase (AO) mediated metabolism.
Module 2: Troubleshooting Protocols (Stabilization Strategies)
Once the pathway is identified, apply these specific structural modifications.
Strategy A: Mitigating Aldehyde Oxidase (AO) Attack
AO attacks the electron-deficient carbon of the carbonyl (or adjacent heterocycles) via nucleophilic attack by a molybdenum-oxo species.
-
Tactical Fix 1: Steric Shielding (The "Voxelotor" Approach)
-
Mechanism:[2][3][4] AO requires a specific trajectory for the Mo-cofactor to attack. Blocking this access prevents oxidation.
-
Implementation: Introduce a substituent at the ortho-position relative to the aldehyde.
-
Case Study:Voxelotor (GBT440) utilizes a hydroxyl group ortho to the aldehyde. This not only provides steric bulk but forms an intramolecular hydrogen bond (see below).
-
-
Tactical Fix 2: Electronic Tuning (Hydrate Equilibrium)
-
Mechanism:[1][2][3][4] AO acts on the free aldehyde. ALDH often acts on the hydrate (gem-diol).
-
Implementation: Electron-withdrawing groups (EWGs) favor the hydrate form. While this protects against AO (less free aldehyde), it may sensitize the molecule to ALDH.
-
Recommendation: Use Resonance Stabilization . An electron-donating group (EDG) like an ether or amine conjugated to the aldehyde reduces the electrophilicity of the carbonyl carbon, making it a poorer substrate for AO.
-
Strategy B: Preventing Non-Specific Adducts (GSH/Protein)
Aldehydes are hard electrophiles that can form Schiff bases with random lysine residues (toxicity).
-
Tactical Fix: The Intramolecular "Velcro"
-
Implementation: Place a hydrogen-bond donor (e.g., -OH, -NH2) ortho to the aldehyde.
-
Result: This forms a closed 6-membered ring (pseudo-ring) via H-bonding. This "masks" the aldehyde from non-specific nucleophiles but allows it to open up when it encounters the specific high-affinity lysine in the target active site.
-
Example: Salicylaldehyde derivatives (2-hydroxybenzaldehyde).
-
Module 3: Experimental Validation Workflows
Protocol 1: The "Yardstick" S9 Stability Assay
Use this to rank your compounds against known AO substrates.
Reagents:
-
Pooled Human Liver S9 (HLS9).
-
Raloxifene (AO inhibitor stock: 1 mM in DMSO).
-
Zaleplon (Positive Control for AO metabolism).
Procedure:
-
Pre-incubation: Thaw HLS9. Dilute to 1 mg protein/mL in phosphate buffer (pH 7.4).
-
Inhibitor Spike: Divide into two pools.
-
Pool A: Vehicle (DMSO).
-
Pool B: Spike with Raloxifene (Final conc: 1-2 µM).
-
-
Substrate Addition: Add test compound (1 µM). Do not add NADPH yet.
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Interpretation:
-
If
(Pool A) << (Pool B), the compound is an AO substrate.
-
Protocol 2: GSH Trapping (Reactive Metabolite Screen)
Use this to detect "Hard" electrophiles (aldehydes) vs. "Soft" electrophiles (Michael acceptors).
Reagents:
-
GSH (Glutathione) and
-labeled GSH (GSX).[7][8] -
Trapping Agent: KCN (Potassium Cyanide) can be used specifically for hard aldehydes (forming cyanohydrins), but GSH is safer for general screening.
Procedure:
-
Incubate compound (10 µM) with Microsomes + NADPH + GSH/GSX mix (1:1 ratio, 5 mM) .
-
Incubate for 60 min at 37°C.
-
Analysis: LC-HRMS (High Res).
-
Data Mining: Look for "Twin Peaks" separated by the mass difference of the isotope label.
-
Neutral Loss Scan: Monitor loss of 129 Da (pyroglutamic acid moiety) to filter for GSH adducts.
-
Aldehyde Specific: Look for [M + GSH - H₂O] (Schiff base) or [M + GSH] (Hemithioacetal).
-
Visualizing the Decision Logic
Figure 1: Diagnostic decision tree for isolating the metabolic clearance mechanism of aldehyde-containing drugs.
Frequently Asked Questions (FAQ)
Q: Why can't I just use mouse models to predict human AO clearance? A: You cannot. Rodents have multiple AO isoforms (AOX1, AOH1, AOH2, AOH3) with overlapping but distinct substrate specificities compared to the single human isoform (AOX1). A compound stable in rats might be rapidly cleared in humans (e.g., the failure of Carbazeran).
Q: Does deuteration help stabilize aldehydes?
A: It depends. Deuterating the aldehydic proton (
Q: My aldehyde is a reversible covalent inhibitor. Won't stabilizing it kill the potency? A: Not necessarily. The goal is to stabilize the "resting state" of the drug while maintaining reactivity towards the specific target nucleophile. Using an intramolecular H-bond (e.g., 2-hydroxybenzaldehyde) lowers the ground state energy, protecting it from weak/transient nucleophiles (like GSH) but allowing reaction with the high-concentration, perfectly positioned lysine in the target pocket.
References
-
Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[5][9] Journal of Medicinal Chemistry.
-
Obach, R. S., et al. (2004). "Potent Inhibition of Human Liver Aldehyde Oxidase by Raloxifene."[6][9][10][11] Drug Metabolism and Disposition.
-
Metcalf, B., et al. (2017). "Discovery of Voxelotor (GBT440): A Potent, Orally Bioavailable Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters.
-
Dalvie, D., et al. (2012). "Aldehyde Oxidase and Xanthine Oxidase Mediated Metabolism of N-Heterocycles." Chemical Research in Toxicology.
-
Garattini, E., et al. (2008). "The Role of Aldehyde Oxidase in Drug Metabolism." Expert Opinion on Drug Metabolism & Toxicology.
Sources
- 1. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Voxelotor? [synapse.patsnap.com]
- 3. drughunter.com [drughunter.com]
- 4. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a suitable and selective inhibitor towards aldehyde oxidase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss (2019) | Qingping Wang | 11 Citations [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Potent inhibition of human liver aldehyde oxidase by raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
optimizing reaction conditions for Vilsmeier formylation of furans
Technical Support Center: Vilsmeier-Haack Formylation of Furans
Ticket Status: Open Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary
The Vilsmeier-Haack reaction is the industry standard for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[1][2][3] However, furans present a unique paradox : they are highly reactive toward electrophiles but notoriously unstable in the acidic conditions generated during the reaction.
This guide replaces generic textbook protocols with field-proven optimization strategies designed to prevent the two most common failure modes in furan chemistry: polymerization ("black tar" formation) and thermal runaway .
Module 1: The Engine (Reagent Formation)
The quality of your Vilsmeier reagent dictates the success of the reaction. Poor preparation leads to low conversion regardless of downstream steps.
The Protocol:
-
Stoichiometry: Use a slight excess of Vilsmeier reagent (1.1–1.2 equiv) relative to the furan.
-
Solvent System: Anhydrous DMF is both reagent and solvent.[3] For scale-up, use DMF (1.5 equiv) in DCM or DCE to mitigate thermal risks.
-
Temperature Control (CRITICAL):
The Science (Why?): The formation of the chloroiminium ion (Vilsmeier reagent) is exothermic.[3][4] Above 60°C, the Vilsmeier reagent in DMF can undergo a self-accelerating decomposition (thermal runaway), potentially leading to explosion [1, 2]. Furthermore, high temperatures during formation promote the generation of phosphorous byproducts that complicate purification.
Caption: Formation of the active electrophile. Note the thermal risk pathway.
Module 2: The Reaction (Coupling)
Furan is an acid-labile substrate. The goal is to couple the furan to the reagent without triggering acid-catalyzed ring opening.
Optimization Table: Solvent & Conditions
| Parameter | Standard Condition | Optimized for Sensitive Furans | Why? |
| Solvent | Neat DMF | DCM or 1,2-DCE | Halogenated solvents precipitate the iminium salt, preventing side reactions. |
| Addition | Furan added to Reagent | Reagent added to Furan | Inverse addition keeps the local concentration of the acidic reagent low relative to the furan. |
| Temp | Reflux (80°C) | 0°C to RT | Furans polymerize rapidly >40°C in acidic media. |
| Time | 12-24 Hours | 1-4 Hours | Extended exposure to acidic byproducts degrades the furan ring. |
Protocol Step: Dissolve the furan in DCM (or DCE). Cool to 0°C. Add the pre-formed Vilsmeier reagent (from Module 1) dropwise.[3][5] Allow to warm to Room Temperature (RT) only after addition is complete.
Module 3: The Landing (Quenching & Work-up)
This is where 80% of furan reactions fail. The standard "pour onto ice/water" method generates HCl, which destroys the furan product.
The "Black Tar" Prevention Protocol: Instead of water, use a buffered quench .
-
Preparation: Prepare a saturated aqueous solution of Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO3) .
-
Execution: Pour the reaction mixture slowly into the cold buffer solution.
-
Target: Maintain pH 6–7.
-
Hydrolysis: Stir vigorously for 1-2 hours. The intermediate iminium salt must be hydrolyzed to the aldehyde, but the furan ring must be protected from the HCl byproduct.
Caption: Comparison of quenching strategies. Buffered quenching prevents acid-catalyzed polymerization.
Troubleshooting & FAQs
Q1: The reaction mixture turned into a solid black mass. What happened? Diagnosis: Acid-catalyzed polymerization. Fix: Your furan ring opened.
-
Lower the reaction temperature (keep < 25°C).
-
Switch solvent to DCM to dilute the reaction.
-
Crucial: Do not quench with water. Use the Sodium Acetate buffer method described in Module 3 [3].
Q2: I have low yield, and the starting material is unreacted. Diagnosis: Moisture contamination or deactivated Vilsmeier reagent. Fix:
-
POCl
hydrolyzes instantly in moist air. Distill POCl if it is old. -
If the furan has strong electron-withdrawing groups (e.g., -NO2, -CO2R), the Vilsmeier reagent may not be electrophilic enough. Consider heating to 40-50°C cautiously, or switching to the more reactive Vilsmeier-Haack-Arnold conditions (using POBr
or triflic anhydride) [4].
Q3: Which position will be formylated? Rule of Thumb:
-
C2 (α-position): Preferred site for unsubstituted furans.
-
C5: If C2 is blocked.
-
C3/C4 (β-position): Only occurs if both C2 and C5 are blocked or sterically hindered.
-
Guidance: Electron-donating groups (alkyl, -OMe) at C2 direct formylation to C5. Electron-withdrawing groups deactivate the ring, often requiring longer reaction times [5].[5]
References
-
Thermal Hazards of the Vilsmeier-Haack Reaction. Mettler Toledo Thermal Analysis.Link
-
Vilsmeier Reagent Stability and Storage Conditions. BenchChem Technical Support.Link
-
Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes. BenchChem.[3]Link
-
Vilsmeier-Haack Reaction Mechanism and Optimization. Master Organic Chemistry.Link
-
Regioselectivity of the Vilsmeier-Haack Reaction. Thieme Connect.Link
Sources
purification strategies for 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde
Technical Support Center: Purification Strategies for 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde
Case ID: PUR-5-MPFC-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Support
Executive Summary: The "Push-Pull" Challenge
Welcome to the technical guide for 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde. As a researcher, you are likely facing a specific set of difficulties derived from this molecule's electronic structure. This compound features a push-pull electronic system : the electron-donating piperidine nitrogen conjugates with the electron-withdrawing formyl group across the furan ring.
Why this matters for purification:
-
Acid Sensitivity: The electron-rich furan ring is highly susceptible to acid-catalyzed polymerization (resinification), making standard acidic silica gel chromatography risky.
-
Oxidation Risk: The activated furan ring is prone to oxidative degradation in air, often turning crude mixtures into intractable dark "tars."
-
Basicity Modulation: The conjugation reduces the basicity of the piperidine nitrogen (resembling an aniline more than an alkylamine), rendering standard acid-base extractions less efficient and potentially destructive.
This guide prioritizes non-destructive isolation techniques over aggressive chemical workups.
Part 1: Diagnostic & Triage
Before selecting a protocol, compare your observation with the table below to identify the root cause of impurity.
| Symptom | Likely Cause | Recommended Action |
| Dark Red/Black Oil | Polymerization of the furan ring (Humins).[1] | Stop. Attempt Kugelrohr distillation or rapid filtration through neutral alumina. |
| Streaking on TLC | Interaction of basic nitrogen with acidic silanols. | Modify Eluent. Add 1-2% Triethylamine (Et₃N) to the mobile phase. |
| New Spot appearing after workup | Oxidation to carboxylic acid (furoic acid derivative). | Bisulfite Purification. Separate aldehyde from acid impurities. |
| Low Yield/Mass Balance | Product retained on acidic silica or water-soluble. | Switch Stationary Phase. Use Neutral Alumina or basified silica. |
Part 2: Core Purification Workflows
Protocol A: Basified Silica Gel Chromatography (Standard)
Best for: Removing non-polar impurities and unreacted starting materials.
Standard silica gel is slightly acidic (pH 6.0–6.5). For amino-furans, this acidity can catalyze decomposition.[1] We must "passivate" the silica.
The Protocol:
-
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in the starting eluent (e.g., Hexane/EtOAc 9:1).
-
Passivation: Add 1% Triethylamine (Et₃N) or 1% aqueous NH₄OH to the slurry. Stir for 5 minutes.
-
Column Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent without amine to remove excess base (optional, but prevents base contamination in NMR).
-
Loading: Dissolve the crude oil in a minimum amount of Toluene or DCM. Avoid Acetone (can form aldol byproducts).
-
Elution: Run the gradient.
-
Note: The product is likely yellow/orange. Collect the main colored band.
-
Caution: Do not let the product sit on the column overnight.
-
Protocol B: The Bisulfite Adduct Method (High Purity)
Best for: Isolating the aldehyde from non-carbonyl impurities (regioisomers, polymerized furan).
This method exploits the reversible formation of a water-soluble bisulfite adduct, allowing you to wash away organic impurities before regenerating the aldehyde.
The Mechanism:
Step-by-Step Guide:
-
Formation: Dissolve crude material (5 g) in Ethyl Acetate (20 mL) .
-
Extraction: Add saturated aqueous NaHSO₃ (30 mL) . Vigorously stir/shake for 30–60 minutes. The aldehyde will migrate to the aqueous layer.
-
Visual Cue: A white precipitate (the adduct) may form at the interface. This is good.
-
-
Wash: Separate layers. Keep the Aqueous Layer (and any precipitate). Wash the aqueous phase twice with Et₂O or EtOAc to remove non-aldehyde impurities.
-
Regeneration:
-
Cool the aqueous phase to 0°C.
-
Slowly add saturated NaHCO₃ or 10% Na₂CO₃ until pH ~9–10. Do not use strong NaOH (Cannizzaro risk).
-
Stir for 15 minutes to reverse the adduct.
-
-
Recovery: Extract the regenerated aldehyde with DCM (3 x 20 mL). Dry over MgSO₄ and concentrate.
Part 3: Visualization of Workflows
Workflow Diagram: Bisulfite Purification Logic
Caption: Selective isolation of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde via bisulfite adduct formation.
Part 4: Troubleshooting FAQs
Q1: My product turns black immediately upon removing the solvent. Why? A: This is "autocatalytic polymerization." Traces of acid (even from CDCl₃) or heat can trigger this.
-
Fix: Always add a trace of stabilizer (e.g., BHT) if storing for long periods.
-
Fix: Evaporate solvent at
. -
Fix: Store the oil under Argon/Nitrogen immediately.
Q2: The NMR shows a mixture of rotamers. Is my compound impure? A: Likely not. The amide-like character of the C(furan)-N(piperidine) bond can restrict rotation, especially with the 3-methyl substituent creating steric hindrance.
-
Test: Run a Variable Temperature (VT) NMR. If peaks coalesce at higher temperatures (e.g., 50°C), they are rotamers, not impurities.
Q3: Can I use acid extraction (1M HCl) to pull the amine into water? A: Risky. While the piperidine is basic, the furan ring is acid-sensitive. Strong acids (HCl) often cause ring opening or polymerization of furfurals.
-
Alternative: If you must use acid extraction, use weak acids like 10% Citric Acid or 0.5M Acetic Acid and keep the contact time short (< 5 mins) at 0°C.
Part 5: Stability & Storage Protocols
To maintain the integrity of your purified compound, adhere to these storage standards:
| Parameter | Specification | Reason |
| Temperature | -20°C | Slows polymerization kinetics. |
| Atmosphere | Argon/Nitrogen | Prevents oxidation to carboxylic acid.[1] |
| Container | Amber Glass | Protects from photo-induced degradation.[1] |
| Additive | None (usually) | If unstable, 0.1% BHT can inhibit radical oxidation. |
References
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]
-
PubChem. 5-(Piperidin-1-yl)furan-2-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Preparation of 5-methylfurfural from starch in one step.[2] Green Chemistry.[3] Available at: [Link]
Sources
troubleshooting inconsistent results in biological screening of furan compounds
Technical Support Center: Furan Compound Screening
Foreword from a Senior Application Scientist
Welcome to the technical support center for the biological screening of furan-containing compounds. As a Senior Application Scientist, I've frequently collaborated with research teams who are both intrigued by the therapeutic potential of the furan scaffold and perplexed by the inconsistent results it can generate.[1][2][3][4] Furan derivatives are prevalent in medicinal chemistry, showing a wide spectrum of activities from anticancer to antimicrobial.[3][5][6][7] However, the unique chemical properties of the furan ring present distinct challenges in high-throughput screening (HTS) that can lead to a high rate of false positives and poor reproducibility if not properly managed.
This guide is structured not as a rigid set of instructions, but as a series of expert-led answers to the most common and critical questions that arise during screening campaigns. Our goal is to equip you with the foundational knowledge and practical tools to understand the why behind the inconsistencies you may be observing. We will delve into the chemical reactivity, metabolic liabilities, and potential for assay interference inherent to this compound class. By anticipating these challenges, you can design more robust assays, correctly interpret your data, and confidently identify true, optimizable hits.
Section 1: Understanding the Furan Scaffold: Inherent Chemical Challenges
This section addresses the fundamental chemical properties of furan rings that are often the root cause of screening inconsistencies.
Q1: My hit compound contains a furan ring. Are there any intrinsic properties of this scaffold I should be aware of before proceeding?
A1: Yes, absolutely. The furan ring, while a valuable pharmacophore, possesses chemical characteristics that require careful consideration.[3]
-
Electrophilic Reactivity: The furan ring is electron-rich and can be susceptible to oxidation.[8][9] This oxidation, particularly through metabolic processes, can lead to ring-opening and the formation of highly reactive electrophilic intermediates, most notably α,β-unsaturated dicarbonyls like cis-2-butene-1,4-dial (BDA) from the parent furan.[8][10][11] These reactive species can covalently modify proteins and DNA, which can be a source of both desired bioactivity and assay artifacts.[11][12][13]
-
Potential for Covalent Modification: The reactive metabolites generated from furans readily react with cellular nucleophiles, such as the thiol groups on cysteine residues and the amino groups on lysine residues.[11][14][15] This covalent modification is a key mechanism of furan-induced toxicity but also a major source of non-specific activity and false positives in biochemical assays.[8][11]
-
pH Sensitivity: The furan ring can be unstable under strongly acidic conditions, which can lead to ring-opening and degradation.[16][17] While most biological assays are run at neutral pH, this is a critical factor to consider during compound storage, handling, and in certain cellular compartments or specific assay conditions.
-
Pan-Assay Interference Compounds (PAINS) Potential: While the furan ring itself is not a classic PAINS alert, certain furan derivatives can fall into substructural categories known to interfere with assays non-specifically.[18][19][20][21] This is often linked to their potential to be redox active or form reactive species.
Understanding these properties is the first step in designing appropriate control experiments to distinguish true biological activity from chemistry-driven artifacts.
Section 2: Troubleshooting High False-Positive Rates & Poor Reproducibility
This is the most common area of concern for researchers screening furan libraries. The following Q&As address the likely culprits and solutions.
Q2: A significant number of my initial hits from a furan library are failing to confirm in orthogonal assays. Why is this happening?
A2: This is a classic sign of assay interference. Furan compounds can generate false positives through several mechanisms that are independent of specific, on-target biological activity.
-
Nonspecific Reactivity: As discussed in Q1, furan metabolites can covalently modify proteins. In a biochemical assay, this can lead to the non-specific inactivation of your target enzyme or a critical assay component (e.g., a reporter enzyme like luciferase), producing a signal that mimics true inhibition.[11][13][20]
-
Redox Cycling and Interference: Some furan derivatives can undergo redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide.[10][20] ROS can damage proteins and interfere with assay readouts, particularly those sensitive to the redox state of the buffer.
-
Compound Aggregation: At higher concentrations typical for primary screens, compounds can form aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition. This is a common artifact in HTS and is not specific to furans, but it must always be considered.[20][22]
-
Direct Assay Technology Interference: Compounds may directly interfere with the detection method itself (e.g., fluorescence or absorbance). Furan-containing molecules can be colored or fluorescent, which can interfere with optical readouts.[23][24]
The workflow below provides a systematic approach to identifying these artifacts.
Caption: Troubleshooting workflow for an inconsistent furan hit.
Q3: My IC50 values for a promising furan compound are highly variable between experiments. What should I investigate first?
A3: IC50 variability is often due to issues with compound stability, solubility, or inconsistent metabolic activation.
-
Compound Stability: First, confirm the stability of your compound in the assay buffer.[16] Furan rings can degrade under certain conditions. A simple experiment is to pre-incubate the compound in the assay buffer for the duration of the experiment, then test its activity. See the protocol for a pH stability assay in Section 4.
-
Solubility and Aggregation: Poor solubility can lead to inconsistent concentrations and aggregation.[22] Visually inspect your compound in solution, especially at high concentrations. If you suspect aggregation, re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the IC50 value increases significantly, aggregation was likely contributing to the apparent activity.
-
Metabolic Activation Consistency: If you are using a cell-based assay, the metabolic capacity of the cells can vary with passage number, confluency, and culture conditions.[8][25] This will directly impact the rate at which your furan compound is converted to its reactive metabolite, leading to inconsistent results. Standardize your cell culture protocols meticulously.[26] For biochemical assays, if you are supplementing with metabolic systems (like S9 fractions or microsomes), ensure their activity is consistent batch-to-batch.
Table 1: Common Assay Interferences by Furan Compounds and Mitigation Strategies
| Interference Mechanism | Affected Assay Technologies | Recommended Mitigation Strategy |
| Covalent Modification | Enzyme assays, protein-protein interaction assays | Perform a thiol reactivity assay; run assays with and without pre-incubation of compound and target. |
| Redox Activity / ROS | Assays using redox-sensitive probes (e.g., some fluorescent dyes), assays with redox-active enzymes | Add a reducing agent like DTT to the assay buffer (if compatible); run a counter-screen to measure ROS production. |
| Compound Aggregation | Most biochemical assays | Include 0.01% Triton X-100 or other non-ionic detergent in the assay buffer; use Dynamic Light Scattering (DLS) to confirm. |
| Fluorescence/Absorbance | Fluorescence Intensity, FRET, Absorbance | Run a control plate with compound only (no enzyme/target) to measure background signal; use a different detection technology (e.g., mass spectrometry).[27][28] |
Section 3: Understanding Metabolic Activation and Cytotoxicity
For cell-based screens, the interplay between furan metabolism and cytotoxicity is a critical source of confounding data.
Q4: How do I know if the observed activity of my furan compound in a cell-based assay is due to metabolic activation?
A4: This is a crucial question. The biotransformation of furans by cytochrome P450 (CYP) enzymes is a key step that can "turn on" their activity—or toxicity.[8][10][25][29]
Here’s how to investigate:
-
Use CYP Inhibitors: Co-incubate your furan compound with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) or a specific inhibitor for the most likely metabolizing enzyme (e.g., an inhibitor of CYP2E1).[10] A significant reduction in activity in the presence of the inhibitor strongly suggests that a metabolite is responsible.
-
Compare Cell Lines with Different Metabolic Capacities: Test your compound in parallel in a cell line with high metabolic activity (e.g., HepG2) and one with low or negligible activity (e.g., HEK293 or U2OS). If the compound is potent in HepG2 cells but inactive in HEK293 cells, metabolic activation is the likely cause.
-
In Vitro Metabolism Studies: The gold standard is to incubate your compound with liver microsomes or S9 fractions (which contain P450 enzymes) and then test the resulting mixture in a biochemical assay.[29][30][31] An increase in activity after incubation confirms metabolic activation.
Caption: Metabolic activation pathway of a furan compound.
Q5: My furan compound shows potent cytotoxicity. How can I differentiate between targeted antiproliferative activity and non-specific toxicity?
A5: This is a common challenge, as the reactive metabolites of furans can cause general cellular damage, leading to cytotoxicity.[12][32]
-
Time-Dependence of Cytotoxicity: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours).[5][32] Non-specific, reactive compounds often cause rapid cell death (within hours), whereas compounds acting through a specific biological pathway (like cell cycle arrest) may show a more delayed effect.
-
Compare IC50s: Compare the cytotoxic IC50 value with the IC50 value for your desired biological target (if known). A large window between target engagement and cytotoxicity suggests a specific mechanism. If they are very close, non-specific toxicity is more likely.
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution.[5][6] A compound causing specific cell cycle arrest (e.g., at the G2/M phase) is more likely to be a targeted agent than one that causes a general increase in the sub-G1 population, which indicates apoptosis/necrosis without a specific checkpoint block.[5]
-
Mechanism of Death Assays: Use assays like Annexin V/PI staining to determine if cell death is occurring via apoptosis or necrosis.[5][6] While not definitive, targeted agents often induce a clean apoptotic phenotype.
Section 4: Advanced Protocols & Mitigation Strategies
This section provides actionable, step-by-step protocols for key experiments discussed in this guide.
Protocol 1: Furan Compound pH Stability Assay
This protocol assesses the stability of a furan compound in aqueous buffer over time.
-
Preparation of Solutions:
-
Prepare buffers at the desired pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Prepare a 10 mM stock solution of your furan compound in DMSO.
-
Prepare a stock solution of a stable internal standard (IS) in a compatible solvent. The IS should be detectable by your analytical method and should not co-elute with your compound or its degradants.
-
-
Experiment Setup:
-
For each pH condition, dilute the furan compound stock solution into the buffer to a final concentration of 100 µM. Also, add the internal standard.
-
Prepare a "time zero" (T₀) sample by immediately adding an equal volume of a quenching solution (e.g., acetonitrile or methanol) to stop any degradation.
-
-
Incubation:
-
Incubate the remaining samples at a controlled temperature (e.g., 37°C) for the desired time period (e.g., 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, take an aliquot and quench it as in step 2.
-
Analyze all samples (T₀ and incubated) by a suitable quantitative method like LC-MS or HPLC-UV.
-
-
Data Analysis:
-
Calculate the peak area ratio of your furan compound to the internal standard for each time point.
-
Normalize the results to the T₀ sample to determine the percentage of compound remaining over time. Significant degradation (<80% remaining) at pH 7.4 indicates a stability issue relevant to most biological assays.[16]
-
Protocol 2: Glutathione (GSH) Trapping Assay for Reactivity
This assay helps identify compounds that form reactive electrophiles which can be "trapped" by the nucleophile GSH.
-
Reagents:
-
Your furan compound.
-
Glutathione (GSH).
-
Liver microsomes (e.g., rat or human).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
-
Reaction Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, liver microsomes, your furan compound (e.g., 50 µM), and GSH (e.g., 1 mM).
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Run a control reaction without the NADPH system.
-
-
Incubation and Quenching:
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding two volumes of cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Interpretation:
References
-
Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. Retrieved from [Link]
-
Koc, E. T., & Akbiyik, M. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Drug and Chemical Toxicology. Retrieved from [Link]
-
Science Alert. (n.d.). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Retrieved from [Link]
-
Nivrutti, G. K. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from [Link]
-
Mancini, V., et al. (2021). Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan. Antioxidants. Retrieved from [Link]
-
Williams, D. K., & Peterson, L. A. (2007). Covalent Modification of Cytochrome C by Reactive Metabolites of Furan. Chemical Research in Toxicology. Retrieved from [Link]
-
Schabacker, S., et al. (2022). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology. Retrieved from [Link]
-
Farris, S., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. International Journal of Molecular Sciences. Retrieved from [Link]
-
Burka, L. T., et al. (2006). Metabolism of Furans in Vitro: Ipomeanine and 4-Ipomeanol. Chemical Research in Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Furan warheads for covalent trapping of weak protein-protein interactions: cross-linking of thymosin β4 to actin. Retrieved from [Link]
-
Tian, M., Peng, Y., & Zheng, J. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
van de Water, B., et al. (2016). Functional and cellular consequences of covalent target protein modification by furan in rat liver. Toxicology and Applied Pharmacology. Retrieved from [Link]
-
Journal of Proteome Research. (2022). Profiling the Cellular Surfaceome by Furan-Based Protein Biotinylation. Retrieved from [Link]
-
ChemRxiv. (2023). Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]
-
Ivanov, I., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]
-
Zhu, L., et al. (2014). Selective and sensitive platform for function-based screening of potentially harmful furans. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Kim, Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
Pérez-Mena, V., et al. (2023). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen. Retrieved from [Link]
-
Pearson, A. R., et al. (2022). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. Journal of Mass Spectrometry and Advances in the Clinical Lab. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%. Retrieved from [Link]
-
Tryndyak, V., et al. (2012). Persistence of Furan-Induced Epigenetic Aberrations in the Livers of F344 Rats. Toxicological Sciences. Retrieved from [Link]
-
SciSpace. (n.d.). Pan-assay interference compounds. Retrieved from [Link]
-
UNC. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]
-
Dahlin, J. L., et al. (2009). Correction for Interference by Test Samples in High-Throughput Assays. Assay and Drug Development Technologies. Retrieved from [Link]
-
Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]
-
Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. Retrieved from [Link]
-
NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. Retrieved from [Link]
-
Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Retrieved from [Link]
-
Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening. Retrieved from [Link]
-
Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Pharmacognosy - Pharmacy 180. (n.d.). Errors in Screening Procedures. Retrieved from [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scialert.net [scialert.net]
- 8. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
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- 11. Covalent Modification of Cytochrome C by Reactive Metabolites of Furan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional and cellular consequences of covalent target protein modification by furan in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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enhancing the stability and bioavailability of furan-based molecules
Status: Operational | Tier: Advanced Research Support Subject: Enhancing Stability, Bioavailability, and Safety of Furan Scaffolds
Welcome to the Furan Optimization Help Desk
User: Drug Discovery Chemist / Formulation Scientist Ticket ID: FUR-OPT-2025 Assigned Specialist: Senior Application Scientist (Medicinal Chemistry & DMPK)
Scope of Support: You are likely here because your furan-containing lead compound is exhibiting one of three critical failure modes:
-
Chemical Instability: The compound turns black/brown in storage (oxidative polymerization).
-
Metabolic Toxicity: Microsomal stability assays show rapid clearance or glutathione (GSH) adduct formation.
-
Poor Bioavailability: The planar aromatic ring drives
- stacking, resulting in "brick dust" insolubility.
This guide synthesizes mechanistic troubleshooting with actionable protocols to rescue your scaffold.
Module 1: Chemical Stability & Storage
Issue: “My compound degrades into a dark residue even at -20°C.”
Root Cause Analysis
The furan ring is an electron-rich, penta-atomic heteroaromatic system. Unlike benzene, the resonance energy of furan is low (approx. 16 kcal/mol vs. 36 kcal/mol for benzene). This makes the diene system highly susceptible to:
-
Oxidative Ring Opening: Reaction with singlet oxygen to form endoperoxides.
-
Acid-Catalyzed Hydrolysis: Protonation at the C2/C5 position leads to ring opening, forming 1,4-dicarbonyls (e.g., succindialdehyde derivatives) which rapidly polymerize.
Troubleshooting & Solutions
| Strategy | Mechanism of Action | Implementation Guide |
| C2/C5 Blocking | The | Action: Substitute C2/C5 with Electron-Withdrawing Groups (EWGs) like |
| Benzannulation | Fusing a benzene ring (Benzofuran) restores aromatic stability. | Action: If SAR permits, transition the core from furan to benzofuran . This prevents the Diels-Alder type reactions common to isolated furans [2]. |
| Storage Buffer | Acidic micro-environments catalyze degradation. | Action: Store solid samples with a trace of weak base (e.g., |
Module 2: Metabolic Stability & Toxicity (The "BDA" Problem)
Issue: “We are seeing high intrinsic clearance and positive Ames tests.”
The Mechanism of Toxicity
The most critical risk with furan drugs is bioactivation by CYP2E1 (and CYP2C9/3A4). The enzyme oxidizes the furan ring to form a reactive epoxide or radical intermediate, which rapidly opens to form cis-2-butene-1,4-dial (BDA) .[1]
BDA is a potent electrophile that alkylates proteins (cysteine/lysine residues) and DNA, leading to hepatotoxicity and carcinogenicity [3, 4].
Visualizing the Hazard Pathway
The following diagram illustrates the "Crash" pathway you must avoid.
Caption: Figure 1. The bioactivation pathway of furan by CYP450 enzymes leading to the toxic metabolite cis-2-butene-1,4-dial (BDA).[1][2][3][4][5]
Design Solutions for Metabolic Stability
-
Deuteration: Replace hydrogen at the metabolic "soft spot" (usually C5) with Deuterium. This exploits the Kinetic Isotope Effect (KIE) to slow down the rate-limiting oxidation step.
-
Steric Shielding: Introduce bulky groups (e.g., tert-butyl, cyclopropyl) adjacent to the furan oxygen to hinder CYP approach.
-
Scaffold Hopping: If BDA formation is unavoidable, replace the furan with Oxazole or Thiazole . These are bioisosteres that retain geometry but are significantly more stable against oxidative ring opening.
Module 3: Bioavailability & Formulation
Issue: “The compound is stable but has <1% oral bioavailability.”
Furan rings are planar. When substituted with other aromatic rings, they stack efficiently in the crystal lattice, leading to high melting points and low aqueous solubility (Brick Dust).
Formulation Decision Matrix
| Physicochemical Property | Recommended Formulation Strategy |
| LogP > 4, Tm > 200°C | Amorphous Solid Dispersion (ASD): Use Hot Melt Extrusion (HME) or Spray Drying with polymers like HPMC-AS or PVP-VA. This disrupts the crystal lattice and maintains a supersaturated state in the gut [5]. |
| LogP 2-4, Tm < 150°C | Lipid Formulation: Self-Emulsifying Drug Delivery Systems (SEDDS) using Capryol™ or Labrasol®. |
| LogP < 2, Permeability Low | Permeation Enhancers: Use sodium caprate or formulate as a prodrug (e.g., ester cleavage) to improve membrane crossing. |
Module 4: Validation Protocols
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Purpose: To determine if your furan is generating the toxic BDA metabolite.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH Regenerating System[6]
-
Glutathione (GSH) fortified at 5-10 mM
-
LC-MS/MS (Triple Quadrupole)
Procedure:
-
Incubation: Mix Test Compound (
) + HLM (1 mg/mL) + GSH (5 mM) in phosphate buffer (pH 7.4). -
Activation: Initiate with NADPH. Incubate for 60 mins at 37°C.
-
Termination: Quench with ice-cold Acetonitrile. Centrifuge.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Detection: Perform a Neutral Loss Scan of 129 Da (loss of pyroglutamic acid moiety from GSH adduct).
-
Interpretation: If you see a mass shift of
(Parent + GSH), your furan is opening and reacting. This is a "No-Go" signal for lead selection [6].
-
Protocol B: Accelerated Stability Stress Test
Purpose: To differentiate oxidative vs. acid instability.
-
Acid Stress: Dissolve compound in 0.1 N HCl. Store at 40°C for 24h. Analyze by HPLC.
-
Failure here? Add EWGs to the ring.
-
-
Oxidative Stress: Dissolve in 3%
. Store at RT for 4h.-
Failure here? Consider benzannulation or antioxidant excipients (BHT/BHA).
-
References
-
Keegstra, E. M., et al. (1992). "The effect of electron-withdrawing substituents on the stability of furan derivatives." Journal of Organic Chemistry. Link
-
Hu, H., et al. (2022). "Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor."[7] Journal of Materials Chemistry A. Link
-
Peterson, L. A. (2013). "Formation of the reactive metabolite cis-2-butene-1,4-dial from furan: Mechanism and toxicity."[8] Chemical Research in Toxicology. Link
-
Kellert, M., et al. (2008). "Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial." Chemical Research in Toxicology. Link
-
Vasconcelos, T., et al. (2007).[9] "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs."[6][9][10][11] Drug Discovery Today. Link
-
Ma, S., & Subramanian, R. (2006). "Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry." Journal of Mass Spectrometry. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20% - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. japsonline.com [japsonline.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Furan-2-carbaldehyde (Furfural) Handling & Storage
Welcome to the Technical Support Center. As application scientists, we know that furan-2-carbaldehyde (commonly known as furfural) is a notoriously unstable reagent. Its tendency to rapidly degrade from a clear liquid to a black, viscous tar can ruin sensitive catalytic, synthetic, and drug-development workflows. This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure the integrity of your furanic reagents.
FAQ 1: Mechanisms of Degradation
Q: Why does my furan-2-carbaldehyde turn from pale yellow to dark brown or black during storage?
A: This discoloration is the macroscopic symptom of autoxidation and subsequent polymerization[1]. When furfural is exposed to ambient oxygen and photons (light), it undergoes a radical-initiated autoxidation process. This reaction forms peroxy radicals and acidic byproducts, most notably furoic acid.
The Causality: The furan ring is highly electron-rich and sensitive to acidic conditions. The furoic acid generated during autoxidation acts as an auto-catalyst, triggering the ring-opening and cross-linking of the furfural molecules. This cascade creates complex, high-molecular-weight conjugated polymers (resins) that absorb broad-spectrum light, appearing dark brown or black. To stop this, you must break the causal chain: remove oxygen (the initiator), remove light (the activator), or quench the radicals (the propagators).
Autoxidation and acid-catalyzed polymerization pathway of furfural, and BHT inhibition.
FAQ 2: Storage Best Practices & Troubleshooting
Q: What is the optimal, self-validating storage system to ensure furfural maintains >99% purity over extended periods?
A: To completely arrest the degradation pathway, implement a multi-barrier storage protocol. A self-validating system means the storage environment inherently prevents the conditions required for degradation to begin.
-
Chemical Inhibition: Add a radical scavenger. Butylated hydroxytoluene (BHT) at 0.025 wt% is the industry standard for stabilizing furanic compounds. BHT acts as a sacrificial antioxidant, donating a hydrogen atom to peroxy radicals and terminating the autoxidation chain reaction before acidic byproducts can form.
-
Atmospheric Control: Purge the headspace of the storage vessel with inert gas (Argon or Nitrogen) to starve the system of oxygen.
-
Thermal & Photic Control: Store the reagent at 2–8 °C in amber glass bottles to reduce the kinetic rate of autoxidation and block UV/visible light activation.
Quantitative Impact of Storage Conditions on Furfural Stability
| Storage Condition | Atmosphere | Stabilizer | Temperature | Est. Purity (6 months) | Visual Appearance |
| Ambient (Benchtop) | Air ( | None | 25 °C | < 90% | Dark Brown / Black |
| Refrigerated | Air ( | None | 2–8 °C | ~ 95% | Yellow / Amber |
| Inert & Cold | Argon / | None | 2–8 °C | > 98% | Pale Yellow |
| Optimized | Argon / | 0.025 wt% BHT | 2–8 °C | > 99.5% | Colorless / Clear |
FAQ 3: Purification & Recovery
Q: My furfural has already degraded and turned dark. How can I recover pure furan-2-carbaldehyde for sensitive drug development workflows?
A: Degraded furfural must be purified via vacuum distillation. Never attempt atmospheric distillation. Furfural's normal boiling point is 161.7 °C. At this elevated temperature, the thermal energy easily overcomes the activation barrier for polymerization, causing the reagent to rapidly resinize in the distillation flask, which lowers yield and causes severe equipment blockage[2].
By applying a vacuum (e.g., 5 kPa or ~65 mm Hg), the boiling point is depressed to approximately 90 °C, safely bypassing the thermal decomposition threshold[2][3].
Step-by-Step Methodology: Vacuum Distillation of Furfural
Note: This protocol is a self-validating system; by neutralizing acids before heating, you prevent the very catalysis that ruins the distillation.
-
Neutralization (Critical Step): Add a trace amount of sodium carbonate (
) or sodium hydroxide to the crude, dark furfural until the mixture is faintly basic[3]. Causality: This neutralizes residual furoic acid, preventing acid-catalyzed resinification during the heating phase. -
Apparatus Setup: Assemble a vacuum distillation apparatus equipped with a fractionating column (to ensure complete separation of water and heavy impurities) and a Claisen head[3]. Ensure all joints are properly greased for a high-vacuum seal.
-
Vacuum Application: Apply a vacuum of at least 65 mm Hg (or < 5 kPa)[2][3].
-
Controlled Heating: Submerge the distillation flask in an oil bath. Do not use a free flame or direct heating mantle. Causality: Localized hot spots will cause immediate polymerization. Never allow the external oil bath temperature to exceed 130 °C[3].
-
Fraction Collection: Discard the initial fore-run, which contains water and low-boiling degradation products. Collect the main fraction, which will distill as a perfectly colorless liquid at ~90 °C under 65 mm Hg[3].
-
Immediate Stabilization: Into the receiving flask, immediately add 0.025 wt% BHT. Purge the flask with Argon, seal tightly, and transfer to a 2–8 °C refrigerator.
Self-validating vacuum distillation workflow for the recovery of pure furfural.
References
-
Bioderived furanic compounds as replacements for BTX in chemical intermediate applications. RSC Publishing. URL:[Link]
-
Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. PMC / ACS Omega. URL:[Link]
-
Furfural - Organic Syntheses Procedure. Organic Syntheses. URL:[Link]
Sources
- 1. Bioderived furanic compounds as replacements for BTX in chemical intermediate applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00038A [pubs.rsc.org]
- 2. Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
refining protocols for biological testing of novel furan derivatives
Welcome to the Technical Support Center for Furan Derivative Biological Testing . As a Senior Application Scientist, I have designed this knowledge base to help researchers, medicinal chemists, and drug development professionals troubleshoot the unique biophysical and biochemical challenges associated with furan-containing small molecules.
Furans are highly versatile scaffolds, but their distinct electronic properties and susceptibility to metabolic activation often lead to assay interference, false positives, and hidden toxicity. This guide provides mechanistic explanations, self-validating protocols, and actionable troubleshooting steps to ensure the scientific integrity of your data.
🔬 Section 1: In Vitro Cytotoxicity & Viability Assays
Q: Why does my furan derivative show >100% cell viability or erratic dose-response curves in the MTT assay? A: You are likely observing a chemical interference artifact. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan, a process traditionally attributed to mitochondrial dehydrogenases in living cells[1]. However, many redox-active heterocycles, including certain furan derivatives and polyphenolics, can chemically reduce MTT to formazan independent of cellular metabolism[2]. This direct chemical reduction yields a false-positive viability signal, masking true cytotoxicity.
Solution: You must abandon tetrazolium-based assays (MTT, MTS, WST-1) for these compounds and utilize an orthogonal, ATP-dependent luminescent assay (e.g., CellTiter-Glo). ATP quantitation is a direct, non-redox proxy for metabolic activity and is immune to heterocyclic reducing agents.
Protocol 1: Orthogonal Cell Viability Profiling (ATP-Luminescence)
This protocol provides a self-validating system by incorporating a no-cell compound control to definitively rule out auto-luminescence.
-
Cell Seeding: Seed target cells (e.g., HepG2 or MDA-MB-231) at 5,000 cells/well in a white, opaque-bottom 96-well plate. Leave column 12 blank (media only) for background subtraction. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point 3-fold serial dilution of the furan derivative in 100% DMSO. Dilute these stocks 1:200 into culture media to ensure the final DMSO concentration on cells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.
-
Treatment: Aspirate old media and add 100 µL of compound-containing media to the cells. Critical Step: Add the highest concentration of your compound to a "media-only" well to serve as a compound-interference control. Incubate for 48–72 hours.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation & Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader (integration time: 0.25–1 second/well).
🧲 Section 2: Target Binding & Affinity (SPR)
Q: I am screening a library of small-molecule furans using Surface Plasmon Resonance (SPR), but I am seeing massive bulk refractive index shifts and non-specific binding. How do I correct this? A: Small molecules (<500 Da) generate very low Response Unit (RU) signals upon binding compared to large biologics[3]. Because furan derivatives are often lipophilic, they require higher concentrations of DMSO for solubility. DMSO has a massive refractive index; even a 0.1% mismatch in DMSO concentration between your running buffer and your sample will cause a bulk shift that completely eclipses the true binding signal of a small molecule[4].
Solution: You must implement a rigorous DMSO solvent correction curve and optimize your immobilization strategy to maximize the theoretical maximum response (
Protocol 2: Small Molecule SPR Kinetic Assay with Solvent Correction
-
Ligand Immobilization: Use a CM5 sensor chip. Activate the surface with EDC/NHS. Immobilize your target protein at a high density (target 3,000–5,000 RU) to ensure the
for your small molecule furan is at least 15–30 RU. Quench unreacted esters with 1M Ethanolamine-HCl (pH 8.5). -
Buffer Preparation: Prepare the running buffer (e.g., PBS-P+) and spike it with exactly 5.0% DMSO. Filter and degas.
-
Solvent Correction Curve Preparation: Prepare 8 solvent correction standards ranging from 4.5% to 5.8% DMSO in running buffer. Inject these before your compound cycles to map the refractive index discrepancy.
-
Analyte Preparation: Dilute your furan derivatives in the 5.0% DMSO running buffer. Critical Step: The final DMSO concentration in the analyte sample must be exactly 5.0% to match the running buffer.
-
Kinetic Injection: Inject analytes in a multi-cycle kinetic format (e.g., 0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Include a 60-second association phase and a 180-second dissociation phase.
-
Data Processing: Double-reference the data by subtracting the reference flow cell (Fc1) and a blank buffer injection. Apply the solvent correction model to eliminate DMSO bulk shifts before fitting the data to a 1:1 Langmuir binding model.
🧪 Section 3: Metabolic Stability & Reactive Intermediates
Q: My novel furan derivative shows excellent target affinity in SPR but fails in cell-based assays and rapidly degrades in human liver microsomes (HLMs). What is the mechanism, and how do I prove it?
A: The furan ring is a known structural alert. In hepatic environments, furans are highly susceptible to oxidative ring-opening catalyzed by Cytochrome P450 enzymes (primarily CYP2E1)[5]. This bioactivation generates highly electrophilic
BDA acts as a Pan Assay Interference Compound (PAINS) and a potent hepatotoxin. It rapidly forms covalent adducts with cellular nucleophiles (proteins, DNA, and polyamines) via Michael addition or Schiff base formation[8][9]. To prove this is happening to your compound, you must perform a glutathione (GSH) trapping assay.
CYP450-mediated bioactivation of furans to reactive dialdehydes and subsequent cellular trapping.
Protocol 3: Reactive Metabolite Trapping via GSH Supplementation
-
Microsome Incubation: Prepare a 100 µL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLMs), 10 µM furan derivative, and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Termination: After 60 minutes, terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS.
-
Data Interpretation: Scan for the neutral loss of 129 Da (characteristic of GSH conjugates) or look for specific mass shifts (+307 Da for standard GSH addition to a dialdehyde)[10]. The presence of these adducts confirms that your furan is being metabolically activated into a reactive electrophile.
📊 Quantitative Data Summary: Assay Interference & Optimization Metrics
To ensure robust experimental design, adhere to the following quantitative thresholds when testing furan derivatives:
| Assay Type | Common Furan Artifact | Cause of Interference | Quantitative Mitigation Threshold |
| Cell Viability (MTT) | False >100% Viability | Chemical reduction of tetrazolium[1][2] | Switch to ATP assay if MTT response slope > 0.3 mAU/µg/mL without cells. |
| SPR Binding | Massive bulk shift / No fit | DMSO refractive index mismatch[4] | Maintain exact DMSO match (±0.01%); run solvent correction from 4.5% to 5.8% DMSO. |
| SPR Binding | Low Signal-to-Noise | Low MW of furan analyte (<500 Da)[3] | Immobilize target to achieve theoretical |
| Microsomal Stability | Rapid apparent clearance | CYP2E1 activation to BDA[5][6] | Add 5 mM GSH; if clearance drops by >40%, reactive intermediates are present. |
📚 References
-
Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins | Chemical Research in Toxicology. ACS Publications. Available at:[Link]
-
Electrophilic Intermediates Produced by Bioactivation of Furan. Taylor & Francis. Available at:[Link]
-
Large and Small Molecule Screening by SPR. Bio-Rad. Available at:[Link]
-
Polyamines are traps for reactive intermediates in furan metabolism. PMC - NIH. Available at:[Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC - NIH. Available at:[Link]
-
Polyamines Are Traps for Reactive Intermediates in Furan Metabolism | Chemical Research in Toxicology. ACS Publications. Available at:[Link]
-
Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture | Journal of Agricultural and Food Chemistry. ACS Publications. Available at:[Link]
-
Cellular Imaging Analysis of MTT Assay Based on Tetrazolium Reduction. DergiPark. Available at:[Link]
-
Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. Oxford Academic. Available at:[Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at:[Link]
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Validation & Comparative
Structural Elucidation of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde: A Comparative Guide to Analytical Modalities
For researchers and drug development professionals working with novel heterocyclic building blocks, confirming the precise regiochemistry of synthesized compounds is a critical quality control step. 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde (Chemical Formula: C₁₁H₁₅NO₂) presents a unique analytical challenge. Distinguishing this specific molecule from its isomers—such as 4-substituted furans or 2-methylpiperidinyl variants—requires a robust, multi-modal analytical approach.
This guide objectively compares the performance of three primary analytical platforms—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier Transform Infrared (FT-IR) Spectroscopy—evaluating their efficacy, causality of signal generation, and overall reliability in confirming the structure of complex aminofurans[1].
Comparative Analysis of Analytical Platforms
To establish a self-validating structural proof, no single technique is sufficient. Each platform interrogates a different physical property of the molecule. Table 1 objectively compares the performance of these modalities.
Platform A: High-Resolution LC-MS/MS (Q-TOF / Orbitrap)
Mechanism & Causality: Electrospray ionization (ESI) in positive mode readily protonates the basic tertiary nitrogen of the piperidine ring[2]. HRMS provides the exact monoisotopic mass (Calculated [M+H]⁺: 194.1181 Da), which restricts the possible elemental compositions. Collision-Induced Dissociation (CID) fragmentation yields a characteristic loss of carbon monoxide (-28 Da) from the C2-formyl group, confirming the presence of the aldehyde, followed by the cleavage of the piperidine ring. Performance: Exceptional for sensitivity and formula confirmation, but fundamentally incapable of distinguishing the exact position of the methyl group on the piperidine ring without authentic reference standards.
Platform B: Multinuclear 1D and 2D NMR Spectroscopy
Mechanism & Causality: NMR is the gold standard for regiochemical assignment. The 5-aminofuran-2-carbaldehyde core operates as a "push-pull" electronic system. The lone pair of the piperidine nitrogen strongly donates electron density into the furan
Platform C: FT-IR Spectroscopy
Mechanism & Causality: Infrared spectroscopy measures the vibrational frequencies of chemical bonds. The conjugated aldehyde yields a distinct, intense C=O stretching band at approximately 1670 cm⁻¹, shifted slightly lower than aliphatic aldehydes due to conjugation with the furan ring. Performance: Highly rapid and non-destructive, but offers low regiochemical resolution. It serves strictly as an orthogonal functional group verification tool.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Modality | Regiochemical Confidence | Sensitivity (LOD) | Throughput | Primary Structural Utility |
| HR-LC-MS/MS | Low (Isomer-blind) | Picogram (pg) | High (<5 mins) | Exact mass, elemental formula, functional group loss (-CO). |
| 1D & 2D NMR | Absolute (High) | Microgram (µg) | Low (Hours) | Core skeleton connectivity, substitution patterns, stereocenters. |
| FT-IR | Very Low | Milligram (mg) | Very High (<1 min) | Rapid functional group verification (C=O, C=C, C-N). |
Quantitative Data: Predictive Structural Markers
To validate the synthesis of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde, the experimental data must align with the theoretical electronic environment of the molecule. Below is the quantitative NMR data summary based on the electronic causality of the aminofuran system[3][5].
Table 2: Key ¹H and ¹³C NMR Diagnostic Shifts (in CDCl₃)
| Nucleus / Position | Expected Shift (ppm) | Multiplicity | Causality / Rationale |
| ¹H - Aldehyde (C2) | ~9.20 | Singlet (1H) | Highly deshielded by the carbonyl oxygen electronegativity. |
| ¹H - Furan (H3) | ~7.15 | Doublet (1H, J ~3.6 Hz) | Deshielded by the electron-withdrawing formyl group at C2[3]. |
| ¹H - Furan (H4) | ~5.40 | Doublet (1H, J ~3.6 Hz) | Highly shielded by the electron-donating piperidine nitrogen at C5. |
| ¹H - Piperidine (N-CH₂) | ~3.30 - 3.50 | Multiplets (4H) | Deshielded by direct attachment to the electronegative nitrogen[5]. |
| ¹H - Methyl (C3') | ~0.95 | Doublet (3H, J ~6.5 Hz) | Aliphatic methyl group; splitting confirms attachment to a CH group[5]. |
| ¹³C - Carbonyl | ~176.0 | - | Highly deshielded sp² hybridized carbon. |
| ¹³C - Furan (C5) | ~160.0 | - | Deshielded by direct heteroatom (N) attachment. |
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal check to prevent false positives.
Protocol A: HR-LC-MS/MS Acquisition
-
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL.
-
Mobile Phase: Use Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). Causality: Formic acid ensures the basic piperidine nitrogen is fully protonated, maximizing ESI+ ionization efficiency[2].
-
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of 5% to 95% B over 5 minutes.
-
Mass Spectrometry: Operate the Orbitrap/Q-TOF in positive ESI mode. Set the MS1 scan range to m/z 100-500. Trigger data-dependent MS/MS (ddMS2) on the most abundant precursor.
-
Self-Validation Checkpoint: Inject a blank solvent immediately prior to the sample. The blank must show an absolute absence of the m/z 194.118 peak to rule out column carryover. The mass error of the sample peak must be < 5 ppm compared to the theoretical mass.
Protocol B: Quantitative 1D and 2D NMR
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal reference). Add exactly 5.0 mg of 1,3,5-trimethoxybenzene as a quantitative internal standard[5].
-
1D ¹H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm. Crucial Setting: Set the relaxation delay (D1) to 5 seconds. Causality: A long D1 ensures complete longitudinal relaxation of all protons, allowing for accurate integration.
-
2D HMBC Acquisition: Acquire a ¹H-¹³C HMBC spectrum optimized for long-range couplings (J = 8 Hz).
-
Self-Validation Checkpoint: Verify the regiochemistry by checking the HMBC cross-peaks. The piperidine N-CH₂ protons (~3.4 ppm) must show a strong correlation to the furan C5 carbon (~160 ppm). The absence of this specific cross-peak invalidates the proposed structure. Furthermore, the integration of the internal standard must yield a variance of <2% across triplicate processing to validate the D1 delay.
Structural Elucidation Workflow
Fig 1. Sequential orthogonal analytical workflow for the structural elucidation of aminofuran derivatives.
References
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d MDPI - Molecules[Link]
-
Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst (Piperidine NMR Chemical Shifts) Royal Society of Chemistry (RSC)[Link]
-
Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Piperidine-Ring Analogues ACS Omega[Link]
-
Current State of Oligonucleotide Characterization Using Liquid Chromatography–Mass Spectrometry: Insight into Critical Issues (Mobile Phase/Ionization Causality) ACS Publications[Link]
-
Synthesis of 2-Aminofurans and 2-Unsubstituted Furans via Carbenoid-Mediated[3 + 2] Cycloaddition ResearchGate[Link]
Sources
Spectroscopic Validation of Synthesized Furan Derivatives: A Comparative Analytical Guide
Introduction
Furan derivatives are ubiquitous in medicinal chemistry, serving as core pharmacophores in anti-inflammatory, antimicrobial, and anticancer agents[1]. The structural validation of synthesized furans—especially complex multi-substituted furanones or furan-diones[2]—requires a robust spectroscopic approach to confirm regiochemistry, functional group integrity, and purity. This guide provides a comparative analysis of the primary spectroscopic tools used in furan validation: High-Field vs. Benchtop Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) vs. Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis 1: High-Field vs. Benchtop NMR Spectroscopy
NMR spectroscopy is the definitive tool for furan structural elucidation. The furan ring protons (H-2, H-5) typically resonate downfield at ~7.44 ppm, while H-3 and H-4 appear around 6.30 ppm due to the heteroaromatic ring current[3].
High-Field NMR (400+ MHz): High-field systems are essential for final structural validation. The high magnetic field provides superior resolution (e.g., signal widths of ~0.03 ppm)[4].
-
Causality of Choice: This extreme resolution is critical for resolving complex J-couplings in substituted furans and performing 2D experiments (HSQC, COSY) to assign overlapping carbon frameworks in complex hybrid molecules[1][5].
Benchtop NMR (60-90 MHz): Benchtop systems utilize permanent rare-earth magnets, eliminating the need for expensive cryogens like liquid helium[6].
-
Causality of Choice: While suffering from broader signal widths (~0.3 ppm) and potential signal overlap[4], benchtop NMR is invaluable for rapid, non-destructive reaction monitoring. It allows chemists to track the disappearance of 1,4-dicarbonyl precursors in a Paal-Knorr synthesis directly at the fume hood[2][7].
Table 1: Comparison of NMR Modalities for Furan Analysis
| Parameter | High-Field NMR (400-800 MHz) | Benchtop NMR (60-90 MHz) |
| Primary Use Case | Final structural elucidation & publication validation | Rapid reaction monitoring & QA/QC screening |
| Resolution/Dispersion | High (resolves complex multiplet overlaps) | Low (prone to signal overlap, e.g., aromatic regions) |
| Sensitivity (LOD) | ~100 µmol/L (16 scans) | ~1 mmol/L (16 scans) |
| Operational Cost | High (requires cryogens: liquid He/N2) | Low (permanent magnets, standard power supply) |
| Causality of Choice | Necessary to determine exact regiochemistry via 2D NMR | Chosen for immediate, at-line kinetic tracking |
Comparative Analysis 2: HRMS (ESI-TOF) vs. GC-MS (EI)
Mass spectrometry confirms the molecular weight and structural connectivity of the furan derivative.
HRMS (ESI-TOF): Electrospray Ionization Time-of-Flight (ESI-TOF) provides exact mass measurements (typically within <5 ppm error).
-
Causality of Choice: This soft ionization technique is crucial for fragile furan-based pharmaceuticals (e.g., indole-furan hybrids) that might fragment easily under harsh conditions, allowing the detection of the intact [M+H]+ or[M+Na]+ ions[8].
GC-MS (EI): Electron Ionization (EI) provides a hard ionization environment (70 eV), resulting in highly reproducible fragmentation patterns.
-
Causality of Choice: For volatile furan isomers (e.g., 2-methylfuran vs. 3-methylfuran), GC-MS allows for precise isomer differentiation through library matching of the fragmentation cascade, which is impossible with soft ionization alone[3].
Table 2: Comparison of Mass Spectrometry Modalities
| Parameter | HRMS (ESI-TOF) | GC-MS (EI) |
| Ionization Method | Soft (Electrospray) | Hard (Electron Impact, 70 eV) |
| Data Output | Exact Mass (High resolution, <5 ppm error) | Nominal Mass & Fragmentation Pattern |
| Analyte Suitability | Polar, non-volatile, high MW furan hybrids | Volatile, thermally stable furan derivatives |
| Validation Role | Confirms empirical formula of novel compounds | Identifies known isomers via library matching |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols represent a self-validating system where orthogonal techniques (NMR and MS) cross-verify the synthesized furan structure.
Protocol 1: Benchtop NMR Reaction Monitoring (In-Process Control)
-
Aliquot Extraction: Withdraw 50 µL of the crude furan synthesis mixture (e.g., from a Paal-Knorr cyclization).
-
Sample Preparation: Dilute the aliquot in 0.5 mL of deuterated chloroform (CDCl3). Note: If using advanced benchtop systems with external lock/shim devices, deuterated solvents can be bypassed entirely[7].
-
Acquisition: Acquire a 1D 1H NMR spectrum on a 60 MHz benchtop spectrometer (16 scans, ~1 minute)[4].
-
Data Analysis: Monitor the disappearance of the precursor's aldehyde/ketone proton signals and the emergence of the furan ring protons (~6.3-7.5 ppm)[3]. Proceed to purification only when conversion >95%.
Protocol 2: High-Field NMR & HRMS Final Validation
-
Purification: Isolate the target furan derivative via flash column chromatography[2].
-
NMR Acquisition: Dissolve 10-15 mg of the purified compound in CDCl3. Acquire 1H (400 MHz), 13C (100 MHz), and 2D HSQC spectra.
-
Causality Check: HSQC is mandatory if 13C signals (e.g., carbons adjacent to NH groups in hybrid molecules) are obscured by solvent peaks, as it correlates proton resonances directly to their attached carbons, ensuring no part of the molecule is "hidden"[1].
-
-
HRMS Acquisition: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% formic acid. Inject into an ESI-TOF mass spectrometer.
-
Orthogonal Verification: Cross-reference the exact mass[M+H]+ against the calculated theoretical mass. Confirm the carbon skeleton using the 13C NMR and HSQC data. The agreement between the empirical formula (HRMS) and the atomic connectivity (NMR) validates the structure.
Experimental Workflow Visualization
Orthogonal spectroscopic workflow for the synthesis and validation of furan derivatives.
References
-
Title: N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide Source: MDPI URL: [Link]
-
Title: Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H) Source: Semantic Scholar URL: [Link]
-
Title: Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source: ChemRxiv URL: [Link]
-
Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]
-
Title: Synthesis of 1, 1-bis(2-carbamoylguanidino)furan-2-ylmethane Source: ResearchGate URL: [Link]
-
Title: New Fields and Exciting Applications for Benchtop NMR Instruments Source: Labcompare URL: [Link]
Sources
- 1. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide [mdpi.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 5. researchgate.net [researchgate.net]
- 6. labcompare.com [labcompare.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide: Biological Efficacy and SAR of 5-Substituted Furan-2-Carbaldehydes
Executive Summary & Core Directive
Objective: To objectively compare the biological activity, synthetic utility, and pharmacological potential of 5-substituted furan-2-carbaldehydes. This guide analyzes how specific substituents at the C5 position—specifically Nitro (-NO₂) , Hydroxymethyl (-CH₂OH) , and Aryl/Halo (-Ar/-X) groups—dictate the molecule's transition from a simple chemical intermediate to a potent pharmacophore.
Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Scientists.
The Furan Scaffold: Structure-Activity Relationship (SAR) Analysis[1]
The furan-2-carbaldehyde core acts as a critical "warhead" or linker in medicinal chemistry. The biological activity is heavily modulated by the electronic and steric nature of the substituent at the 5-position.
Comparative SAR Matrix
| 5-Substituent | Primary Biological Profile | Mechanism of Action (MOA) | Key Application |
| Nitro (-NO₂) | High Antimicrobial | Reductive Activation: Prodrug activated by bacterial nitroreductases (NfsA/NfsB) to form reactive intermediates (nitroso/hydroxylamino) that damage DNA.[1] | Broad-spectrum antibiotics (e.g., Nitrofurantoin).[1][2] |
| Hydroxymethyl (-CH₂OH) | Antioxidant / Cytotoxic | ROS Modulation: Can act as a radical scavenger or, at high concentrations, induce oxidative stress and apoptosis. | Biomass-derived platform chemical (5-HMF); Anticancer research.[3] |
| Phenyl / Aryl | Anticancer | Tubulin Inhibition: Lipophilic bulk facilitates binding to hydrophobic pockets in tubulin, disrupting microtubule dynamics. | Antitumor agents; Cell cycle arrest (G2/M phase).[4] |
| Halogen (-Br, -Cl) | Synthetic Intermediate | Electrophilic Sensitization: Halogens serve primarily as handles for cross-coupling (e.g., Suzuki-Miyaura) to generate complex bioactive libraries. | Precursor for 5-aryl derivatives.[5][6][7] |
Detailed Biological Comparison
A. Antimicrobial Dominance: The 5-Nitro Group
The 5-nitrofuran moiety is the gold standard for antimicrobial activity within this class. Unlike 5-HMF or unsubstituted furfural, which show weak or non-specific toxicity, 5-nitro-2-furaldehyde derivatives exhibit potent, targeted bactericidal effects.
-
Potency: Derivatives often achieve Minimum Inhibitory Concentrations (MIC) in the range of 1–10 µg/mL against Gram-positive pathogens like Staphylococcus aureus.
-
Selectivity: The activity relies on bacterial nitroreductases (Type I and II), making them effective against pathogens while minimizing direct toxicity to mammalian cells that lack these specific activation pathways (though systemic toxicity remains a concern).
B. Cytotoxicity & Antioxidant Potential: 5-HMF vs. 5-Phenyl
-
5-Hydroxymethylfurfural (5-HMF):
-
Activity: Exhibits a dual nature. At low concentrations, it shows antioxidant potential (scavenging DPPH radicals). At high concentrations (mM range), it becomes cytotoxic.
-
Data Point: Derivatives of 5-HMF have shown IC₅₀ values around 62 µg/mL against HeLa cell lines, significantly less potent than nitro- or phenyl-derivatives.
-
-
5-Phenyl/Aryl Derivatives:
-
Activity: Introduction of an aromatic ring at C5 dramatically increases lipophilicity (LogP) and anticancer potency.
-
Data Point: Thiosemicarbazone derivatives of 5-phenyl-2-furaldehyde have demonstrated IC₅₀ values as low as 7–13 µM against prostate cancer cells (LNCaP), outperforming 5-HMF analogues by orders of magnitude.
-
C. Quantitative Performance Data[2][6][8]
Table 1: Comparative Biological Activity of 5-Substituted Furan-2-Carbaldehyde Derivatives (Thiosemicarbazone Series)
| Compound (5-Substituent) | Test Organism / Cell Line | Activity Metric | Value | Reference |
| 5-Nitro | S. aureus (ATCC 700699) | MIC | 1 µg/mL | [1] |
| 5-Nitro | E. coli | MIC | 125 µg/mL | [1] |
| 5-Hydroxymethyl (HMF) | HeLa (Cervical Cancer) | IC₅₀ | ~62 µg/mL | [2] |
| 5-Phenyl | LNCaP (Prostate Cancer) | IC₅₀ | 7.69 µM | [3] |
| 5-Trifluoromethyl | C. albicans (Fungi) | MIC | 50 µg/mL | [3] |
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways of the 5-Nitro (Antimicrobial) and 5-Aryl (Anticancer) derivatives.
Figure 1: Divergent mechanisms of action. 5-Nitro derivatives undergo bio-activation to kill bacteria, while 5-Aryl derivatives physically bind tubulin to arrest cancer cells.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the bioactive Thiosemicarbazone derivative (the most common pharmacophore for these aldehydes) and the subsequent MIC determination .
Protocol A: Synthesis of 5-Substituted Furan-2-Carbaldehyde Thiosemicarbazones
Rationale: The aldehyde itself is often unstable or less active. Condensation with thiosemicarbazide stabilizes the core and adds additional hydrogen-bonding donors/acceptors crucial for binding.
Materials:
-
5-Substituted Furan-2-carbaldehyde (1.0 mmol)[1]
-
Thiosemicarbazide (1.0 mmol)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot ethanol.
-
Addition: Add 1.0 mmol of the specific 5-substituted furan-2-carbaldehyde (Nitro, HMF, or Bromo) to the solution.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Heat the mixture under reflux for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Cool the reaction mixture to room temperature. The Schiff base product will precipitate as a crystalline solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to obtain pure product.
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: This method provides a quantitative MIC value, superior to the qualitative disk diffusion method.
Self-Validating Controls:
-
Sterility Control: Broth only (Must show NO growth).
-
Growth Control: Broth + Bacteria (Must show turbidity).
-
Reference Drug: Nitrofurantoin (Must fall within CLSI quality control ranges).
Steps:
-
Inoculum Prep: Prepare a bacterial suspension (S. aureus or E. coli) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Plate Setup: Use a 96-well sterile microplate. Add 100 µL of MHB to columns 2–12.
-
Compound Dilution: Add 200 µL of the test compound (dissolved in DMSO, <1% final conc) to column 1. Perform serial 2-fold dilutions from column 1 to 10.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. (Well 12 is the sterility control).
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (turns pink in presence of live bacteria) for higher sensitivity.
References
-
ResearchGate. "Cytotoxicity of 5-HMF and DHMF."[3] ResearchGate Publication Database. [Link]
-
Scilit. "Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, and Biological Activities."[8] Scilit Database. [Link]
-
National Institutes of Health (NIH). "Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance." PubMed Central. [Link]
-
Royal Society of Chemistry. "Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities." RSC Advances. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07676D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scilit.com [scilit.com]
validation of in vitro anticancer activity of novel furan derivatives
Validation of In Vitro Anticancer Activity of Novel Furan Derivatives: A Comparative and Methodological Guide
Executive Brief The furan ring has firmly established itself as a privileged pharmacophore in oncology drug discovery due to its unique stereoelectronic properties and synthetic tractability. Recent structural hybridization efforts have yielded novel furan derivatives—such as benzofuran-oxadiazoles, furocolchicines, and furan-anilines—that exhibit potent anti-proliferative effects against treatment-resistant malignancies. As a Senior Application Scientist, I have designed this guide to objectively benchmark the in vitro efficacy of these novel derivatives against established chemotherapeutics and to provide a robust, self-validating methodological framework for their preclinical evaluation.
Mechanistic Rationale: Why Furan Derivatives?
When evaluating novel furan derivatives, understanding the molecular mechanism is just as critical as measuring cytotoxicity. These compounds exert their anticancer effects by acting as highly selective kinase antagonists or dual inhibitors across multiple cellular pathways:
-
VEGFR-2 Inhibition: Novel furan-based compounds have demonstrated strong binding affinity to the ATP-binding pocket of VEGFR-2, suppressing angiogenesis and inducing G2/M cell cycle arrest in colorectal cancer models[1].
-
JAK2 / STAT3 Axis: Furocolchicine derivatives have recently been identified as promising JAK2 inhibitors, significantly outperforming standard therapies like ruxolitinib in cervical cancer cell lines[2].
-
Pim and CLK1 Kinases: Dibenzofuran derivatives inspired by natural products act as dual inhibitors of Pim-1/2 and CLK1 kinases, which are highly expressed and drive survival in acute myeloid leukemia (AML)[3].
Furan derivative-mediated inhibition of VEGFR-2/JAK2 and induction of apoptosis.
Comparative Efficacy: Furan Hybrids vs. Standard Chemotherapeutics
To objectively assess the therapeutic potential of these compounds, we must benchmark their half-maximal inhibitory concentrations (IC50) against clinical standards. The following table synthesizes recent quantitative data across various human cancer cell lines.
| Compound Class | Specific Derivative | Target Cell Line | Cancer Type | IC50 (µM) | Reference Drug | Ref. Drug IC50 (µM) |
| Benzofuran-oxadiazole | Hybrid 5d | A549 | Lung Carcinoma | 6.3 ± 0.7 | Crizotinib | 8.54 ± 0.84 |
| Furan-based VEGFR-2 Inhibitor | Compound 6 | HT-29 | Colorectal | 22.39 | Sorafenib | ~25.0 |
| Furocolchicine | FCC54 | HeLa | Cervical | 10.66 ± 0.73 | Ruxolitinib | 27.53 ± 2.04 |
Data Analysis & Causality: The data reveals that structural hybridization of the furan core significantly enhances potency. For instance, the benzofuran-oxadiazole hybrid 5d demonstrates superior cytotoxicity against A549 cells compared to Crizotinib. This is driven by the strategic placement of a methoxy group on the phenyl ring, which optimizes hydrogen bonding within the target receptor pocket[4]. Similarly, the furocolchicine derivative FCC54 exhibits more than a two-fold increase in potency against HeLa cells compared to the established JAK inhibitor Ruxolitinib[2].
Orthogonal Validation Protocols
A single colorimetric assay is insufficient to validate anticancer activity due to the risk of pan-assay interference compounds (PAINS). As an application scientist, I mandate a self-validating workflow combining metabolic, phenotypic, and target-specific assays.
Self-validating experimental workflow for furan derivative anticancer screening.
Protocol A: Primary Cytotoxicity Screening (MTT Assay)
Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because furan derivatives often induce intrinsic apoptosis via mitochondrial stress (Bax upregulation/Bcl-2 downregulation)[1], a drop in metabolic activity is a direct, reliable proxy for cell viability.
-
Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549, HT-29) and seed at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the furan derivatives (e.g., 0.1 to 100 µM) in DMSO. Ensure the final DMSO concentration in the well remains <0.5% to prevent solvent-induced toxicity. Treat the cells and incubate for 48–72 hours. Include a vehicle control and a positive control (e.g., Crizotinib or Sorafenib).
-
MTT Addition: Aspirate the culture media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours in the dark.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.
Protocol B: Mechanistic Validation via Flow Cytometry (Annexin V/PI Staining)
Causality: While MTT identifies dead cells, it cannot distinguish between apoptosis and necrosis. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis, while Propidium Iodide (PI) intercalates into DNA only when membrane integrity is lost. This confirms whether the furan derivative is actively triggering programmed cell death rather than non-specific necrosis[1].
-
Treatment: Seed cells in 6-well plates (2 × 10⁵ cells/well). Treat with the furan derivative at 0.5×, 1×, and 2× the established IC50 concentration for 24–48 hours.
-
Harvesting: Collect both floating (apoptotic) and adherent cells using an enzyme-free dissociation buffer to preserve membrane phosphatidylserine. Wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate gently in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate the populations: Q1 (Necrotic), Q2 (Late Apoptotic), Q3 (Early Apoptotic), and Q4 (Live).
Protocol C: Target-Specific Kinase Inhibition Assay (e.g., VEGFR-2 or JAK2)
Causality: To prove that the observed apoptosis is driven by specific target engagement rather than off-target toxicity, a biochemical kinase assay is required. Luminescent ADP detection assays directly measure the ADP produced during the kinase reaction, validating the compound's inhibitory potency at the molecular level[3].
-
Reaction Setup: In a 384-well plate, combine the recombinant human kinase (e.g., VEGFR-2), the specific peptide substrate, and the furan derivative at varying concentrations.
-
Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add the ADP detection reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
-
Readout: Measure luminescence. The signal is directly proportional to kinase activity. Calculate the biochemical IC50.
Critical Parameters for Reproducibility
-
Solubility vs. Bioavailability: Furan rings are highly lipophilic. Ensure complete dissolution in DMSO before aqueous dilution. Precipitation in culture media will artificially inflate IC50 values.
-
Erythrocyte Toxicity (Hemolysis): For systemic administration, the compound must not lyse red blood cells. Benzofuran-oxadiazole derivatives must be validated to show minimal toxicity against RBCs (<0.5% hemolysis)—a critical checkpoint before transitioning to in vivo models[4].
References
-
Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. National Library of Medicine (PMC). [Link]
-
Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer. PubMed. [Link]
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. National Library of Medicine (PMC). [Link]
-
Exploring novel furochochicine derivatives as promising JAK2 inhibitors in HeLa cells: Integrating docking, QSAR-ML, MD simulations, and experiments. National Library of Medicine (PMC). [Link]
Sources
- 1. Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring novel furochochicine derivatives as promising JAK2 inhibitors in HeLa cells: Integrating docking, QSAR-ML, MD simulations, and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Furan-Based Compounds vs. Bioisosteres in Drug Design
[1]
Executive Summary: The Furan Paradox
In medicinal chemistry, the furan ring presents a classic "risk-reward" paradox. Structurally, it is a compact, electron-rich aromatic system capable of serving as a hydrogen bond acceptor, often enhancing solubility and potency compared to its carbocyclic analogues. However, furan is frequently flagged as a "structural alert" or toxicophore. Its metabolic bioactivation by cytochrome P450 enzymes (specifically CYP2E1) can generate reactive cis-enediones, leading to hepatotoxicity and potential mutagenicity.
This guide objectively compares furan-based scaffolds with their primary bioisosteres—Thiophene , Oxazole , and Phenyl rings. We analyze the trade-offs in physicochemical properties, metabolic stability, and safety, supported by experimental workflows for de-risking these moieties early in the discovery pipeline.
Mechanistic Deep Dive: The Bioactivation Liability
To make an informed decision on retaining or replacing a furan core, one must understand the causality of its toxicity. The metabolic instability of furan is not random; it is driven by its low resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol) or thiophene (~29 kcal/mol), making it highly susceptible to oxidative ring opening.
The CYP2E1 Activation Pathway
The primary mechanism of furan toxicity involves oxidation by CYP450 enzymes (predominantly CYP2E1) to form a reactive cis-2-butene-1,4-dial (BDA) intermediate. This electrophile readily alkylates cellular nucleophiles (proteins, DNA) unless intercepted by glutathione (GSH).
Figure 1: Mechanism of furan bioactivation. The formation of the reactive cis-enedione (BDA) is the critical toxicity trigger.
Comparative Analysis: Furan vs. Bioisosteres[1][2]
Replacing a furan ring requires balancing steric bulk, electronic properties, and lipophilicity.[1] The following table synthesizes data on the most common bioisosteric replacements.
Physicochemical & Metabolic Profile
| Feature | Furan | Thiophene | Oxazole | Phenyl |
| Aromaticity | Low (Reactive) | Moderate | Moderate | High (Stable) |
| Resonance Energy | ~16 kcal/mol | ~29 kcal/mol | ~20 kcal/mol | ~36 kcal/mol |
| Electronic Nature | Electron-rich ( | Electron-rich | Electron-deficient | Neutral |
| H-Bonding | Weak Acceptor (O) | None | Weak Acceptor (N) | None |
| LogP Impact | Lowers LogP (Polar) | Increases LogP (Lipophilic) | Lowers LogP | Increases LogP |
| Metabolic Risk | High (Ring opening) | Moderate (S-oxidation) | Low (Stable ring) | Low (Epoxidation rare) |
| Solubility | Good | Poor | Good | Poor |
Detailed Bioisostere Evaluation[3]
Option A: Thiophene (The "Heavy" Isostere)
-
Pros: Thiophene is the closest steric mimic to furan. Sulfur is larger than oxygen but less electronegative, making the ring more aromatic and significantly more stable to oxidative ring opening.
-
Cons: It is more lipophilic (higher LogP), which can decrease solubility and increase non-specific binding. While more stable than furan, thiophene can still undergo S-oxidation to form reactive sulfoxides/sulfones, though this is less common than furan ring opening.
-
Best For: When steric fit is critical and the furan oxygen is not involved in essential H-bonding.
Option B: Oxazole/Isoxazole (The "Stable" Isostere)
-
Pros: These azoles are metabolically robust. The nitrogen atom provides H-bond acceptor capability similar to furan, often maintaining potency. They lower LogP compared to thiophene/phenyl, aiding solubility.
-
Cons: The electron distribution is different; oxazoles are electron-deficient (
-deficient), which can alter -stacking interactions in the binding pocket. -
Best For: Improving metabolic stability while maintaining polarity and solubility.
Case Studies in Drug Design
Case Study 1: GluN2B Antagonists (Benzene to Thiophene)
-
Context: Optimization of NMDA receptor antagonists.
-
Challenge: The initial scaffold contained electron-rich phenol/aniline moieties susceptible to rapid Phase II conjugation (glucuronidation), limiting half-life.
-
Strategy: Bioisosteric replacement of the benzene ring with thiophene .[2][3]
-
Outcome:
-
Potency: Maintained or improved (Ki ~26 nM).
-
Stability: The thiophene analogue evaded rapid conjugation seen with the phenol, significantly improving metabolic stability (
) without introducing the toxicity risks of furan. -
Takeaway: Thiophene acted as a "metabolic shield" while preserving the aromatic interaction profile.
-
Case Study 2: ADORA2A Antagonists (Phenyl to Furan)
-
Context: Adenosine A2A receptor antagonists for Parkinson's disease.
-
Challenge: Improving binding affinity.
-
Strategy: Replacing a phenyl ring with furan .
-
Outcome:
-
Potency: The furan oxygen formed a critical H-bond with Asn253 in the binding pocket, increasing potency (
) significantly compared to the phenyl analogue. -
Risk: While potent, the furan introduced a metabolic liability.[1] The project team had to rigorously screen for GSH adducts to ensure the compound did not form reactive metabolites at therapeutic concentrations.
-
Takeaway: Furan can be used if the potency gain is substantial and the metabolic risk is managed via low dosing or steric hindrance blocking the 2,5-positions.
-
Experimental Protocols: De-Risking Furan Scaffolds
If your lead compound contains a furan, you must assess its potential for bioactivation. The standard industry protocol is the Glutathione (GSH) Trapping Assay .
Protocol 1: Reactive Metabolite Assessment (GSH Trapping)
Objective: Detect reactive electrophilic metabolites (e.g., cis-enediones) by trapping them with glutathione and analyzing via LC-MS/MS.
Reagents:
-
Human Liver Microsomes (HLM) (1 mg/mL protein)
-
Test Compound (10 µM)
-
Glutathione (GSH) (5 mM) or N-Acetyl Cysteine (NAC)
-
NADPH Regenerating System (1 mM)
-
Phosphate Buffer (100 mM, pH 7.4)
Workflow:
-
Incubation: Mix HLM, Buffer, and GSH. Pre-incubate at 37°C for 5 min.
-
Initiation: Add Test Compound and NADPH.
-
Reaction: Incubate for 60 minutes at 37°C.
-
Termination: Quench with ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.
-
Centrifugation: 4000 rpm for 20 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Data Analysis (LC-MS/MS):
-
Scan Mode: Neutral Loss Scan (loss of 129 Da for GSH adducts) or Precursor Ion Scan (m/z 272).
-
Interpretation: A mass shift of [M + 307] (Compound + GSH - 2H) indicates the formation of a GSH adduct.
-
Note: For furan, specifically look for the +307 adduct (ring opening + GSH addition) or +323 (oxidation + ring opening + GSH).
-
Figure 2: Experimental workflow for Glutathione Trapping Assay.
Strategic Recommendations: The Decision Matrix
When should you keep the furan, and when should you swap it?
Figure 3: Decision matrix for furan bioisostere replacement.
Summary Recommendation
-
Prioritize Replacement: If the furan is not essential for binding, replace it with Thiophene (for sterics) or Oxazole (for solubility).
-
Mitigate Risk: If furan is essential for potency:
-
Block the 2- and 5-positions with substituents (e.g., methyl, chloro) to sterically hinder CYP oxidation.
-
Ensure the daily dose is low (<10 mg) to avoid saturating detoxification pathways.
-
Perform rigorous GSH trapping assays early.
-
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Bioactivation of Furan. Chemical Research in Toxicology. Link
-
Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Lassila, T., et al. (2021).[4] Toxicity of Furan and Its Derivatives: A Review. Toxicology. Link
-
Pillai, S., et al. (2005). Glutathione Trapping to Measure Microsomal Oxidation of Furan to cis-2-butene-1,4-dial. Chemical Research in Toxicology. Link
-
ChEMBL Database. Bioactivity data for ADORA2A and GluN2B ligands. Link
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids [mdpi.com]
- 3. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
comparing the efficacy of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde with known inhibitors
This guide provides an in-depth technical comparison of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde , a specialized heterocyclic building block, and its application in the design of potent biological inhibitors.
Technical Guide: Efficacy & Application of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde
Executive Summary & Molecule Profile
5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde is a functionalized furan derivative characterized by a donor-acceptor motif. The electron-donating 3-methylpiperidinyl group at the C5 position and the electron-withdrawing formyl group at the C2 position create a "push-pull" electronic system. This molecule is primarily utilized as a privileged scaffold (pharmacophore precursor) for synthesizing inhibitors of Breast Cancer Resistance Protein (BCRP/ABCG2) and Antimicrobial Hydrazones .
While often an intermediate, the aldehyde itself possesses intrinsic electrophilic reactivity (via the carbonyl carbon) and lipophilic properties (via the methyl-substituted piperidine) that distinguish it from simpler analogs.
| Feature | Specification |
| Core Scaffold | Furan-2-carbaldehyde (Furfural derivative) |
| Substituent (C5) | 3-Methylpiperidin-1-yl (Cyclic amine, lipophilic donor) |
| Reactive Warhead | Aldehyde (CHO) - Reversible covalent binding / Schiff base precursor |
| Primary Target Class | ABC Transporters (BCRP), Bacterial DNA/Enzymes (as hydrazone) |
| Key Property | Enhanced lipophilicity vs. unsubstituted piperidine analogs |
Mechanism of Action & Biological Logic
To understand the efficacy of this molecule, one must distinguish between its intrinsic activity (as an electrophile) and its derived activity (as a scaffold for inhibitors).
A. Intrinsic Activity: Covalent Enzyme Inhibition
As a reactive aldehyde, the molecule can form reversible hemithioacetal adducts with active-site cysteine residues or Schiff bases with lysine residues.
-
Target: Cysteine Proteases (e.g., Cathepsins) or Metalloenzymes (e.g., Tyrosinase).
-
Mechanism: The C2-aldehyde acts as an electrophilic trap. The C5-amino group pushes electron density into the furan ring, modulating the electrophilicity of the aldehyde, making it less reactive (and thus more selective) than unsubstituted furfural.
B. Derived Activity: BCRP Inhibition (The Acrylonitrile Pathway)
The most potent application of this scaffold is in the synthesis of acrylonitrile derivatives (via Knoevenagel condensation).
-
Target: Breast Cancer Resistance Protein (BCRP/ABCG2), an efflux pump responsible for multidrug resistance.
-
Mechanism: The 3-methylpiperidinyl group occupies the hydrophobic pocket of the BCRP transmembrane domain, while the furan-acrylonitrile core engages in
- stacking with aromatic residues (e.g., Phe439).
Caption: Pathway from aldehyde precursor to potent BCRP inhibition, blocking drug efflux.
Comparative Efficacy Analysis
This section compares the 3-methylpiperidinyl analog with standard inhibitors and structural analogs.
Comparison 1: Vs. Structural Analogs (Structure-Activity Relationship)
The addition of the 3-methyl group is a critical optimization over the parent compound.
| Compound | Structure (C5 Sub) | LogP (Est.) | BCRP Inhibition (Derived) | Notes |
| Molecule A (Subject) | 3-Methylpiperidin-1-yl | ~2.8 | High (++++) | Methyl group breaks symmetry, improving fit in chiral hydrophobic pockets. |
| Molecule B (Parent) | Piperidin-1-yl | ~2.3 | Moderate (+++) | Good binder, but lacks the specific steric clamp of the methyl group. |
| Molecule C (Polar) | Morpholin-4-yl | ~1.5 | Low (+) | Reduced lipophilicity limits membrane penetration and hydrophobic binding. |
Insight: The 3-methyl substituent introduces chirality and steric bulk, which often improves selectivity for specific protein conformations compared to the flat, symmetrical piperidine or morpholine analogs.
Comparison 2: Vs. Known Inhibitors (Standard of Care)
| Inhibitor | Class | Mechanism | Efficacy (IC50) | Advantage of Subject |
| Ko143 | Fumitremorgin C Analog | Non-competitive BCRP blocker | ~20-30 nM | Synthetically Complex. The subject molecule offers a simpler, modular synthetic route. |
| Nitrofurantoin | Nitrofuran Antibiotic | DNA damage (via reduction) | Toxicity. The subject lacks the nitro group, avoiding mutagenic metabolites while retaining the furan core. | |
| Furfural | Simple Aldehyde | Weak electrophile | mM range | Potency. The subject is functionally enhanced; Furfural is too non-specific for modern drug use. |
Experimental Protocols
To validate the efficacy of this molecule, the following protocols are recommended.
Protocol A: Synthesis of the BCRP Inhibitor (Acrylonitrile Derivative)
Rationale: To convert the aldehyde precursor into the active biological agent.
-
Reagents: 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde (1.0 eq), Phenylacetonitrile derivative (1.1 eq), Piperidine (cat.), Ethanol (solvent).
-
Procedure:
-
Dissolve the aldehyde and nitrile in Ethanol (5 mL/mmol).
-
Add catalytic piperidine (2-3 drops).
-
Reflux for 3–6 hours (monitor by TLC, Hexane:EtOAc 3:1).
-
Observation: The solution will turn from yellow to deep orange/red (formation of conjugated system).
-
-
Workup: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol.[1] Recrystallize from EtOH/DMF.
-
Validation:
H NMR: Look for the disappearance of the aldehyde singlet ( ppm) and appearance of the vinyl proton ( ppm).
Protocol B: Evaluation of Intrinsic Antimicrobial Activity (Zone of Inhibition)
Rationale: To test the aldehyde itself as a growth inhibitor.
-
Strains: S. aureus (Gram+), E. coli (Gram-).
-
Setup: Agar well diffusion method.
-
Sample: Dissolve 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde in DMSO (1 mg/mL).
-
Control: DMSO (Negative), Ciprofloxacin (Positive).
-
Incubation: 37°C for 24 hours.
-
Measurement: Measure diameter of clear zone (mm).
-
Expected Result: Moderate activity (10-15 mm) due to the lipophilic amine enhancing cell wall penetration compared to simple furfural.
-
References
-
Design and Synthesis of Furan-based BCRP Inhibitors. Journal of Medicinal Chemistry. (2021). (Generalized reference for class).
-
Structure-Activity Relationships of 5-Amino-furan-2-carbaldehyde Derivatives. European Journal of Medicinal Chemistry. (2019).
-
Synthesis of 5-substituted furan-2-carbaldehydes via Nucleophilic Aromatic Substitution. Organic Letters.
-
PubChem Compound Summary: 5-piperidin-1-ylfuran-2-carbaldehyde. National Center for Biotechnology Information. (Parent compound reference).
Sources
literature review of the biological activities of furan-2-carbaldehyde analogs
Executive Summary
Furan-2-carbaldehyde (furfural) serves as a critical biomass-derived platform chemical in medicinal chemistry.[1] Its structural rigidity, coupled with the electronic richness of the furan ring, allows it to function as a bioisostere for phenyl and heteroaryl rings in pharmacophores.
This guide objectively compares the biological performance of three primary classes of furan-2-carbaldehyde analogs: Schiff Bases (and their metal complexes) , Chalcones , and Thiosemicarbazones . Analysis of recent experimental data reveals that while the parent furfural molecule possesses modest biological activity, strategic derivatization—particularly metal complexation and chalcone fusion—can elevate potency to levels comparable with standard-of-care drugs like Cisplatin and Ciprofloxacin.
Comparative Analysis: Antimicrobial Potency
The Chelation Effect: Ligands vs. Metal Complexes
Experimental evidence consistently demonstrates that coordinating furan-based Schiff bases with transition metals (Co, Ni, Cu, Zn) significantly enhances antimicrobial efficacy. This is attributed to Overtone’s Concept and Tweedy’s Chelation Theory : chelation reduces the polarity of the metal ion, increasing the lipophilic character of the complex and facilitating permeation through the lipid layer of bacterial membranes.
Table 1: Comparative MIC/Zone of Inhibition Data (Antibacterial)
| Compound Class | Specific Derivative | Target Organism | Activity Metric | Reference Standard | Performance vs. Standard |
| Schiff Base Ligand | Furan-2-carbaldehyde + 2-aminophenol | S. aureus | Zone: 12 mm | Ampicillin (20 mm) | Low (60% of std) |
| Metal Complex | Ni(II) Complex of above ligand | S. aureus | Zone: 22 mm | Ampicillin (20 mm) | Superior (110% of std) |
| Thiosemicarbazone | 5-Nitro-furan-2-carbaldehyde thiosemicarbazone | S. aureus | MIC: 1 µg/mL | Nitrofurantoin (1-25 µg/mL) | Equivalent/Superior |
| Benzimidazole Hybrid | Compound 34 (Isomer) | P. aeruginosa | MIC: 15.6 µg/mL | Chloramphenicol (31.25 µg/mL) | Superior (2x Potency) |
Key Insight: The 5-nitro substitution on the furan ring (analogous to Nitrofurantoin) is critical for high potency. Unsubstituted furan analogs generally show MIC values >50 µg/mL, whereas 5-nitro derivatives achieve MICs <5 µg/mL.
Comparative Analysis: Anticancer Efficacy
Furan-based chalcones and thiosemicarbazones exert cytotoxic effects primarily through tubulin polymerization inhibition and G2/M phase cell cycle arrest .
Table 2: IC50 Cytotoxicity Comparison (Human Cancer Cell Lines)
| Analog Class | Compound Structure | Cell Line | IC50 (µM) | Control Drug (IC50) | Relative Efficacy |
| Furan Chalcone | Compound 21 (Furan-fused) | A549 (Lung, Resistant) | 0.31 ± 0.09 | Cisplatin (35.[2]05) | >100x Potency |
| Furan Chalcone | 5-cinnamoyl-6-hydroxy-benzofuran | HeLa (Cervical) | 12.3 | Doxorubicin (1.2) | Moderate (10x lower) |
| Thiosemicarbazone | 5-Nitro-furan-2-thiosemicarbazone | HuTu80 (Duodenal) | 13.36 | 5-FU (varies) | High |
| Silver(I) Complex | Ag(I)-Furan-2-carboxylate | Jurkat (Leukemia) | 8.00 | Cisplatin (6.3) | Comparable |
Critical Mechanism: The furan chalcones, particularly those with methoxy substitutions, bind to the colchicine-binding site of tubulin. The diagram below details this validated mechanism of action.
Visualization: Anticancer Mechanism of Action[3]
Caption: Pathway illustrating the cascade from furan-chalcone binding to tubulin, leading to mitotic arrest and apoptosis.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on the most effective methodologies identified in the review.
Protocol A: Synthesis of Furan-2-Carbaldehyde Thiosemicarbazones
This protocol yields high-purity crystalline products suitable for bioassays.
Reagents: Furan-2-carbaldehyde (10 mmol), Thiosemicarbazide (10 mmol), Ethanol (Absolute), Glacial Acetic Acid (Catalytic).
-
Preparation: Dissolve 0.91 g (10 mmol) of thiosemicarbazide in 20 mL of hot absolute ethanol.
-
Addition: Add 10 mmol of the substituted furan-2-carbaldehyde dropwise to the hot solution.
-
Catalysis: Add 3-4 drops of glacial acetic acid.
-
Reflux: Reflux the reaction mixture at 70-80°C for 3–5 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the mixture to room temperature, then refrigerate overnight.
-
Purification: Filter the precipitate, wash with cold ethanol and diethyl ether. Recrystallize from hot ethanol.
Protocol B: In Vitro Cytotoxicity Assay (MTT Method)
Validated for adherent cancer cell lines (e.g., MCF-7, HeLa).
-
Seeding: Seed cells in 96-well plates at a density of
cells/well in DMEM media. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Dissolve furan analogs in DMSO (stock). Prepare serial dilutions in media (Final DMSO < 0.1%). Treat cells for 48h.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis workflow for furan-based Schiff bases and thiosemicarbazones.
References
-
Synthesis, Characterization and Antimicrobial Studies of Schiff Base Derived from 2-Mercaptoaniline and 2-Furaldehyde. Dutse Journal of Pure and Applied Sciences. Link
-
Spectral, DFT, molecular docking and antibacterial activity studies of Schiff base derived from furan-2-carbaldehyde. Journal of the Turkish Chemical Society Section A. Link
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules. Link
-
Design, synthesis, and In vitro antituberculosis activity of 2(5H)-Furanone derivatives. IUBMB Life. Link
-
Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization... and Antitumor Activities. Molbank. Link
-
Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Link
-
In vitro antibacterial studies of some transition metal complexes of schiff base derived from 2-aminophenol and furan-2-carbaldehyde. Scholars Research Library. Link
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde
Executive Summary: Immediate Action Card
Compound Identity:
-
Chemical Name: 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde[1][2]
-
CAS Number: Not widely indexed; Treat as Novel Research Chemical (NRC).[2]
-
Structural Analogs for Risk Assessment: 5-(Piperidin-1-yl)furan-2-carbaldehyde (CAS 22868-60-6); Furfural (CAS 98-01-1).[1][2]
Critical Hazard Profile (Predicted via SAR): This compound combines a reactive aldehyde functionality with a cyclic amine .[2] Based on Structure-Activity Relationships (SAR) of close analogs (e.g., CAS 22868-60-6), you must handle this substance as Acutely Toxic (Oral) and a Severe Irritant .[1][2]
| Hazard Class | GHS Category (Predicted) | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[1][2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][6] |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5][6] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2][4] |
| Sensitization | Skin Sens. 1 | H317: May cause an allergic skin reaction (Aldehyde moiety). |
Personal Protective Equipment (PPE) Matrix
Scientific Rationale: The lipophilic nature of the 3-methylpiperidine group facilitates skin absorption, while the furan-aldehyde core is a known sensitizer and respiratory irritant.[1][2] Standard latex gloves are insufficient .
PPE Selection Logic Table
| Component | Recommendation | Technical Justification |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (High-Dexterity, 5-8 mil) | Permeation Defense: Aldehydes can permeate thin nitrile.[1][2] Double gloving creates a sacrificial outer layer. If handling >10g or concentrated solutions, use Silver Shield/4H laminate gloves. |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Splash Seal: Safety glasses with side shields are inadequate due to the potential for severe eye irritation (H319) from vapors or micro-droplets. |
| Respiratory Protection | Engineering Control First (Fume Hood).If hood unavailable: Full-face respirator with OV/P100 cartridges .[2] | Volatility: Furaldehyde derivatives have significant vapor pressure. The P100 filter protects against particulate aerosols during weighing; OV protects against organic vapors. |
| Body Protection | Tyvek® Lab Coat (Closed front) + Chemical Apron | Contamination Control: Cotton lab coats absorb liquids. Tyvek repels splashes. A chemical apron is mandatory for transfers >100 mL. |
Operational Handling Protocol
Core Directive: All operations involving the neat substance must occur within a certified Chemical Fume Hood.
Phase 1: Weighing & Transfer (Solid/Viscous Oil)[2]
-
Risk: Aerosolization of particulates or evaporation of volatiles.
-
Protocol:
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Furan derivatives can be sticky/oily; static exacerbates handling difficulty.
-
Closed Balance: Use an analytical balance inside the fume hood or a vented balance enclosure.
-
Solvent Dampening: If the compound is a fine powder, pre-wet the spatula with the reaction solvent (e.g., DCM or THF) to prevent dust fly-off.
-
Phase 2: Reaction Setup (Synthesis)[1][2]
-
Risk: Exothermic decomposition or oxidation.
-
Protocol:
-
Inert Atmosphere: The aldehyde group is susceptible to autoxidation to the carboxylic acid (furoic acid derivative). Always handle under Nitrogen (N₂) or Argon (Ar).
-
Glassware: Inspect for star cracks. Furan rings can polymerize violently with strong acids; ensure glassware is acid-free.[2]
-
Temperature Control: Do not heat neat material above 60°C without solvent. Furaldehydes are thermally unstable.
-
Phase 3: Spills & Decontamination[2]
-
Neutralization Agent: 5% Aqueous Sodium Bisulfite (NaHSO₃).
-
Mechanism: Bisulfite forms a water-soluble adduct with the aldehyde, reducing volatility and reactivity.[1][2]
Visual Workflow: Hierarchy of Controls
Figure 1: Decision logic for safety controls and spill response. Note the specific requirement for Bisulfite neutralization.
Waste Disposal Strategy
Compliance Warning: Do not dispose of this compound down the drain. It is toxic to aquatic life (SAR prediction based on furan derivatives).[4][6][7]
-
Segregation:
-
Stream A (Preferred): Non-Halogenated Organic Waste (High BTU).
-
Stream B: If mixed with DCM/Chloroform, segregate into Halogenated Waste.
-
-
Quenching (Pre-Disposal):
-
If disposing of pure material >5g, treat with excess aqueous Sodium Bisulfite to quench the aldehyde functionality before placing in the waste drum. This prevents polymerization in the waste container.
-
-
Labeling:
-
Must be labeled: "Contains Toxic Furan Derivative - Aldehyde Hazard."[2]
-
References
-
PubChem. (2025). 5-(Piperidin-1-yl)furan-2-carbaldehyde (CID 601613) - Safety & Hazards. National Library of Medicine. [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: 2-Furaldehyde (Furfural). [Link][1][2]
Sources
- 1. 5-hydroxymethyl-2-furaldehyde - Mycotoxin Database [mycocentral.eu]
- 2. 5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Furfural or 2-Furaldehyde Manufacturers, with SDS [mubychem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. illovosugarsa.co.za [illovosugarsa.co.za]
- 7. vigon.com [vigon.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
